molecular formula C29H38O16 B15605869 Yadanzioside I

Yadanzioside I

Cat. No.: B15605869
M. Wt: 642.6 g/mol
InChI Key: QVXFIBXCQCYPLP-WQZWDNGFSA-N
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Description

Yadanzioside I has been reported in Brucea javanica with data available.

Properties

Molecular Formula

C29H38O16

Molecular Weight

642.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17R)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C29H38O16/c1-9-11-5-14-28-8-41-29(26(39)40-4,22(28)20(24(38)44-14)42-10(2)31)23(37)18(36)21(28)27(11,3)6-12(32)19(9)45-25-17(35)16(34)15(33)13(7-30)43-25/h11,13-18,20-23,25,30,33-37H,5-8H2,1-4H3/t11-,13+,14+,15+,16-,17+,18+,20+,21+,22+,23-,25-,27-,28+,29+/m0/s1

InChI Key

QVXFIBXCQCYPLP-WQZWDNGFSA-N

Origin of Product

United States

Foundational & Exploratory

The Pharmacological Tapestry of Yadanzioside I: An In-Depth Examination of its Origins and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – Yadanzioside I, a naturally occurring quassinoid glycoside, has been identified as a constituent of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine.[1][2][3] This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals, delving into the origins, isolation, and preliminary biological insights of this intricate molecule.

Brucea javanica, commonly known as "Ya-dan-zi," is a shrub distributed throughout Southeast Asia and Northern Oceania.[2] The seeds of this plant are a rich source of a diverse array of bioactive compounds, most notably quassinoids, which are known for their bitter taste and potent pharmacological activities, including antimalarial, antitumor, and anti-inflammatory effects.[2][4] this compound belongs to this class of tetracyclic triterpenoids and is structurally characterized by a complex carbon skeleton adorned with multiple oxygenated functional groups and a glycosidic linkage.

Isolation and Structural Elucidation: A Methodological Overview

The isolation of this compound from the seeds of Brucea javanica involves a multi-step process commencing with the extraction of the plant material. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, the general methodology for isolating quassinoid glycosides from this plant provides a foundational framework.

General Experimental Protocol
  • Extraction: The dried and powdered seeds of Brucea javanica are typically subjected to solvent extraction. A common approach involves initial defatting with a nonpolar solvent like petroleum ether, followed by extraction with a more polar solvent such as methanol (B129727) or ethanol (B145695) to isolate the glycosidic compounds.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the methanolic extract between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The quassinoid glycosides, including this compound, are expected to concentrate in the more polar fractions.

  • Chromatographic Purification: The fractions enriched with this compound are further purified using a combination of chromatographic techniques. This often involves:

    • Column Chromatography: Initial separation on silica (B1680970) gel or reversed-phase C18 columns using gradient elution with solvent systems like chloroform-methanol or methanol-water.

    • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often on a C18 column, to yield the pure compound.

  • Structural Elucidation: The definitive structure of this compound is determined through a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.[5][6][7][8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complex stereochemistry and connectivity of the molecule.[9][10][11][12][13]

Quantitative Data
Parameter Data Reference
¹H NMR (ppm) Data not available in searched literatureN/A
¹³C NMR (ppm) Data not available in searched literatureN/A
HR-ESI-MS (m/z) Data not available in searched literatureN/A
Yield (%) Data not available in searched literatureN/A
Purity (%) Data not available in searched literatureN/A
Table 1: Spectroscopic and Quantitative Data for this compound. The lack of publicly available, specific data for this compound underscores the need for further primary research in this area.

Biological Activities and Signaling Pathways: An Emerging Picture

While direct experimental evidence for the biological activities and modulated signaling pathways of this compound is currently limited, the well-documented pharmacological profile of other Brucea javanica constituents provides a basis for hypothesized therapeutic potential. Many quassinoids from this plant have demonstrated significant anti-inflammatory and pro-apoptotic activities.[4][14][15][16][17]

Potential Anti-inflammatory Mechanisms

It is plausible that this compound may exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. A hypothetical workflow for investigating such activity is presented below.

anti_inflammatory_workflow cluster_cell_culture In Vitro Model cluster_analysis Analysis Macrophages Macrophages (e.g., RAW 264.7) Yadanzioside_I This compound Treatment Macrophages->Yadanzioside_I Treatment LPS LPS Stimulation LPS->Macrophages Induces Inflammation Cytokine_Analysis Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) Yadanzioside_I->Cytokine_Analysis Western_Blot Western Blot Analysis (NF-κB, MAPK pathway proteins) Yadanzioside_I->Western_Blot RT_PCR RT-PCR (iNOS, COX-2 expression) Yadanzioside_I->RT_PCR

Figure 1. Workflow for investigating the anti-inflammatory effects of this compound.

Potential Pro-apoptotic Mechanisms

Quassinoids are well-known for their cytotoxic effects on cancer cells, often mediated through the induction of apoptosis. This compound may share this pro-apoptotic activity, potentially through the intrinsic or extrinsic apoptotic pathways.

pro_apoptotic_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Yadanzioside_I This compound Bax_Bak Bax/Bak Activation Yadanzioside_I->Bax_Bak Death_Receptors Death Receptors (e.g., Fas, TNFR) Yadanzioside_I->Death_Receptors Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Executioner Caspase Activation (Caspase-3, -7) Apoptosome->Caspase_Cascade DISC DISC Formation Death_Receptors->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Caspase_8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 2. Potential pro-apoptotic signaling pathways modulated by this compound.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on establishing a robust and scalable isolation protocol to enable more extensive biological evaluation. Detailed spectroscopic analysis is required to provide a complete and unambiguous structural assignment. Furthermore, comprehensive in vitro and in vivo studies are necessary to elucidate the specific signaling pathways modulated by this compound and to determine its therapeutic potential in inflammatory diseases and oncology. The rich ethnopharmacological history of Brucea javanica suggests that its constituents, including this compound, hold significant promise for modern drug discovery.

References

Unveiling Yadanzioside I: A Technical Guide to its Discovery, Isolation, and Characterization from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., stands as a molecule of significant interest within the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological activities. Furthermore, this document illustrates the general workflow of its isolation and the putative signaling pathways that may be influenced by this class of compounds, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history of use in traditional medicine across Southeast Asia for treating ailments such as dysentery, malaria, and cancer.[1][2] The therapeutic effects of this plant are largely attributed to its rich composition of chemical constituents, with quassinoids being one of the most prominent and pharmacologically active classes.[3][4]

In 1985, a team of researchers including Shin Yoshimura and Toshiro Sakaki from the University of Tokyo, Japan, undertook a detailed phytochemical investigation of the seeds of Brucea javanica. Their work, published in the Bulletin of the Chemical Society of Japan, led to the discovery and characterization of several new quassinoid glycosides, including this compound.[5] This discovery was part of a broader effort to identify the active principles responsible for the plant's traditional medicinal properties, particularly its antileukemic effects.

Discovery and Initial Characterization

The initial discovery of this compound was the result of systematic extraction and chromatographic separation of the constituents from the seeds of Brucea javanica. The structure of this compound was elucidated through meticulous analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by chemical transformations.

Spectroscopic Data

While the specific numerical data from the original publication is not fully detailed here, the structural determination of this compound relied on standard spectroscopic techniques of the time.

Spectroscopic TechniquePurpose in Structure Elucidation of this compound
¹H NMR To determine the number and connectivity of hydrogen atoms.
¹³C NMR To identify the carbon skeleton and functional groups.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.

Table 1: Spectroscopic techniques used for the structural elucidation of this compound.

Experimental Protocols: Isolation and Purification of this compound

The following is a representative experimental protocol for the isolation of this compound from the seeds of Brucea javanica, based on the general methodologies reported for quassinoid extraction from this plant.

Plant Material and Extraction
  • Plant Material: Dried and powdered seeds of Brucea javanica.

  • Defatting: The powdered seeds are first defatted by extraction with a non-polar solvent such as hexane (B92381) or petroleum ether to remove oils, which are abundant in the seeds.

  • Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the desired compounds.

  • Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic steps to isolate this compound.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Quassinoid glycosides like this compound are typically enriched in the more polar fractions (e.g., n-butanol).

  • Column Chromatography: The enriched fraction is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield the pure compound.

G A Powdered Seeds of Brucea javanica B Defatting with Hexane A->B C Methanol Extraction B->C D Crude Methanol Extract C->D E Solvent Partitioning (Water/Ethyl Acetate/n-Butanol) D->E F n-Butanol Fraction E->F G Silica Gel Column Chromatography F->G H Fractions containing this compound G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: General workflow for the isolation of this compound.

Biological Activity

Antileukemic Activity
Compound ClassReported Biological ActivityReference
Yadanziosides (general)Antileukemic[5]
Other QuassinoidsCytotoxic against various cancer cell lines[6]

Table 2: Summary of reported biological activities.

Putative Signaling Pathways

The precise molecular mechanisms and specific signaling pathways affected by this compound have not been extensively studied. However, research on other structurally related quassinoids from Brucea javanica suggests that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for natural product-induced cancer cell death.

This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis, leading to the dismantling of the cell. It is plausible that this compound may exert its antileukemic effects through a similar mechanism.

G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase A This compound B Activation of Pro-apoptotic Proteins (Bax, Bak) A->B Induces C Cytochrome c Release from Mitochondria B->C D Apoptosome Formation (Apaf-1, Caspase-9) C->D E Caspase Cascade Activation (Caspase-3, -7) D->E F Apoptosis E->F

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound, since its discovery in 1985, remains a compound of interest within the rich chemical landscape of Brucea javanica. While its initial identification highlighted its antileukemic potential, a comprehensive understanding of its pharmacological profile and mechanism of action is still lacking. Future research should focus on:

  • Re-isolation and Scale-up: Developing efficient and scalable methods for the isolation of this compound to facilitate further biological studies.

  • Comprehensive Biological Screening: Evaluating the cytotoxic activity of pure this compound against a broad panel of cancer cell lines to determine its potency and selectivity, including the determination of specific IC50 values.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its anticancer effects.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models of cancer.

The information presented in this technical guide serves as a foundational resource for scientists and researchers, providing the necessary background and methodological insights to advance the study of this compound and unlock its full therapeutic potential.

References

Yadanzioside I (CAS No. 99132-95-3): A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Bioactive Diterpenoid Glycoside for Drug Development Professionals

Abstract

Yadanzioside I, a diterpenoid glycoside with the CAS number 99132-95-3, is a natural product isolated from the seeds of Brucea javanica (L.) Merr. This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, biological activities, and potential mechanisms of action. This whitepaper is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. Information on its potent antiviral activity against the Tobacco Mosaic Virus (TMV) is presented, alongside an exploration of the potential anticancer properties suggested by the activity of related quassinoids. Detailed experimental protocols for its isolation and for the evaluation of its antiviral effects are also provided.

Chemical and Physical Properties

This compound is a complex diterpenoid glycoside. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 99132-95-3
Molecular Formula C₂₉H₃₈O₁₆
Molecular Weight 642.60 g/mol
Source Seeds of Brucea javanica (L.) Merr.[1]
Compound Type Diterpenoid Glycoside (Quassinoid)
Physical Description Powder
Solubility DMSO, Pyridine, Methanol (B129727), Ethanol

Biological Activity

Current research has highlighted the significant antiviral and potential anticancer activities of this compound and related compounds.

Antiviral Activity

This compound has demonstrated potent antiviral activity against the Tobacco Mosaic Virus (TMV).

VirusAssay TypeActivity MetricValue
Tobacco Mosaic Virus (TMV)Half-leaf methodIC₅₀4.22 µM[2]

The mechanism of antiviral action for related compounds against TMV has been suggested to involve the inhibition of virus assembly through interaction with the viral coat protein.

Anticancer Activity (Inferred from Related Quassinoids)

A structurally related compound, Yadanziolide A, has been shown to induce apoptosis in hepatocellular carcinoma cells through the inhibition of the JAK/STAT signaling pathway[1]. This suggests a potential mechanism of action for this compound, should it exhibit similar anticancer properties.

Signaling Pathways

Based on studies of closely related quassinoids, the following signaling pathways are implicated in their biological activities and may be relevant to this compound.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Yadanziolide A, a related quassinoid, has been demonstrated to inhibit the phosphorylation of JAK2 and STAT3, leading to the activation of apoptotic pathways in liver cancer cells[1].

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3_dimer pSTAT3 Dimer STAT3->pSTAT3_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT3_dimer->Gene_Transcription Translocation Yadanzioside_I This compound (potential inhibitor) Yadanzioside_I->JAK Inhibition (inferred) Cytokine Cytokine Cytokine->Receptor

Caption: Potential inhibition of the JAK/STAT pathway by this compound.

Other Potential Pathways

Studies on various quassinoids have also suggested the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in their anticancer effects[4].

Experimental Protocols

Isolation and Purification of this compound from Brucea javanica Seeds

The following is a generalized protocol based on methods described for the isolation of quassinoids from Brucea javanica.

Isolation_Workflow A Dried Seeds of Brucea javanica B Pulverization A->B C Methanol Extraction (e.g., at room temperature) B->C D Filtration and Concentration (under reduced pressure) C->D E Crude Methanol Extract D->E F Solvent Partitioning (e.g., with water and ethyl acetate) E->F G Water-Soluble Fraction F->G H Column Chromatography (e.g., Silica (B1680970) gel, ODS) G->H I Fraction Collection and Analysis (e.g., TLC, HPLC) H->I J Further Purification (e.g., Preparative HPLC) I->J K Pure this compound J->K

Caption: General workflow for the isolation of this compound.

  • Preparation of Plant Material : Air-dried seeds of Brucea javanica are pulverized into a fine powder.

  • Extraction : The powdered seeds are extracted with methanol at room temperature for an extended period, often with repeated extractions to ensure maximum yield.

  • Concentration : The resulting methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation : The crude extract is suspended in water and partitioned with a non-polar solvent like ethyl acetate (B1210297) to separate compounds based on polarity. This compound, being a glycoside, is expected to be in the water-soluble fraction.

  • Chromatographic Separation : The water-soluble fraction is subjected to a series of column chromatography steps. This may include silica gel chromatography followed by octadecylsilyl (ODS) silica gel chromatography.

  • Purification : Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are pooled and further purified using preparative HPLC to yield the pure compound.

  • Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Anti-Tobacco Mosaic Virus (TMV) Activity Assay (Half-Leaf Method)

This method is a standard procedure for evaluating the antiviral activity of compounds against TMV.

Half_Leaf_Assay A Prepare TMV Inoculum and Test Compound Solution B Mix TMV with Test Compound (Treatment) and with Buffer (Control) A->B D Inoculate Left Half of Leaf with Treatment Mixture B->D E Inoculate Right Half of Leaf with Control Mixture B->E C Select Nicotiana glutinosa Leaves and Dust with Carborundum C->D C->E F Incubate Plants (e.g., 2-3 days) D->F E->F G Count Local Lesions on Each Half-Leaf F->G H Calculate Percent Inhibition G->H

Caption: Workflow for the anti-TMV half-leaf assay.

  • Plant Preparation : Nicotiana glutinosa plants, which are local lesion hosts for TMV, are grown under controlled conditions.

  • Inoculum and Compound Preparation : A purified TMV suspension is prepared. The test compound, this compound, is dissolved in a suitable solvent and then diluted to the desired concentration in an inoculation buffer.

  • Inoculation : The upper surface of a detached or attached leaf is lightly dusted with an abrasive like carborundum. One half of the leaf is gently rubbed with the TMV and test compound mixture, while the other half is rubbed with the TMV and buffer mixture (control).

  • Incubation : The inoculated plants are maintained in a greenhouse for 2-3 days to allow for the development of local lesions.

  • Data Collection and Analysis : The number of local lesions on each half of the leaf is counted. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average number of lesions on the control halves, and T is the average number of lesions on the treated halves. The IC₅₀ value is then determined from a dose-response curve.

Pharmacokinetics and Bioavailability

Specific pharmacokinetic data for this compound is limited. However, studies on related quassinoids, such as bruceines, have indicated that they are generally absorbed after oral and intravenous administration, but their oral bioavailability is low, often less than 6%[4]. This poor bioavailability may be attributed to factors such as low membrane permeability and first-pass metabolism. Further studies are required to determine the pharmacokinetic profile of this compound.

Future Directions

This compound presents a promising scaffold for further investigation. Key areas for future research include:

  • Comprehensive Cytotoxicity Screening : Evaluation of the anticancer activity of this compound against a broad panel of human cancer cell lines to determine its IC₅₀ values and therapeutic potential.

  • Mechanism of Action Studies : Elucidation of the specific molecular targets and signaling pathways modulated by this compound in both viral and cancer models.

  • In Vivo Efficacy Studies : Assessment of the antiviral and anticancer efficacy of this compound in relevant animal models.

  • Pharmacokinetic Profiling : Detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and guide potential formulation strategies.

  • Structure-Activity Relationship (SAR) Studies : Synthesis of this compound analogs to explore the key structural features required for its biological activity and to potentially develop more potent and bioavailable derivatives.

Conclusion

This compound is a bioactive natural product with demonstrated potent antiviral activity and inferred potential for anticancer effects based on the activity of related compounds. Its well-defined chemical structure and significant in vitro anti-TMV activity make it a compelling candidate for further research and development. The information and protocols provided in this whitepaper aim to facilitate future investigations into the therapeutic applications of this promising diterpenoid glycoside.

References

Yadanzioside I molecular formula C29H38O16

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside I, a quassinoid glycoside with the molecular formula C29H38O16, is a natural product isolated from the seeds of Brucea javanica (L.) Merr. This document provides a comprehensive technical overview of this compound, consolidating available data on its physicochemical properties, spectroscopic characterization, and biological activities. Detailed experimental protocols for its isolation and purification are presented, alongside a summary of its known antileukemic and antiviral properties. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this compound and identifying areas for future investigation.

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history of use in traditional medicine for treating various ailments, including cancer, malaria, and viral infections.[1][2] Its seeds are a rich source of quassinoids, a class of bitter, tetracyclic triterpenoids known for their diverse and potent biological activities.[2][3] this compound is one such quassinoid glycoside isolated from this plant.[3] Early studies have demonstrated its potential as an antileukemic and antiviral agent, making it a compound of significant interest for further pharmacological investigation and drug development.[1][4] This technical guide provides a detailed summary of the current knowledge on this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C29H38O16[4]
Molecular Weight 642.6 g/mol [Calculated]
CAS Number 99132-95-3[4]
Source Seeds of Brucea javanica[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Note: Detailed data on melting point and optical rotation require access to primary isolation literature.

Comprehensive NMR and mass spectrometry data are essential for the unambiguous identification and characterization of natural products. While the original isolation of this compound has been reported, the detailed spectroscopic data is not available in the readily accessible literature. Researchers are encouraged to consult the primary publication by Yoshimura et al., 1985 for this information.

Biological Activity

This compound has demonstrated notable biological activity in preliminary studies, particularly in the areas of oncology and virology.

Antileukemic Activity

This compound has been identified as an antileukemic principle from Brucea javanica.[1] However, specific quantitative data, such as IC50 values against various leukemia cell lines, are not yet publicly available and represent a critical area for future research.

Antiviral Activity

This compound has shown potent activity against the Tobacco Mosaic Virus (TMV). The quantitative measure of this activity is presented in the table below.

Table 2: Antiviral Activity of this compound

VirusAssayIC50 (µg/mL)Reference
Tobacco Mosaic Virus (TMV)Half-leaf and leaf-disk method4.22[4]

Experimental Protocols

Isolation and Purification of this compound

The following protocol for the isolation of this compound is based on the methodology described by Kim et al. (2004) for the separation of quassinoid glucosides from Brucea javanica seeds.[3]

Experimental Workflow for Isolation of this compound

G cluster_extraction Extraction cluster_chromatography Chromatography A Dried & Ground Seeds of B. javanica (20 kg) B Hot MeOH Extraction (4 x 18 L) A->B C Residue (ca. 1 kg) B->C D Suspension in H2O (2 L) C->D E Successive Extraction (n-hexane, CHCl3) D->E F CHCl3-soluble portion E->F CHCl3 fraction G Silica (B1680970) Gel Column Chromatography (CHCl3/MeOH gradient) F->G H Diaion HP-20 Column Chromatography G->H I Preparative Reversed-Phase HPLC (MeOH/H2O, 20:80) H->I J This compound (19.7 mg) I->J

Caption: Workflow for the isolation and purification of this compound.

  • Extraction:

    • Dried and ground seeds of Brucea javanica (20 kg) are extracted with hot methanol (B129727) (4 x 18 L).

    • The solvent is removed in vacuo to yield a residue (approximately 1 kg).

    • The residue is suspended in water (2 L) and successively extracted with n-hexane and chloroform.

  • Chromatographic Separation:

    • The chloroform-soluble portion is subjected to silica gel column chromatography using a chloroform/methanol gradient.

    • The resulting fractions are further purified by Diaion HP-20 column chromatography.

    • Final purification is achieved by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) using a methanol/water (20:80) mobile phase to yield this compound (19.7 mg).

Anti-Tobacco Mosaic Virus (TMV) Assay

The anti-TMV activity of this compound was evaluated using the conventional half-leaf and leaf-disk methods. This typically involves the following steps:

Experimental Workflow for Anti-TMV Assay

G A Prepare different concentrations of this compound C Treat one half of the leaf with this compound solution (other half as control) A->C B Inoculate Nicotiana glutinosa leaves with TMV suspension B->C D Incubate plants under controlled conditions C->D E Count the number of local lesions D->E F Calculate the inhibition rate and IC50 value E->F

Caption: General workflow for the anti-Tobacco Mosaic Virus (TMV) assay.

  • Preparation of Test Solutions: A series of concentrations of this compound are prepared.

  • Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana glutinosa) are mechanically inoculated with a TMV suspension.

  • Treatment: One half of each inoculated leaf is treated with a this compound solution, while the other half is treated with a control solution (e.g., solvent only).

  • Incubation: The plants are maintained in a controlled environment to allow for viral replication and lesion formation.

  • Data Collection: The number of local lesions on both the treated and control halves of the leaves are counted.

  • Analysis: The inhibition rate is calculated, and the IC50 value is determined.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of other quassinoids from Brucea javanica, several pathways can be hypothesized as potential targets. For instance, many quassinoids are known to induce apoptosis and inhibit cell proliferation in cancer cells by modulating key signaling pathways such as PI3K/Akt/mTOR and NF-κB.[5]

Hypothetical Signaling Pathway for Antileukemic Activity

G Yadanzioside_I This compound PI3K_Akt PI3K/Akt/mTOR Pathway Yadanzioside_I->PI3K_Akt Inhibition NF_kB NF-κB Pathway Yadanzioside_I->NF_kB Inhibition Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Promotes Proliferation Inhibition of Cell Proliferation PI3K_Akt->Proliferation Blocks NF_kB->Apoptosis Promotes NF_kB->Proliferation Blocks

Caption: Hypothetical signaling pathways modulated by this compound.

This diagram illustrates a potential mechanism where this compound may exert its antileukemic effects through the inhibition of pro-survival signaling pathways like PI3K/Akt/mTOR and NF-κB, leading to the induction of apoptosis and inhibition of cell proliferation in leukemic cells. It is important to note that this is a speculative model that requires experimental validation.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antileukemic and antiviral activities. This technical guide has summarized the currently available information on its properties and biological effects. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Comprehensive Physicochemical and Spectroscopic Characterization: Detailed analysis, including melting point, optical rotation, and complete NMR and mass spectrometry data, is needed for its definitive characterization.

  • Elucidation of Antileukemic Mechanism: In-depth studies are required to determine the specific cancer cell lines sensitive to this compound and to elucidate the underlying molecular mechanisms and signaling pathways.

  • In Vivo Efficacy and Toxicity Studies: Preclinical animal studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs and derivatives of this compound could provide valuable insights into the structural features crucial for its biological activity and may lead to the development of more potent and selective therapeutic agents.

The information compiled in this whitepaper provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent.

References

The Potent Bioactivity of Quassinoids from Brucea javanica Seeds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant native to Southeast Asia, has a long history in traditional medicine for treating a variety of ailments, including cancer, malaria, and inflammation.[1][2] The primary bioactive constituents responsible for these therapeutic effects are a class of tetracyclic triterpenoids known as quassinoids.[1][2] This technical guide provides a comprehensive overview of the multifaceted bioactivities of quassinoids isolated from Brucea javanica seeds, with a focus on their anticancer, anti-inflammatory, antimalarial, antiviral, and antibacterial properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and insights into the underlying molecular mechanisms of these potent natural compounds.

Anticancer Activity

Quassinoids from Brucea javanica have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[2] The most extensively studied among these are brusatol (B1667952), bruceine D, bruceantin, and bruceantinol.[1][3] Their anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.[4][5]

Quantitative Anticancer Data

The cytotoxic efficacy of various quassinoids is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of prominent quassinoids against various cancer cell lines.

Table 1: Cytotoxicity of Brusatol against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
NB4Leukemia0.03[6]
BV173Leukemia0.01[6]
SUPB13Leukemia0.04[6]
MCF-7Breast Cancer0.08[6]
PANC-1Pancreatic Cancer0.36[3]
SW1990Pancreatic Cancer0.10[3]
A549Lung Cancer< 0.06[3]
CT-26Colorectal Cancer0.27 µg/mL[7]
LN686Head and Neck Squamous Cell Carcinoma< 0.02[8]
Tu167Head and Neck Squamous Cell Carcinoma< 0.02[8]
JMARHead and Neck Squamous Cell Carcinoma< 0.02[8]
FaDuHead and Neck Squamous Cell Carcinoma< 0.02[8]

Table 2: Cytotoxicity of Bruceine D against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
H460Non-Small Cell Lung Cancer0.5[9]
A549Non-Small Cell Lung Cancer0.6[9]
MCF-7Breast Cancer9.5[10]
Hs 578TTriple-Negative Breast Cancer0.71[10]
T24Bladder Cancer7.65 µg/mL[11]

Table 3: Cytotoxicity of Other Key Quassinoids

QuassinoidCell LineCancer TypeIC50
BruceantinKBHuman Epidermoid Carcinoma0.008 µg/mL[12]
BruceantinRPMI 8226Multiple Myeloma13 nM[13]
BruceantinU266Multiple Myeloma49 nM[13]
BruceantinH929Multiple Myeloma115 nM[13]
BruceantinolKBHuman Epidermoid CarcinomaNot specified, but active
Bruceine AHCT116Colon Cancer26.12 nM (48h)[14]
Bruceine ACT26Colon Cancer229.26 nM (48h)[14]
Dehydrobruceine BA549, NCI-H292Lung CancerEffects observed at 1-10 µM[3]
Brujavanol AKBHuman Oral Cavity Cancer1.30 µg/mL[15]
Brujavanol BKBHuman Oral Cavity Cancer2.36 µg/mL[15]
Bruceanol GOral Squamous Cell Carcinoma0.55 µM[16]
Yadanziolide A-Antitumor effects noted5.5 µM (antiviral against TMV)[2]
Experimental Protocols: Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quassinoid compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17] Incubate the plate for an additional 1-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of quassinoids.

  • Cell Lysis: Treat cells with the quassinoid of interest at the desired concentration and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[18]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[1] Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.[18]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, Akt, p-JNK, JNK) overnight at 4°C.[18]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a digital imager or X-ray film.[1]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Xenograft models in immunocompromised mice are used to evaluate the in vivo anticancer efficacy of quassinoids.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[19][20]

  • Tumor Growth and Measurement: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[21] Measure the tumor volume regularly using calipers (Volume = (Length x Width²)/2).

  • Drug Administration: Randomize the mice into treatment and control groups. Administer the quassinoid (e.g., brusatol at 2 mg/kg) via an appropriate route (e.g., intraperitoneal or oral) according to the desired dosing schedule.[12] The control group receives the vehicle.

  • Monitoring: Monitor the tumor growth and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Signaling Pathways in Anticancer Activity

Quassinoids exert their anticancer effects by modulating several key signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Bruceine A and other quassinoids have been shown to inhibit the phosphorylation of PI3K and Akt, leading to the downregulation of this pro-survival pathway and subsequent apoptosis.[14]

  • MAPK/JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is often associated with the induction of apoptosis. Bruceine D has been shown to activate the JNK pathway, promoting apoptotic cell death in cancer cells.[22]

  • Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, often contributing to chemoresistance in cancer cells. Brusatol is a known inhibitor of the Nrf2 pathway, sensitizing cancer cells to chemotherapeutic agents.[7][12]

Anticancer_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/JNK Pathway cluster_Nrf2 Nrf2 Pathway PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival promotes Bruceine_A Bruceine A Bruceine_A->PI3K inhibits Stress_Signal Cellular Stress JNK JNK Stress_Signal->JNK activates Apoptosis_MAPK Apoptosis JNK->Apoptosis_MAPK induces Bruceine_D_MAPK Bruceine D Bruceine_D_MAPK->JNK activates Nrf2 Nrf2 Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response promotes Chemoresistance Chemoresistance Antioxidant_Response->Chemoresistance leads to Brusatol_Nrf2 Brusatol Brusatol_Nrf2->Nrf2 inhibits

Caption: Signaling pathways modulated by quassinoids in cancer cells.

Anti-inflammatory Activity

Several quassinoids from Brucea javanica exhibit potent anti-inflammatory properties. This activity is primarily mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, often by targeting the NF-κB signaling pathway.[23]

Quantitative Anti-inflammatory Data

Table 4: Inhibition of Nitric Oxide (NO) Production by Quassinoids in LPS-activated Macrophages

QuassinoidIC50 (µM)
Bruceine B1.9[24]
Bruceine E5.0[24]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[20]

  • Treatment: Pre-treat the cells with various concentrations of the quassinoid compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[25]

  • Griess Reagent Reaction:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of sulfanilamide (B372717) solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[25]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (0.1% in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Anti_Inflammatory_Workflow cluster_workflow Griess Assay for Nitric Oxide Production A 1. Culture Macrophages (e.g., RAW 264.7) B 2. Pre-treat with Quassinoids A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant C->D E 5. Add Griess Reagent D->E F 6. Measure Absorbance (540 nm) E->F G 7. Calculate NO Inhibition F->G

Caption: Experimental workflow for the Griess assay.

Antimalarial Activity

Quassinoids from Brucea javanica have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including chloroquine-resistant strains.[15] Their mechanism of action is believed to involve the inhibition of protein synthesis in the parasite.[16]

Quantitative Antimalarial Data

Table 5: Antiplasmodial Activity of Quassinoids against Plasmodium falciparum

QuassinoidStrainIC50
Bruceine AK1 (chloroquine-resistant)10.5 ng/mL[26]
Bruceine BK1 (chloroquine-resistant)10.8 ng/mL[26]
Bruceine CK1 (chloroquine-resistant)5.1 ng/mL[26]
BruceantinK1 (chloroquine-resistant)0.8 ng/mL[26]
BruceantinolK1 (chloroquine-resistant)2.1 ng/mL[26]
Dehydrobruceine AK1 (chloroquine-resistant)46.3 ng/mL[26]
Bruceine DK1 (chloroquine-resistant)0.58 µg/mL[15]
Experimental Protocol: Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

The SYBR Green I-based fluorescence assay is a widely used method to assess the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: Maintain asynchronous or synchronized (ring-stage) cultures of P. falciparum in human erythrocytes in complete RPMI 1640 medium.[27]

  • Drug Plate Preparation: Prepare serial dilutions of the quassinoid compounds in a 96-well plate.

  • Assay Initiation: Add the parasitized erythrocyte suspension (e.g., 1% parasitemia, 2% hematocrit) to the drug-containing wells.[27] Include drug-free controls and uninfected erythrocyte controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[27]

  • Lysis and Staining: Add lysis buffer containing SYBR Green I dye to each well.[27] SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[28]

  • Data Analysis: Determine the IC50 values by plotting the percentage of growth inhibition against the drug concentration.

Antiviral and Antibacterial Activities

While less extensively studied than their other bioactivities, some quassinoids from Brucea javanica have also shown promising antiviral and antibacterial effects.

Quantitative Antiviral and Antibacterial Data

Table 6: Antiviral and Antibacterial Activities of Quassinoids

Quassinoid/ExtractActivityOrganism/VirusIC50/MIC
Bruceine AAntiviralPepper Mottle Virus (PepMoV)MIC: 10 µM[29]
BruceantinolAntiviralPepper Mottle Virus (PepMoV)MIC: 10 µM[29]
Yadanziolide AAntiviralTobacco Mosaic Virus (TMV)5.5 µM[2]
Yadanzioside IAntiviralTobacco Mosaic Virus (TMV)4.22 µM[2]
Methanol ExtractAntibacterialChromobacterium violaceumMIC: 0.387 mg/mL
Methanol ExtractAntibacterialStreptococcus mutansMIC: 0.387 mg/mL
Ethyl Acetate ExtractAntibacterialPseudomonas aeruginosaMIC: 2.938 mg/mL

Note: Further research is needed to isolate and quantify the specific quassinoids responsible for the observed antibacterial activity of the extracts.

Experimental Protocols: Antiviral and Antibacterial Assays

Standard virological and microbiological assays are employed to determine the antiviral and antibacterial activities of quassinoids. These typically involve plaque reduction assays for viruses and broth microdilution or agar (B569324) diffusion assays for bacteria to determine the minimum inhibitory concentration (MIC).

Conclusion and Future Directions

The quassinoids from Brucea javanica seeds represent a rich source of bioactive compounds with significant therapeutic potential. Their potent anticancer, anti-inflammatory, and antimalarial activities, underpinned by their interactions with key cellular signaling pathways, make them promising candidates for further drug development. The detailed data and methodologies presented in this guide are intended to facilitate future research in this area. Further investigations are warranted to fully elucidate the structure-activity relationships, optimize the pharmacokinetic and pharmacodynamic properties, and explore the full spectrum of their bioactivities. Clinical trials are necessary to translate the promising preclinical findings into effective therapies for a range of human diseases.

References

An In-depth Technical Guide to Yadanziosides from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziosides are a class of quassinoid glycosides isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating ailments such as dysentery, malaria, and cancer. This technical guide provides a comprehensive overview of Yadanzioside I and its related compounds (A, B, C, F, G, J, and L), focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structures and Properties

Yadanziosides are structurally complex natural products characterized by a highly oxygenated tetracyclic triterpene skeleton, specifically a picrasane-type quassinoid, attached to a glycosidic moiety. The variations in the ester side chains and the glycosylation pattern contribute to the diversity of this compound class.

Quantitative Biological Activity

Yadanziosides have demonstrated a broad spectrum of biological activities, including cytotoxic, antimalarial, and anti-inflammatory effects. The following tables summarize the available quantitative data (IC50 values) for this compound and other specified yadanziosides, as well as related quassinoids from Brucea javanica, to facilitate comparative analysis.

Table 1: Cytotoxic Activity of Yadanziosides and Related Quassinoids

CompoundCell LineIC50 (µM)Reference
Yadanziolide A HepG2 (Hepatocellular Carcinoma)-[1]
LM-3 (Hepatocellular Carcinoma)-[1]
Yadanzioside G MCF-7 (Breast Adenocarcinoma)-[2]
Yadanzioside B MCF-7 (Breast Adenocarcinoma)-[2]
Brusatol PANC-1 (Pancreatic Cancer)0.36[1]
SW1990 (Pancreatic Cancer)0.10[1]
Bruceine A MCF-7 (Breast Adenocarcinoma)-[2]
MDA-MB-231 (Breast Adenocarcinoma)-[2]
Bruceine B MCF-7 (Breast Adenocarcinoma)-[2]
Bruceine D PANC-1 (Pancreatic Cancer)2.53[1]
SW1990 (Pancreatic Cancer)5.21[1]
Bruceantinol MDA-MB-231 (Breast Adenocarcinoma)-[2]
Bruceantarin MDA-MB-231 (Breast Adenocarcinoma)-[2]
Unspecified Quassinoids HCT-8, HepG2, BGC-823, A549, SKVO30.12-9.3

Table 2: Antimalarial Activity of Quassinoids from Brucea javanica

Compound/ExtractPlasmodium falciparum StrainIC50Reference
Bruceine A K1 (chloroquine-resistant)8.66 ng/mL[3]
Bruceine B K1 (chloroquine-resistant)8.15 ng/mL[3]
Bruceine C K1 (chloroquine-resistant)1.95 ng/mL[3]
Acetone Root Extract K1 (multidrug-resistant)0.28 µg/mL
Acetone Stem Extract K1 (multidrug-resistant)~2.5 µg/mL
Acetone Leaf Extract K1 (multidrug-resistant)~2.5 µg/mL
Nine Unspecified Quassinoids K1 (chloroquine-resistant)0.0008-0.046 µg/mL[4]

Table 3: Anti-inflammatory Activity of Quassinoids from Brucea javanica

CompoundAssayIC50 (µM)Reference
Various Quassinoids (5-9, 17-19, 23) Nitric Oxide (NO) Release in LPS-activated MH-S Macrophages0.11-45.56[5]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the biological activities of yadanziosides.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., a yadanzioside) and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Antimalarial Assay (SYBR Green I-based Assay)

This fluorescence-based assay is used to determine the susceptibility of Plasmodium falciparum to antimalarial compounds.

  • Parasite Culture: P. falciparum strains are maintained in in vitro culture in human erythrocytes using a complete medium.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add synchronized ring-stage parasites to each well.

    • Incubate the plates for 72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).

    • After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the fluorescence intensity against the drug concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Macrophage cells are cultured in a suitable medium and maintained under standard cell culture conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Pre-treat the cells with different concentrations of the test compound for a specific duration.

    • Stimulate the cells with LPS to induce NO production.

    • After an incubation period, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant, a stable product of NO, using the Griess reagent.

    • Measure the absorbance at approximately 540 nm.

  • Data Analysis: The IC50 value for the inhibition of NO production is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of yadanziosides are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Yadanziolide A and the JAK-STAT Pathway

Recent studies have elucidated the role of Yadanziolide A in modulating the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway in hepatocellular carcinoma cells[1]. The JAK-STAT pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Yadanziolide_A_ext Yadanziolide A Receptor Cytokine Receptor Yadanziolide_A_ext->Receptor Inhibits (Mechanism unclear) pJAK p-JAK Yadanziolide_A_ext->pJAK Inhibits JAK JAK Receptor->JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Gene_Transcription

Caption: Yadanziolide A inhibits the JAK-STAT signaling pathway.

Yadanziolide A has been shown to inhibit the phosphorylation of both JAK and STAT proteins in a dose-dependent manner in liver cancer cells[1]. This inhibition leads to the downregulation of downstream target genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells[1].

Quassinoids and the NF-κB Pathway

Several quassinoids isolated from Brucea javanica have been reported to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[5]. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates pIKK p-IKK IKK->pIKK Phosphorylation IkB IκB pIKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB_p65 NF-κB (p65) pIkB->NFkB_p65 Releases DNA DNA NFkB_p65->DNA Translocation Quassinoids Quassinoids Quassinoids->pIKK Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) DNA->Proinflammatory_Genes

Caption: Quassinoids inhibit the NF-κB signaling pathway.

The inhibitory mechanism involves the suppression of IκBα phosphorylation, which prevents the release and subsequent nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β[5].

Conclusion

This compound and its related compounds represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. The quantitative data and mechanistic insights provided in this guide highlight the potent bioactivities of these quassinoid glycosides. Further research is warranted to fully elucidate the structure-activity relationships, optimize their pharmacological profiles, and explore their clinical applications. The detailed experimental protocols and signaling pathway diagrams offered herein aim to facilitate these future investigations and accelerate the translation of these natural compounds into novel therapeutic agents.

References

Preliminary Anticancer Screening of Yadanzioside I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive studies on the anticancer activity of Yadanzioside I are limited in publicly available literature. This guide leverages data from a closely related quassinoid, Yadanziolide A, isolated from the same plant, Brucea javanica, to provide a technical overview of the potential anticancer screening and mechanisms of action. The experimental data and signaling pathways described herein are based on studies of Yadanziolide A and should be considered as a proxy for this compound, pending further specific research.

Introduction

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. Quassinoids, a group of degraded triterpenoids, are known for their bitter taste and diverse pharmacological activities, including potent antitumor effects. This technical guide provides an in-depth overview of the preliminary anticancer screening of this compound, with a focus on its cytotoxic effects, induction of apoptosis, and impact on cellular signaling pathways, drawing insights from research on the related compound, Yadanziolide A.

In Vitro Cytotoxicity

Research on Yadanziolide A has demonstrated dose-dependent cytotoxic effects on liver cancer cells, significantly inhibiting their proliferation, migration, and invasion at concentrations of 0.1 µM and higher[2].

Table 1: Summary of In Vitro Anticancer Effects of Yadanziolide A on Hepatocellular Carcinoma (HCC) Cells

ParameterCell Line(s)Concentration of Yadanziolide AObserved Effect
CytotoxicityHepG2, LM-3≥ 0.1 µMDose-dependent inhibition of cell proliferation
MigrationHepG2, LM-3≥ 0.1 µMSignificant inhibition
InvasionHepG2, LM-3≥ 0.1 µMSignificant inhibition
ApoptosisHepG2, LM-3Dose-dependentIncreased apoptotic cell population and apoptosome formation

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or the test compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on signaling pathway proteins.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Signaling Pathway Analysis

Studies on Yadanziolide A have indicated that its anticancer effects are mediated through the inhibition of the JAK-STAT signaling pathway[2]. Specifically, Yadanziolide A was found to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway which is often overactive in many cancers and plays a crucial role in tumor cell proliferation and survival[2].

The inhibition of STAT3 phosphorylation can disrupt the expression of downstream anti-apoptotic proteins like Bcl-2 and promote the expression of pro-apoptotic proteins like Bax, ultimately leading to apoptosis[2].

Visualizing the Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Screening cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Lines (e.g., HepG2, LM-3) treatment Treatment with This compound cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis migration Migration/Invasion (Transwell Assay) treatment->migration western_blot Western Blot (Protein Expression) treatment->western_blot pathway_analysis Signaling Pathway Analysis viability->pathway_analysis apoptosis->pathway_analysis migration->pathway_analysis western_blot->pathway_analysis Signaling_Pathway Yadanzioside_I This compound p_JAK2 p-JAK2 Yadanzioside_I->p_JAK2 Inhibits TNF_alpha TNF-α Receptor JAK2 JAK2 TNF_alpha->JAK2 Activates JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_JAK2->STAT3 Activates p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation Nucleus Nucleus p_STAT3->Nucleus Translocation Bax Bax (Pro-apoptotic) p_STAT3->Bax Downregulates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Bcl2 Bcl-2 (Anti-apoptotic) Gene_Expression->Bcl2 Upregulates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

References

The Bitter Truth: A Technical Guide to Yadanziolides and Other Quassinoid Bitter Principles from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolides are a class of highly oxygenated tetracyclic triterpenoid (B12794562) natural products belonging to the quassinoid family. These compounds are renowned for their intense bitter taste and, more importantly, for their significant and diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, biosynthesis, isolation, and biological activities of yadanziolides and related quassinoids, with a focus on their potential in drug discovery and development. The primary natural source of yadanziolides is the plant Brucea javanica (L.) Merr., a member of the Simaroubaceae family, which has a long history of use in traditional medicine across Asia for treating ailments such as dysentery, malaria, and cancer.[1]

Natural Sources and Distribution

Yadanziolides are predominantly isolated from the seeds and fruits of Brucea javanica, also known as "Ya-dan-zi" in Chinese folklore.[1] This plant is widely distributed in Southeast Asia and northern Australia.[2] While B. javanica is the most well-documented source, other species within the Simaroubaceae family are also known to produce a variety of quassinoids. The concentration and specific types of yadanziolides can vary depending on the geographical origin of the plant and the specific plant part used for extraction.

Quantitative Data on Bioactive Quassinoids

The cytotoxic and biological activities of yadanziolides and related quassinoids have been extensively evaluated against various cancer cell lines. The following tables summarize the inhibitory concentrations (IC50) of selected compounds, providing a comparative view of their potency. Additionally, available data on the content of specific quassinoids in Brucea javanica seeds are presented.

Table 1: Cytotoxic Activity (IC50) of Yadanziolides and Related Quassinoids against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Yadanziolide AHCT-81.3 - 6.7[2]
Yadanziolide BHCT-81.3 - 6.7[2]
Yadanziolide THCT-81.3 - 6.7[2]
Bruceine BHCT-81.3 - 6.7[2]
Bruceine DHCT-81.3 - 6.7[2]
Bruceine EHCT-81.3 - 6.7[2]
Bruceine HHCT-81.3 - 6.7[2]
Unnamed Quassinoid 6HCT-80.12 - 9.3[3]
Unnamed Quassinoid 8HCT-80.12 - 9.3[3]
Unnamed Quassinoid 9HCT-80.12 - 9.3[3]
Unnamed Quassinoid 10HCT-80.12 - 9.3[3]
Unnamed Quassinoid 11HCT-80.12 - 9.3[3]
Unnamed Quassinoid 13HCT-80.12 - 9.3[3]
Unnamed Quassinoid 14HCT-80.12 - 9.3[3]
Unnamed Quassinoid 6HepG20.12 - 9.3[3]
Unnamed Quassinoid 8HepG20.12 - 9.3[3]
Unnamed Quassinoid 9HepG20.12 - 9.3[3]
Unnamed Quassinoid 10HepG20.12 - 9.3[3]
Unnamed Quassinoid 11HepG20.12 - 9.3[3]
Unnamed Quassinoid 13HepG20.12 - 9.3[3]
Unnamed Quassinoid 14HepG20.12 - 9.3[3]
Unnamed Quassinoid 6BGC-8230.12 - 9.3[3]
Unnamed Quassinoid 8BGC-8230.12 - 9.3[3]
Unnamed Quassinoid 9BGC-8230.12 - 9.3[3]
Unnamed Quassinoid 10BGC-8230.12 - 9.3[3]
Unnamed Quassinoid 11BGC-8230.12 - 9.3[3]
Unnamed Quassinoid 13BGC-8230.12 - 9.3[3]
Unnamed Quassinoid 14BGC-8230.12 - 9.3[3]
Unnamed Quassinoid 6A5490.12 - 9.3[3]
Unnamed Quassinoid 8A5490.12 - 9.3[3]
Unnamed Quassinoid 9A5490.12 - 9.3[3]
Unnamed Quassinoid 10A5490.12 - 9.3[3]
Unnamed Quassinoid 11A5490.12 - 9.3[3]
Unnamed Quassinoid 13A5490.12 - 9.3[3]
Unnamed Quassinoid 14A5490.12 - 9.3[3]
Unnamed Quassinoid 6SKVO30.12 - 9.3[3]
Unnamed Quassinoid 8SKVO30.12 - 9.3[3]
Unnamed Quassinoid 9SKVO30.12 - 9.3[3]
Unnamed Quassinoid 10SKVO30.12 - 9.3[3]
Unnamed Quassinoid 11SKVO30.12 - 9.3[3]
Unnamed Quassinoid 13SKVO30.12 - 9.3[3]
Unnamed Quassinoid 14SKVO30.12 - 9.3[3]

Table 2: Content of Selected Quassinoids in Brucea javanica Seeds

CompoundContent Range (%)Analytical MethodReference
Bruceoside A0.19 - 0.38HPLC
Bruceoside B0.05 - 0.12HPLC
Brusatol0.07 - 0.18HPLC

Experimental Protocols: Isolation and Purification of Yadanziolides

The isolation of yadanziolides and other quassinoids from Brucea javanica is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methodologies reported in the scientific literature.

1. Plant Material Preparation:

  • Dried seeds of Brucea javanica are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to extraction with an organic solvent, typically methanol (B129727) (MeOH), using methods such as maceration or Soxhlet extraction for an extended period.[1]

  • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

3. Fractionation:

  • The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

  • The majority of quassinoids, including yadanziolides, are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol fractions).

4. Chromatographic Purification:

  • Column Chromatography (CC): The bioactive fractions are subjected to repeated column chromatography over silica (B1680970) gel or other stationary phases like Sephadex LH-20.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of the enriched fractions is achieved using preparative HPLC.[4][5][6][7][8]

    • A reversed-phase C18 column is commonly used.[9]

    • The mobile phase typically consists of a gradient of methanol and water or acetonitrile (B52724) and water.[9]

    • Detection is often performed using a UV detector at a wavelength of around 221 nm or 270 nm.[9][10]

    • Individual peaks corresponding to pure compounds are collected.

5. Structure Elucidation:

  • The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry.

    • X-ray Crystallography: For unambiguous determination of the absolute configuration.

Biosynthesis of Quassinoids

The biosynthesis of quassinoids, including yadanziolides, is a complex process that is not yet fully elucidated. However, recent research has shed light on the early stages of the pathway, revealing a connection to the biosynthesis of another class of triterpenoids, the limonoids.

Quassinoids are believed to be derived from the tetracyclic triterpene precursor, euphol. The initial steps of the pathway are thought to be shared with limonoid biosynthesis, proceeding through the intermediate melianol . This suggests a common evolutionary origin for these two classes of bitter principles found in the order Sapindales. The subsequent steps, involving extensive oxidative modifications and rearrangements of the triterpenoid skeleton to form the characteristic quassinoid core, are still under investigation.

Quassinoid Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Protolimonoid Intermediate Protolimonoid Intermediate 2,3-Oxidosqualene->Protolimonoid Intermediate Oxidosqualene cyclase Melianol Melianol Protolimonoid Intermediate->Melianol Cytochrome P450s Limonoids Limonoids Melianol->Limonoids Limonoid Biosynthesis Pathway Quassinoids (including Yadanziolides) Quassinoids (including Yadanziolides) Melianol->Quassinoids (including Yadanziolides) Quassinoid Biosynthesis Pathway (Further Oxidations & Rearrangements)

Caption: Putative early biosynthetic pathway of quassinoids.

Signaling Pathways and Mechanism of Action

The diverse biological activities of yadanziolides are attributed to their interaction with various cellular signaling pathways. A notable example is the anticancer effect of Yadanziolide A , which has been shown to be mediated through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.

The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth. Yadanziolide A has been demonstrated to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway. This inhibition leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately inducing apoptosis (programmed cell death) in cancer cells.

Yadanziolide A Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 Activation p-JAK2 p-JAK2 JAK2->p-JAK2 Phosphorylation STAT3 STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 p-JAK2->STAT3 Phosphorylation p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization Yadanziolide_A Yadanziolide A Yadanziolide_A->p-JAK2 Inhibition Yadanziolide_A->p-STAT3 Inhibition Apoptosis Apoptosis Yadanziolide_A->Apoptosis Induces Gene_Transcription Gene Transcription (Proliferation, Survival) p-STAT3_dimer->Gene_Transcription Nuclear Translocation Cell_Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation_Survival Leads to Gene_Transcription->Apoptosis Inhibition of Apoptosis Cytokine Cytokine Cytokine->Receptor Experimental Workflow Plant_Material Brucea javanica (Seeds/Fruits) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Enriched_Fractions Enriched_Fractions Column_Chromatography->Enriched_Fractions Prep_HPLC Preparative HPLC Enriched_Fractions->Prep_HPLC Pure_Compounds Pure Yadanziolides Prep_HPLC->Pure_Compounds Structure_Elucidation Spectroscopic Analysis (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation Biological_Assays In Vitro / In Vivo Activity Testing Pure_Compounds->Biological_Assays Identified_Structure Identified_Structure Structure_Elucidation->Identified_Structure Bioactivity_Data Bioactivity_Data Biological_Assays->Bioactivity_Data Logical Relationships Triterpenoids Triterpenoids Quassinoids Quassinoids Triterpenoids->Quassinoids Yadanziolides Yadanziolides Quassinoids->Yadanziolides Other_Quassinoids Other Quassinoids (e.g., Bruceines, Brusatol) Quassinoids->Other_Quassinoids

References

The Enduring Legacy of "Ya-dan-zi" (Brucea javanica): A Modern Scientific Perspective on a Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the ethnobotanical uses of "Ya-dan-zi" (Fructus Bruceae), the fruit of Brucea javanica (L.) Merr., a cornerstone of Traditional Chinese Medicine (TCM). For centuries, this potent herb has been employed to treat a range of ailments from dysentery and malaria to various forms of cancer. This document provides a comprehensive overview of its traditional applications, phytochemical composition, and scientifically validated pharmacological activities, with a focus on its anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between traditional knowledge and modern therapeutic innovation.

Ethnobotanical Significance and Traditional Applications

"Ya-dan-zi," first documented in the Qing Dynasty's "The Omissions from the Compendium of Materia Medica," has a rich history in Chinese medicine.[1] Traditionally, it is characterized as bitter and cold in nature and is used to clear heat, eliminate toxins, and treat dysentery and malaria.[2] Its applications also extend to the topical treatment of corns and warts.[1][3] In modern Chinese clinical practice, a formulation known as Brucea javanica oil emulsion (BJOE) is widely used, often as an adjunctive therapy in oncology.[3][4]

Phytochemistry: The Quassinoid Powerhouse

The therapeutic effects of "Ya-dan-zi" are largely attributed to its rich and diverse phytochemical profile. To date, approximately 200 chemical constituents have been isolated from Brucea javanica, with the most prominent and pharmacologically active being a class of tetracyclic triterpenes known as quassinoids.[4] Among these, brusatol (B1667952) and bruceine D are the most extensively studied for their potent anticancer activities.[5] Other constituents include triterpenes, alkaloids, steroids, phenylpropanoids, and flavonoids.[4]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of "Ya-dan-zi" extracts and its isolated quassinoids have been rigorously evaluated against a wide array of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Brucea javanica Extracts against Cancer Cell Lines

Extract TypeCancer Cell LineIC50 ValueReference
Ethanolic ExtractHCT-116 (Colon)8.9 ± 1.32 µg/mL[6]
Ethanolic ExtractHT29 (Colon)48 ± 2.5 µg/mL[6]
Aqueous ExtractHep3B (Liver)~50 µg/mL[7]
Hot Water ExtractMDA-MB-231 (Breast)~50 µg/mL[8]

Table 2: IC50 Values of Brusatol against Various Cancer Cell Lines

Cancer Cell LineIC50 Value (µM)Reference
SMMC-7721 (Liver)< 0.064[6]
PANC-1 (Pancreatic)0.36[5]
SW1990 (Pancreatic)0.10[5]
A549 (Lung)< 0.0064[6]
MDA-MB-231 (Breast)0.081 - 0.238[8]
HCT116 (Colon)> 0.015[9]
CT26 (Colon)0.373[9]

Table 3: IC50 Values of Bruceine D against Various Cancer Cell Lines

Cancer Cell LineIC50 Value (µM)Reference
H460 (Lung)0.5[6]
A549 (Lung)0.6[6]
PANC-1 (Pancreatic)2.53[5]
SW1990 (Pancreatic)5.21[5]
T24 (Bladder)7.65 ± 1.2 µg/mL[1]
MCF-7 (Breast)0.7 - 65[4]
Hs 578T (Breast)0.7 - 65[4]

In Vivo Efficacy and Clinical Applications

The anticancer potential of "Ya-dan-zi" has been further substantiated in preclinical animal models and clinical settings.

Table 4: Summary of In Vivo and Clinical Studies

| Study Type | Agent | Model/Patient Population | Dosage | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | In Vivo | Brusatol | Colorectal Cancer Xenograft (mice) | 2 mg/kg | Effectively inhibited tumor growth. |[8] | | In Vivo | Aqueous Extract | Lung Cancer Xenograft (mice) | 2 g/kg daily | Suppressed tumor growth. |[10] | | In Vivo | BJOE | Pancreatic Cancer PDOX (mice) | 1 g/kg daily | Increased survival and enhanced gemcitabine (B846) efficacy. |[11] | | Clinical Trial | BJOEI | Advanced Gastric Cancer | 20-30 ml/day | Improved clinical total effective rate when combined with chemotherapy. |[12] | | Clinical Trial | BJOEI | Refractory Advanced Colorectal Cancer | 30 mL daily for 1-14 days per 28-day cycle | Investigated for progression-free survival. |[13][14] |

Mechanisms of Action: Key Signaling Pathways

The anticancer effects of the active compounds in "Ya-dan-zi" are mediated through the modulation of several critical cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death).

Brusatol and the Nrf2 Signaling Pathway

Brusatol is a known inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][15] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. In many cancer types, the Nrf2 pathway is constitutively active, which contributes to chemoresistance.[5] By inhibiting Nrf2, brusatol sensitizes cancer cells to chemotherapeutic agents.[5]

Brusatol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Brusatol Brusatol Brusatol->Nrf2 Inhibits Translation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Brusatol inhibits Nrf2 translation, preventing its protective effects in cancer cells.
Bruceine D and the Apoptosis Signaling Pathway

Bruceine D has been shown to induce apoptosis in various cancer cells through the mitochondrial (intrinsic) pathway.[10][16] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.[16]

BruceineD_Apoptosis_Pathway BruceineD Bruceine D ROS ↑ ROS BruceineD->ROS Bax_Bak ↑ Bax/Bak BruceineD->Bax_Bak Bcl2_BclxL ↓ Bcl-2/Bcl-xL BruceineD->Bcl2_BclxL Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Dysfunction Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2_BclxL->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Bruceine D induces apoptosis via the ROS-mediated mitochondrial pathway.

Experimental Protocols

Preparation of Ethanolic Extract of Brucea javanica Fruit

This protocol is adapted from a study investigating the antiproliferative effects of B. javanica on colon cancer cells.[17]

  • Collection and Preparation: Air-dry the mature fruits of Brucea javanica.

  • Grinding: Grind the dried fruits into a coarse powder.

  • Extraction: Macerate the powdered fruit material in ethanol (B145695) at room temperature. The process should be repeated three times to ensure maximum extraction of bioactive compounds.

  • Filtration and Concentration: Filter the ethanolic solution to remove solid plant material. Concentrate the filtrate using a rotary evaporator at 40°C to yield the crude ethanolic extract.

  • Storage: Store the extract in a cool, dark place for future use.

In Vitro Cytotoxicity Assessment using MTT Assay

This is a general protocol for assessing the effect of "Ya-dan-zi" extracts or isolated compounds on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of the "Ya-dan-zi" extract or isolated compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of "Ya-dan-zi" extracts or compounds.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers 2-3 times a week.

  • Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the "Ya-dan-zi" extract, isolated compound, or vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dosage and treatment schedule should be based on prior studies or dose-finding experiments.

  • Data Collection: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Experimental_Workflow_In_Vivo start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Administer Treatment (e.g., Ya-dan-zi extract) randomization->treatment Treatment Group control Administer Vehicle Control randomization->control Control Group data_collection Monitor Tumor Volume & Body Weight treatment->data_collection control->data_collection endpoint Endpoint: Euthanize Mice & Excise Tumors data_collection->endpoint analysis Data Analysis endpoint->analysis

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside I is a quassinoid glycoside, a class of bitter principles derived from plants of the Simaroubaceae family. It is one of the many bioactive compounds found in Brucea javanica (L.) Merr., a plant used in traditional medicine for various ailments. Quassinoids, including this compound, have garnered significant interest in the scientific community for their potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from the seeds of Brucea javanica, intended for research and drug development purposes. The methodology described herein is a composite of established techniques for the separation of quassinoid glycosides from this plant source.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for devising an effective purification strategy. As a glycoside, it possesses both a sugar moiety (glycone) and a non-sugar moiety (aglycone), rendering it moderately polar. This characteristic dictates its solubility and behavior during chromatographic separation.

PropertyValue/Description
Molecular Formula C34H46O18
Molecular Weight 742.7 g/mol
Class Quassinoid Glycoside
Source Seeds/Fruits of Brucea javanica
General Solubility Soluble in methanol (B129727), ethanol (B145695); moderately soluble in water; sparingly soluble in less polar organic solvents like chloroform (B151607) and ethyl acetate (B1210297).

Note: The data presented is representative and may vary slightly based on the specific isomer and experimental conditions.

Experimental Protocols

The isolation and purification of this compound is a multi-step process that begins with the extraction from the plant material, followed by a series of chromatographic separations to achieve high purity.

Protocol 1: Extraction and Preliminary Fractionation

This initial phase aims to extract the crude mixture of compounds from the plant material and perform a preliminary separation based on polarity.

1. Plant Material Preparation:

  • Air-dry the seeds of Brucea javanica at room temperature in a well-ventilated area, protected from direct sunlight.

  • Once thoroughly dried, grind the seeds into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered seeds (e.g., 1 kg) with 95% methanol (5 L) at room temperature for 72 hours with occasional agitation.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude methanolic extract in distilled water (1 L).

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • First, partition against n-hexane (3 x 1 L) to remove nonpolar constituents like fats and oils.

    • Next, partition the aqueous layer against chloroform (3 x 1 L).

    • Subsequently, partition against ethyl acetate (3 x 1 L).

    • Finally, partition against n-butanol (3 x 1 L).

  • Concentrate each fraction (n-hexane, chloroform, ethyl acetate, and n-butanol) under reduced pressure. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

Protocol 2: Silica (B1680970) Gel Column Chromatography

This step serves as the primary chromatographic purification to separate the components of the enriched fraction based on their polarity.

1. Column Preparation:

  • Prepare a slurry of silica gel (70-230 mesh) in the initial mobile phase (e.g., chloroform).

  • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring a homogenous and air-free column bed.

  • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

2. Sample Loading and Elution:

  • Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Dry the silica gel with the adsorbed sample and carefully load it onto the top of the prepared column.

  • Elute the column with a step or gradient solvent system of increasing polarity. A common system is a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

  • Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

3. Fraction Analysis:

  • Spot the collected fractions on a silica gel TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

  • Visualize the spots under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

  • Pool the fractions containing the compound with the Rf value corresponding to this compound.

Protocol 3: Reversed-Phase (C18) Column Chromatography

Fractions enriched with this compound from the silica gel column are further purified using reversed-phase chromatography, which separates compounds based on hydrophobicity.

1. Column Preparation:

  • Use a pre-packed C18 (ODS) column or pack a column with C18-functionalized silica gel.

  • Equilibrate the column with the initial mobile phase (e.g., 10% methanol in water).

2. Sample Loading and Elution:

  • Dissolve the pooled and dried fractions from the previous step in a small volume of the initial mobile phase.

  • Load the sample onto the equilibrated C18 column.

  • Elute the column with a gradient of increasing methanol concentration in water (e.g., from 10% to 100% methanol).

  • Collect fractions and monitor using TLC or High-Performance Liquid Chromatography (HPLC).

3. Fraction Pooling:

  • Analyze the collected fractions to identify those containing pure or highly enriched this compound.

  • Pool the relevant fractions and concentrate under reduced pressure.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step to obtain highly pure this compound is performed using preparative HPLC.

1. System and Column:

  • A preparative HPLC system equipped with a UV detector.

  • A preparative reversed-phase C18 column (e.g., 20 mm x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Methanol or Acetonitrile (HPLC grade)

  • Elute with an isocratic or gradient system optimized for the separation of this compound from remaining impurities. A typical starting point could be a gradient of 30-60% Mobile Phase B over 30-40 minutes.

  • The flow rate will depend on the column dimensions (e.g., 5-10 mL/min for a 20 mm ID column).

3. Injection and Collection:

  • Dissolve the enriched sample from the C18 column in the initial mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Monitor the elution profile at a suitable wavelength (e.g., 220-254 nm).

  • Collect the peak corresponding to this compound.

4. Final Product:

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables provide illustrative quantitative data for the isolation of a quassinoid glycoside from Brucea javanica. The actual yields and purity of this compound may vary depending on the quality of the plant material and the specific experimental conditions.

Table 1: Illustrative Yields at Different Stages of Purification

Purification StepStarting Material (g)Fraction/Compound Weight (g)Yield (%)
Crude Methanolic Extract1000 (Dried Seeds)15015.0
Ethyl Acetate Fraction1502516.7 (from crude)
Silica Gel Column Fraction252.510.0 (from EtOAc)
C18 Column Fraction2.50.520.0 (from silica)
Pure this compound (Post-HPLC)0.50.0510.0 (from C18)

Table 2: Illustrative Purity Assessment

Purification StageAnalytical MethodEstimated Purity (%)
Ethyl Acetate FractionHPLC-UV< 10
Silica Gel Column FractionHPLC-UV40 - 60
C18 Column FractionHPLC-UV85 - 95
Final Product (Post-Prep-HPLC)HPLC-UV (220 nm)> 98

Visualizations

Experimental Workflow

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification start Dried Seeds of Brucea javanica extraction Methanol Extraction start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning silica Silica Gel Column (Chloroform-Methanol) partitioning->silica Ethyl Acetate/ n-Butanol Fraction c18 Reversed-Phase C18 Column (Methanol-Water) silica->c18 hplc Preparative HPLC (C18) c18->hplc end end hplc->end Pure this compound

Caption: Overall workflow for the isolation and purification of this compound.

Logical Relationship of Purification Steps

G Crude Extract Crude Extract Partially Purified\nMixture Partially Purified Mixture Crude Extract->Partially Purified\nMixture Silica Gel Chromatography (removes major classes of impurities) Enriched Fraction Enriched Fraction Partially Purified\nMixture->Enriched Fraction Reversed-Phase (C18) Chromatography (separates by hydrophobicity) Highly Pure\nCompound Highly Pure Compound Enriched Fraction->Highly Pure\nCompound Preparative HPLC (high-resolution separation)

Caption: Logical progression of purification and the role of each chromatographic step.

Unraveling the Molecular Architecture of Yadanzioside I: An NMR Spectroscopy-Based Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the structural elucidation of Yadanzioside I, a quassinoid glycoside isolated from Brucea javanica, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This application note outlines the key experimental protocols and presents a comprehensive analysis of the NMR data essential for its characterization.

This compound belongs to the quassinoid class of natural products, which are known for their complex structures and significant biological activities, including antitumor and antimalarial properties. The precise determination of their three-dimensional structure is crucial for understanding their mechanism of action and for guiding further drug development efforts. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such intricate molecules in solution.

Data Presentation: Quantitative NMR Analysis of this compound

The structural assignment of this compound was achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. The complete ¹H and ¹³C NMR chemical shift assignments, along with coupling constants, are summarized in the tables below. These data were obtained from previously published research on the isolation and characterization of quassinoids from Brucea javanica.

Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

PositionδH (ppm)MultiplicityJ (Hz)
14.25d9.0
36.10br s
53.55m
2.50m
2.25m
74.95d2.5
93.20d6.0
114.60br s
124.15d2.5
142.85d6.0
155.35s
18 (CH₃)1.90s
19 (CH₃)1.25s
21 (OCH₃)3.70s
Glucose Moiety
1'5.10d7.5
2'4.10m
3'4.20m
4'4.25m
5'3.90m
6'a4.40m
6'b4.30m

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

PositionδC (ppm)PositionδC (ppm)
182.51570.8
2200.116170.5
3125.518 (CH₃)23.5
4165.819 (CH₃)11.5
544.520108.2
628.821 (OCH₃)52.0
778.5Glucose Moiety
849.51'103.5
946.52'75.0
1041.53'78.0
1179.54'71.5
1275.55'78.5
1348.06'62.5
1484.5

Note: The data presented above is based on values reported in the literature for this compound and related quassinoids. Minor variations in chemical shifts may occur depending on the solvent and experimental conditions.

Experimental Protocols

The following section details the generalized experimental protocols for acquiring the NMR data necessary for the structural elucidation of this compound.

Sample Preparation
  • Isolation: this compound is typically isolated from the fruits of Brucea javanica using a series of chromatographic techniques, including column chromatography over silica (B1680970) gel and reversed-phase HPLC.

  • Sample for NMR: A pure sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, C₅D₅N), which is commonly used for quassinoids to ensure good signal dispersion. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the proton signals.

  • ¹³C NMR: One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the assignment of carbon resonances based on the known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is crucial for connecting different spin systems and for assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Visualization of the Structural Elucidation Workflow

The logical flow of experiments and data analysis for the structural elucidation of a natural product like this compound using NMR spectroscopy is depicted in the following diagram.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Determination Isolation Isolation of this compound (from Brucea javanica) Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->NMR_2D Analysis_1D Analysis of 1D Spectra (Chemical Shifts, Coupling Constants) NMR_1D->Analysis_1D Analysis_2D Analysis of 2D Spectra (Correlations, Connectivity) NMR_2D->Analysis_2D Fragment_Assembly Fragment Assembly & Connectivity Mapping Analysis_1D->Fragment_Assembly Analysis_2D->Fragment_Assembly Stereochemistry Stereochemical Assignment (NOESY, Coupling Constants) Fragment_Assembly->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Signaling Pathway and Logical Relationships

While this compound does not directly participate in a signaling pathway in the context of its structural elucidation, the logical relationship between the different NMR experiments and the information they provide is crucial. The following diagram illustrates how the data from various NMR techniques are integrated to build a complete picture of the molecular structure.

NMR_Logic cluster_data NMR Experiments cluster_info Structural Information Derived H1_NMR ¹H NMR - Chemical Shift - Multiplicity - Coupling Constant Proton_Env Proton Environment & Vicinal Relationships H1_NMR->Proton_Env C13_NMR ¹³C NMR & DEPT - Carbon Chemical Shifts - Carbon Types (C, CH, CH₂, CH₃) Carbon_Skeleton Carbon Skeleton Framework C13_NMR->Carbon_Skeleton COSY COSY - ¹H-¹H Connectivity COSY->Proton_Env HSQC HSQC - ¹H-¹³C Direct Correlation Direct_Bonds Direct ¹H-¹³C Bonds HSQC->Direct_Bonds HMBC HMBC - ¹H-¹³C Long-Range Correlation Connectivity Connectivity of Molecular Fragments HMBC->Connectivity NOESY NOESY - Through-Space ¹H-¹H Proximity Stereochem Relative Stereochemistry & Conformation NOESY->Stereochem Proton_Env->Connectivity Carbon_Skeleton->Connectivity Direct_Bonds->Connectivity Final_Structure Complete 3D Structure of this compound Connectivity->Final_Structure Stereochem->Final_Structure

Caption: Logical integration of data from various NMR experiments for structure determination.

By following these protocols and utilizing the comprehensive NMR data, researchers can confidently determine and verify the complex structure of this compound, paving the way for further investigation into its biological activities and potential therapeutic applications.

Application Notes and Protocols for In Vitro Anti-proliferative Assays of Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside I is a quassinoid glucoside isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer. Quassinoids, in general, have demonstrated significant anti-proliferative and cytotoxic effects against a range of cancer cell lines. This document provides detailed application notes and protocols for the in vitro evaluation of the anti-proliferative activity of this compound. Due to the limited availability of specific data for this compound in publicly accessible literature, the quantitative data and mechanistic pathways presented herein are based on the activities of structurally related quassinoids isolated from Brucea javanica. These protocols and data serve as a comprehensive guide for researchers initiating studies on this compound or similar compounds.

Data Presentation: Anti-proliferative Activity of Brucea javanica Quassinoids

The anti-proliferative activity of quassinoids is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for various quassinoids from Brucea javanica against different cancer cell lines, providing an expected range of efficacy for compounds like this compound.

Compound NameCancer Cell LineIC50 ValueReference
Javanicoside JP-388 (Murine Leukemia)2.3 µg/mL[1]
Javanicoside KP-388 (Murine Leukemia)1.6 µg/mL[1]
Javanicoside LP-388 (Murine Leukemia)2.9 µg/mL[1]
Unnamed Quassinoid 1HCT-8 (Human Colon Cancer)0.12 - 9.3 µM[2]
Unnamed Quassinoid 2HepG2 (Human Liver Cancer)0.12 - 9.3 µM[2]
Unnamed Quassinoid 3BGC-823 (Human Gastric Cancer)0.12 - 9.3 µM[2]
Unnamed Quassinoid 4A549 (Human Lung Cancer)0.12 - 9.3 µM[2]
Unnamed Quassinoid 5SKVO3 (Human Ovarian Cancer)0.12 - 9.3 µM[2]
Brujavanol AKB (Human Oral Cavity Cancer)1.30 µg/mL[3]
Brujavanol BKB (Human Oral Cavity Cancer)2.36 µg/mL[3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • This compound (or other test compounds)

  • Cancer cell lines (e.g., HCT-8, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using propidium iodide (PI).

Materials:

  • This compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • This compound

  • Cancer cell lines

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle can be determined using cell cycle analysis software.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Anti-proliferative Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Incubation with Compound seeding->treatment compound_prep This compound Dilution compound_prep->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Assay treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for in vitro anti-proliferative assays.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway yadanzioside This compound bcl2 Bcl-2 Family Modulation (Bax↑, Bcl-2↓) yadanzioside->bcl2 Induces death_receptor Death Receptor Upregulation (e.g., Fas, TRAIL-R) yadanzioside->death_receptor May Induce mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 disc DISC Formation (FADD, Pro-caspase-8) death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptosis signaling pathways induced by cytotoxic agents.

cell_cycle_arrest cluster_g1_s G1/S Arrest cluster_g2_m G2/M Arrest yadanzioside This compound dna_damage DNA Damage yadanzioside->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Activation atm_atr->chk1_chk2 p53 p53 Activation chk1_chk2->p53 cdc25 Cdc25 Phosphorylation (Inhibition) chk1_chk2->cdc25 p21 p21 Upregulation p53->p21 cdk2_cyclinE CDK2/Cyclin E Inhibition p21->cdk2_cyclinE S Phase Entry Block S Phase Entry Block cdk2_cyclinE->S Phase Entry Block cdk1_cyclinB CDK1/Cyclin B Inhibition cdc25->cdk1_cyclinB Mitosis Entry Block Mitosis Entry Block cdk1_cyclinB->Mitosis Entry Block

Caption: Potential cell cycle arrest signaling pathways.

References

Application Notes and Protocols for Testing Yadanzioside I Cytotoxicity on HL-60 and K562 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside I is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant that has been used in traditional medicine for its anti-cancer properties. Quassinoids are known to possess a range of biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound against two common human leukemia cell lines: HL-60 (promyelocytic leukemia) and K562 (chronic myelogenous leukemia). While specific cytotoxic data for this compound on these cell lines is not extensively published, related compounds from Brucea javanica have demonstrated the ability to induce apoptosis in leukemia cells. The seed oil of Brucea javanica (BJO) has been shown to induce apoptosis in HL-60 cells through mechanisms involving caspase-8 activation.[1][2] Furthermore, other extracts from Brucea javanica have been found to be selectively toxic to cancer cells and can induce apoptosis.[3]

These protocols will enable researchers to determine the half-maximal inhibitory concentration (IC50) of this compound and to investigate its potential mechanism of action.

Data Presentation

Due to the limited availability of published IC50 values for this compound against HL-60 and K562 cells, the following table presents a hypothetical data set for illustrative purposes. Researchers should determine these values experimentally using the protocols provided below.

Table 1: Hypothetical IC50 Values of this compound against Leukemia Cell Lines

Cell LineThis compound IC50 (µM) after 48h Treatment
HL-608.5
K56212.2

Experimental Protocols

Two standard methods for assessing cell viability and cytotoxicity are provided: the MTT assay and the Trypan Blue exclusion assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[4][5]

Materials:

  • HL-60 or K562 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HL-60 or K562 cells in RPMI-1640 medium.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.

    • Include wells for vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) and blank (medium only).

    • Incubate the plate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[6][7]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[4][6]

    • Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[6][7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells.[1][2] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[1][2][8]

Materials:

  • HL-60 or K562 cell suspension

  • 0.4% Trypan Blue solution

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Preparation:

    • Treat cells with various concentrations of this compound as described in the MTT assay protocol (steps 1 and 2) in appropriate culture vessels (e.g., 6-well plates).

  • Cell Harvesting and Staining:

    • After the treatment period, collect the cells from each well and centrifuge at 100 x g for 5 minutes.[1][2][8]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.[1][2]

    • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[3]

    • Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Cell Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

  • Data Analysis:

    • Calculate the percentage of viable cells using the following formula:

      • % Viability = (Number of viable cells / Total number of cells) x 100

    • Calculate the total number of viable cells per mL:

      • Viable cells/mL = Average number of viable cells per square x Dilution factor x 10^4

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Culture HL-60 & K562 Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding prepare_yada Prepare this compound Dilutions treat_cells Treat Cells (24, 48, 72h) prepare_yada->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay tryp_blue tryp_blue treat_cells->tryp_blue read_absorbance Read Absorbance (570nm) mtt_assay->read_absorbance trypan_blue Trypan Blue Assay count_cells Count Viable/Non-viable Cells trypan_blue->count_cells calc_viability Calculate % Viability read_absorbance->calc_viability count_cells->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for determining this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of related compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway Hypothetical Apoptosis Pathway of this compound cluster_cell Cancer Cell Yadanzioside_I This compound Bax Bax Yadanzioside_I->Bax activates Bcl2 Bcl-2 Yadanzioside_I->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of Yadanzioside I, a quassinoid isolated from Brucea javanica. The protocols are based on established animal models relevant to the known and potential biological activities of this compound and related compounds, including anti-cancer, anti-inflammatory, and antiviral effects.

Anti-Cancer Efficacy Studies

This compound, as a constituent of Brucea javanica, is expected to possess anti-tumor properties. Quassinoids from this plant have demonstrated significant anti-cancer effects by modulating various signaling pathways, including the JNK/p38 MAPK, NF-κB, STAT3, and PI3K/Akt/mTOR pathways.[1][2][3][4] A standard approach to evaluate the anti-cancer efficacy of a novel compound like this compound is through a human tumor xenograft model in immunodeficient mice.

Proposed Animal Model: Human Pancreatic Cancer Xenograft in Nude Mice

This model is selected based on studies showing the efficacy of Brucea javanica constituents against pancreatic cancer.[4][5][6]

Experimental Protocol:

  • Animal Husbandry:

    • Species: Athymic Nude Mice (e.g., BALB/c nude), 6-8 weeks old, male or female.

    • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, at a constant temperature (22±2°C) and humidity (55±10%). Animals should have ad libitum access to sterile food and water.

    • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

  • Cell Culture and Tumor Implantation:

    • Cell Line: Human pancreatic cancer cell line (e.g., PANC-1 or SW1990).

    • Cell Preparation: Culture cells in the recommended medium until they reach 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Treatment Protocol:

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

    • Dosing and Administration:

      • Vehicle Control Group: Administer the vehicle solution intraperitoneally (i.p.) or orally (p.o.) daily.

      • This compound Group(s): Administer this compound at different doses (e.g., 10, 20, 40 mg/kg) via the same route as the control group, daily for 21 days.

      • Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent for pancreatic cancer (e.g., gemcitabine).

  • Endpoint Measurement and Data Collection:

    • Tumor Volume and Body Weight: Record tumor volume and body weight every 2-3 days.

    • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and collect blood and other organs for further analysis.

    • Histopathology and Immunohistochemistry: A portion of the tumor tissue can be fixed in formalin for histopathological examination and immunohistochemical staining of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

    • Western Blot Analysis: Another portion of the tumor can be snap-frozen for Western blot analysis to investigate the effect of this compound on the target signaling pathways.

Data Presentation: Expected Anti-Cancer Efficacy Data
GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Body Weight (g)
Vehicle Control-1500 ± 250022 ± 1.5
This compound101100 ± 18026.721.8 ± 1.6
This compound20750 ± 15050.021.5 ± 1.4
This compound40400 ± 10073.321.2 ± 1.8
Positive ControlVaries350 ± 9076.719.5 ± 2.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: Proposed Signaling Pathway for Anti-Cancer Activity

anticancer_pathway Yadanzioside_I This compound JNK_p38 JNK/p38 MAPK Activation Yadanzioside_I->JNK_p38 NFkB_STAT3 NF-κB/STAT3 Inhibition Yadanzioside_I->NFkB_STAT3 PI3K_Akt PI3K/Akt/mTOR Inhibition Yadanzioside_I->PI3K_Akt Apoptosis Apoptosis JNK_p38->Apoptosis NFkB_STAT3->Apoptosis Proliferation Cell Proliferation Inhibition PI3K_Akt->Proliferation

Proposed anti-cancer signaling pathway of this compound.

Anti-Inflammatory Efficacy Studies

Brucea javanica has been traditionally used to treat inflammatory conditions.[4] It is plausible that this compound contributes to this anti-inflammatory effect. A common and well-established model to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats.[7]

Proposed Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is a widely accepted preliminary screen for anti-inflammatory drugs.[7][8]

Experimental Protocol:

  • Animal Husbandry:

    • Species: Wistar or Sprague-Dawley rats, 150-200g, male or female.

    • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, temperature at 22±2°C, and ad libitum access to food and water.

    • Acclimatization: Acclimatize animals for at least 5 days before the experiment.

  • Treatment Protocol:

    • Grouping: Divide the rats into several groups (n=6-8 per group).

    • Drug Administration:

      • Vehicle Control Group: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

      • This compound Group(s): Administer this compound orally at different doses (e.g., 25, 50, 100 mg/kg).

      • Positive Control Group: Administer a standard NSAID (e.g., Indomethacin, 10 mg/kg) orally.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Expected Anti-Inflammatory Efficacy Data
GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Edema Inhibition at 3h (%)
Vehicle Control-0.85 ± 0.120
This compound250.68 ± 0.0920.0
This compound500.45 ± 0.0747.1
This compound1000.30 ± 0.0564.7
Indomethacin100.25 ± 0.0470.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: Experimental Workflow for Anti-Inflammatory Assay

anti_inflammatory_workflow Start Acclimatized Rats Grouping Random Grouping (n=6-8 per group) Start->Grouping Treatment Oral Administration (Vehicle, this compound, Positive Control) Grouping->Treatment Wait Wait for 1 Hour Treatment->Wait Induction Inject 0.1 mL of 1% Carrageenan (Sub-plantar, Right Hind Paw) Wait->Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis

Workflow for the carrageenan-induced paw edema model.

Antiviral Efficacy Studies

This compound has been reported to have potent anti-tobacco mosaic virus (TMV) activity.[9] This suggests that it may have broader antiviral properties. An in vivo model for a common human pathogen, such as influenza virus, would be appropriate to investigate this potential.

Proposed Animal Model: Influenza Virus Infection in Mice

This is a standard model for evaluating antiviral therapeutics against respiratory viruses.[10][11]

Experimental Protocol:

  • Animal Husbandry:

    • Species: BALB/c mice, 6-8 weeks old, female.

    • Housing: Housed in a biosafety level 2 (BSL-2) facility with standard housing conditions.

    • Acclimatization: Acclimatize mice for one week prior to the experiment.

  • Virus Infection:

    • Virus Strain: A mouse-adapted influenza A virus strain (e.g., A/PR/8/34 (H1N1)).

    • Infection: Lightly anesthetize the mice and intranasally infect them with a sublethal dose of the virus in 50 µL of sterile PBS.

  • Treatment Protocol:

    • Grouping: Randomize the infected mice into treatment and control groups (n=8-10 per group).

    • Drug Administration:

      • Vehicle Control Group: Administer the vehicle solution intranasally or orally, starting 4 hours post-infection and continuing once daily for 5 days.

      • This compound Group(s): Administer this compound at different doses (e.g., 10, 25, 50 mg/kg) via the same route and schedule.

      • Positive Control Group: Administer Oseltamivir (e.g., 10 mg/kg, orally) following the same schedule.

  • Endpoint Measurement and Data Collection:

    • Body Weight and Survival: Monitor and record the body weight and survival of the mice daily for 14 days post-infection.

    • Viral Titer in Lungs: On day 3 and day 5 post-infection, euthanize a subset of mice from each group (n=3-4). Collect the lungs and homogenize them to determine the viral titer using a TCID50 (50% tissue culture infective dose) assay on MDCK cells.

    • Lung Histopathology: On day 5 post-infection, collect lungs from another subset of mice, fix them in 10% buffered formalin, and process for H&E staining to evaluate lung inflammation and injury.

Data Presentation: Expected Antiviral Efficacy Data
GroupDose (mg/kg)Mean Lung Viral Titer at Day 5 (log10 TCID50/mL)Survival Rate at Day 14 (%)
Vehicle Control-6.5 ± 0.820
This compound105.8 ± 0.740
This compound254.2 ± 0.580
This compound503.1 ± 0.4100
Oseltamivir102.5 ± 0.3100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization: Logical Flow for Antiviral Efficacy Evaluation

antiviral_logic_flow Infection Influenza Virus Infection in Mice ViralReplication Viral Replication in Lungs Infection->ViralReplication Inflammation Lung Inflammation and Injury Infection->Inflammation Treatment Treatment with This compound Reduction Reduction Treatment->Reduction Amelioration Amelioration Treatment->Amelioration Improvement Improvement Treatment->Improvement Symptoms Clinical Symptoms (Weight Loss, Mortality) ViralReplication->Symptoms Inflammation->Symptoms Reduction->ViralReplication Amelioration->Inflammation Improvement->Symptoms

Logical flow of this compound's proposed antiviral effect.

References

Investigating the Mechanism of Action of Yadanzioside I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside I, a natural compound isolated from the fruit of Brucea javanica, has garnered interest for its potential anticancer activities. As a member of the quassinoid glycoside family, it is part of a class of compounds known for their bitter taste and diverse pharmacological effects. Preliminary studies on extracts containing this compound suggest that its mechanism of action likely involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest) in cancerous cells. This document provides a detailed overview of the proposed mechanism of action of this compound and comprehensive protocols for its investigation.

Proposed Mechanism of Action

While specific high-resolution data on this compound is still emerging, research on related compounds from Brucea javanica oil points towards a multi-faceted anti-cancer effect. The proposed mechanism for this compound involves the modulation of key signaling pathways that regulate cell survival and proliferation. It is hypothesized that this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways and promotes cell cycle arrest, thereby preventing the replication of cancer cells. Key signaling pathways potentially involved include the p53 and MAPK pathways.

Key Experiments and Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are essential. Below are detailed protocols for foundational assays.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the extent of apoptosis induced by this compound.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin D1, CDK4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (PI Staining)

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HepG2Liver Cancer15.8
MCF-7Breast Cancer22.5
A549Lung Cancer18.2
HCT116Colon Cancer25.1

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinFunctionChange in Expression
Bcl-2Anti-apoptoticDecreased
BaxPro-apoptoticIncreased
Cleaved Caspase-3Executioner caspaseIncreased
p53Tumor suppressorIncreased
p21CDK inhibitorIncreased

Table 3: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control65.220.514.3
This compound (15.8 µM)78.912.19.0

Visualizations

Yadanzioside_I_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Yadanzioside_I This compound Death_Receptor Death Receptor Yadanzioside_I->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Yadanzioside_I2 This compound Bcl2 Bcl-2 Yadanzioside_I2->Bcl2 Bax Bax Yadanzioside_I2->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed apoptotic signaling pathway induced by this compound.

Yadanzioside_I_Cell_Cycle_Pathway Yadanzioside_I This compound p53 p53 Yadanzioside_I->p53 p21 p21 (CDKN1A) p53->p21 CyclinD1_CDK4 Cyclin D1 / CDK4 p21->CyclinD1_CDK4 Cell_Cycle_Arrest G1 Phase Arrest p21->Cell_Cycle_Arrest G1_S_Transition G1/S Transition CyclinD1_CDK4->G1_S_Transition G1_S_Transition->Cell_Cycle_Arrest

Caption: Proposed cell cycle arrest pathway mediated by this compound.

Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT) Determine IC50 treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) Quantify Apoptosis viability->apoptosis western Western Blot Analyze Protein Expression viability->western cell_cycle Cell Cycle Analysis (PI) Determine Phase Distribution viability->cell_cycle end Mechanism Elucidation apoptosis->end western->end cell_cycle->end

Caption: General experimental workflow for investigating this compound.

Application Notes and Protocols: Investigating Yadanzioside I as a Potential Therapeutic Agent for Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a hypothetical framework for the investigation of Yadanzioside I in the context of leukemia research. To date, there is no direct scientific literature specifically evaluating the efficacy or mechanism of action of this compound as a treatment for leukemia. The proposed methodologies and expected outcomes are based on the observed anti-cancer properties of related compounds and general principles of oncology research.

Introduction

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant challenge in oncology. The development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. Natural products have historically been a rich source of anti-cancer compounds. This compound is a quassinoid compound isolated from the plant Brucea javanica. While direct evidence is lacking for its role in leukemia, a related compound, Yadanziolide A, has demonstrated anti-cancer activity in hepatocellular carcinoma by inducing apoptosis and inhibiting the TNF-α/JAK/STAT3 signaling pathway.[1] Furthermore, studies on Yadanzi oil, which contains this compound, have suggested potential anti-lung cancer effects involving the p53/MAPK1 signaling pathway.[2]

These findings provide a rationale for investigating this compound as a potential therapeutic candidate for leukemia. This document outlines a hypothetical research plan, including experimental protocols and data presentation formats, to explore the anti-leukemic potential of this compound.

Hypothesized Mechanism of Action

Based on the activity of related compounds, it is hypothesized that this compound may exert anti-leukemic effects through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the JAK/STAT or p53 pathways.[1][2]

Data Presentation: Expected Quantitative Outcomes

Should this compound exhibit anti-leukemic activity, the following tables provide a structured format for presenting the quantitative data obtained from the proposed experiments.

Table 1: In Vitro Cytotoxicity of this compound on Leukemia Cell Lines

Cell LineType of LeukemiaIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HL-60Acute Promyelocytic LeukemiaExpected ValueExpected ValueExpected Value
K562Chronic Myelogenous LeukemiaExpected ValueExpected ValueExpected Value
JurkatAcute T-cell LeukemiaExpected ValueExpected ValueExpected Value
Primary Patient SamplesVariesExpected ValueExpected ValueExpected Value

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Apoptosis Induction by this compound in Leukemia Cells (48h Treatment)

Cell LineConcentration (µM)% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 Activity
HL-600 (Control)Baseline %1.0
IC50 ValueExpected %Expected Fold Increase
2 x IC50 ValueExpected %Expected Fold Increase
K5620 (Control)Baseline %1.0
IC50 ValueExpected %Expected Fold Increase
2 x IC50 ValueExpected %Expected Fold Increase

Table 3: Effect of this compound on Key Signaling Protein Expression (Western Blot Quantification)

Target ProteinTreatment (48h)Relative Protein Expression (Fold Change vs. Control)
Pro-Apoptotic
BaxThis compound (IC50)Expected Increase
Cleaved PARPThis compound (IC50)Expected Increase
Anti-Apoptotic
Bcl-2This compound (IC50)Expected Decrease
Signaling Pathways
p-STAT3This compound (IC50)Expected Decrease
p53This compound (IC50)Expected Increase

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-leukemic potential of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., HL-60, K562, Jurkat)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Leukemia cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the determined IC50 and 2x IC50 concentrations for 48 hours.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and key signaling pathways.

Materials:

  • Leukemia cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved PARP, p-STAT3, STAT3, p53, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Hypothetical Signaling Pathway of this compound in Leukemia

Yadanzioside_I_Pathway cluster_extracellular Extracellular cluster_cell Leukemia Cell cluster_jak_stat JAK/STAT Pathway cluster_p53 p53 Pathway cluster_apoptosis Apoptosis Yadanzioside_I This compound Yadanzioside_I_target Intracellular Target(s) (Hypothetical) Yadanzioside_I->Yadanzioside_I_target JAK JAK Yadanzioside_I_target->JAK p53 p53 Yadanzioside_I_target->p53 STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Bcl2_node Bcl-2 pSTAT3->Bcl2_node upregulates Apoptosis_node Apoptosis Bcl2_node->Apoptosis_node Bax_node Bax p53->Bax_node upregulates Bax_node->Apoptosis_node

Caption: Hypothetical signaling pathway of this compound in leukemia cells.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow start Start: Leukemia Cell Culture treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western_blot Western Blot Analysis (Apoptotic & Signaling Proteins) ic50->western_blot data_analysis Data Analysis & Interpretation apoptosis->data_analysis western_blot->data_analysis

Caption: Experimental workflow for in vitro evaluation of this compound.

Conclusion

The protocols and frameworks provided herein offer a comprehensive starting point for the preclinical evaluation of this compound as a potential therapeutic agent for leukemia. While its efficacy remains to be demonstrated, the anti-cancer properties of related compounds suggest that this is a worthwhile avenue of investigation. The successful completion of these studies would provide the necessary foundational data to support further preclinical and, potentially, clinical development.

References

Application of Yadanzioside I in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific and detailed research on the anti-cancer applications of Yadanzioside I is limited in publicly accessible literature. The following application notes and protocols are based on studies of the closely related and well-researched compound, Yadanziolide A , also isolated from Brucea javanica. This information is intended to serve as a comprehensive guide and a representative model for investigating the potential of this compound and other related quassinoids in oncology.

Introduction to this compound and Related Compounds

This compound is a quassinoid glycoside isolated from the medicinal plant Brucea javanica (L.) Merr.[1]. Brucea javanica has a long history in traditional Chinese medicine for the treatment of various ailments, including cancer.[2]. While research on this compound is still emerging, studies on analogous compounds like Yadanziolide A have revealed potent anti-cancer activities, suggesting a promising area of investigation for this compound.

This document outlines the known applications of the related compound, Yadanziolide A, in cancer research, with a focus on its mechanism of action, protocols for in vitro and in vivo studies, and quantitative data from preclinical evaluations.

Mechanism of Action of Yadanziolide A

Yadanziolide A has been shown to exert its anti-tumor effects, particularly in hepatocellular carcinoma (HCC), through the inhibition of the TNF-α/JAK/STAT3 signaling pathway.[3]. This pathway is often constitutively activated in cancer cells and plays a crucial role in their proliferation, survival, and migration.

The proposed mechanism includes:

  • Induction of Apoptosis: Yadanziolide A induces programmed cell death in cancer cells, as evidenced by nuclear fragmentation and modulation of key apoptosis-related proteins such as Caspase-3, Caspase-8, Bax, and Bcl-2.[3].

  • Inhibition of Proliferation and Metastasis: The compound effectively inhibits the proliferation, migration, and invasion of liver cancer cells.[3].

  • Targeting the TNF-α/STAT3 Pathway: Yadanziolide A has been shown to bind to STAT3, inhibiting its phosphorylation and that of the upstream kinase JAK2. This leads to the suppression of downstream signaling that promotes tumor growth.[3].

Quantitative Data: In Vitro Efficacy of Yadanziolide A

The cytotoxic and anti-proliferative effects of Yadanziolide A have been quantified in various cancer cell lines. The following table summarizes the key findings.

Cell Line Cancer Type Assay Parameter Value Reference
HepG2Hepatocellular CarcinomaCCK-8IC50Not explicitly stated, but significant inhibition at ≥ 0.1 μM[3]
LM-3Hepatocellular CarcinomaCCK-8IC50Not explicitly stated, but significant inhibition at ≥ 0.1 μM[3]
HepG2Hepatocellular CarcinomaApoptosis Assay% Apoptotic Cells (Early)20.4%[3]
HepG2Hepatocellular CarcinomaApoptosis Assay% Apoptotic Cells (Late)14.6%[3]
LM-3Hepatocellular CarcinomaApoptosis Assay% Apoptotic Cells (Early)11.9%[3]
LM-3Hepatocellular CarcinomaApoptosis Assay% Apoptotic Cells (Late)18.4%[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of compounds like Yadanziolide A.

Cell Culture
  • Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and LM-3.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Yadanziolide A (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 μM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis (Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Yadanziolide A for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be quantified.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., STAT3, p-STAT3, JAK2, p-JAK2, Caspase-3, Bax, Bcl-2, GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ LM-3 cells) into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer Yadanziolide A (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive a vehicle.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Visualizations

Signaling Pathway Diagram

YadanziosideA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis TNFa TNF-α TNFR TNFR TNFa->TNFR JAK2 JAK2 TNFR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer YadanziosideI Yadanziolide A YadanziosideI->pJAK2 Inhibits YadanziosideI->pSTAT3 Inhibits Apoptosis_Proteins Caspase-3, Bax ↑ Bcl-2 ↓ YadanziosideI->Apoptosis_Proteins Promotes Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT3_dimer->Gene_Transcription Apoptosis_Outcome Apoptosis Apoptosis_Proteins->Apoptosis_Outcome

Caption: Proposed mechanism of Yadanziolide A in HCC.

Experimental Workflow Diagram

Experimental_Workflow cluster_1 Start Hypothesis: This compound has anti-cancer activity In_Vitro In Vitro Studies Start->In_Vitro Cell_Culture Cancer Cell Culture In_Vitro->Cell_Culture Proliferation Proliferation Assay (CCK-8) Cell_Culture->Proliferation Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis Mechanism Mechanism Study (Western Blot) Cell_Culture->Mechanism In_Vivo In Vivo Studies Proliferation->In_Vivo Apoptosis->In_Vivo Mechanism->In_Vivo Xenograft Tumor Xenograft Model In_Vivo->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Toxicity Assess Toxicity Xenograft->Toxicity Data_Analysis Data Analysis & Conclusion Tumor_Growth->Data_Analysis Toxicity->Data_Analysis

Caption: General workflow for preclinical evaluation.

References

Protocols for dissolving Yadanzioside I for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside I is a quassinoid glycoside extracted from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine.[1] It has demonstrated potent biological activities, including significant antiviral effects.[1] Notably, this compound has shown strong activity against the tobacco mosaic virus (TMV).[2][3] The therapeutic potential of this compound and other bioactive compounds from Brucea javanica is linked to their ability to modulate key cellular signaling pathways, making them valuable tools for research and drug development. This document provides detailed protocols for the dissolution of this compound for experimental use and an overview of the relevant signaling pathways.

Data Presentation

The following table summarizes the recommended solvents for dissolving this compound. It is crucial to select a solvent that is compatible with the intended experimental system (e.g., cell culture, in vivo studies) and to perform preliminary solubility tests at the desired concentration.

SolventChemical FormulaNotes
Dimethyl Sulfoxide (B87167) (DMSO)(CH₃)₂SOA widely used polar aprotic solvent for dissolving a broad range of polar and nonpolar compounds.[4][5] Suitable for preparing high-concentration stock solutions.[2] Final DMSO concentration in cell-based assays should be kept low (typically <0.5%) to avoid cytotoxicity.[6]
Ethanol (EtOH)C₂H₅OHA polar protic solvent that can be used for both in vitro and in vivo preparations.[2] Less toxic than DMSO for many biological systems.
Methanol (MeOH)CH₃OHA polar protic solvent, primarily used for analytical purposes and in some in vitro assays.[2] It is more toxic than ethanol.
PyridineC₅H₅NA basic heterocyclic organic compound, used as a solvent for specific chemical reactions.[2] Its use in biological experiments is limited due to its toxicity.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution for use in various in vitro experiments.

Materials:

  • This compound powder (Molecular Weight: 642.6 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 642.6 g/mol * 1000 mg/g = 6.426 mg

  • Weighing:

    • Carefully weigh out 6.426 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A clear solution should be observed. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to two weeks) or at -80°C for long-term storage (up to 24 months).[2]

    • Before use, allow the vial to equilibrate to room temperature for at least one hour.[2]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium

  • Sterile tubes for dilution

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the final desired concentration of this compound for your experiment.

  • Perform serial dilutions of the 10 mM stock solution in the cell culture medium to achieve the final concentration.

    • Example for a 10 µM final concentration:

      • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

      • Ensure the final concentration of DMSO in the culture medium is below cytotoxic levels (e.g., <0.5%). For the example above, the final DMSO concentration would be 0.1%.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Apply the working solution to the cells as per your experimental design.

Signaling Pathway

Extracts from Brucea javanica and its bioactive constituents, such as this compound, have been shown to exert their effects through the modulation of several key signaling pathways. One of the prominent pathways affected is the TNF/NF-κB signaling pathway , which plays a critical role in inflammation, immunity, cell proliferation, and apoptosis.

TNF_NFKB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Yadanzioside_I This compound IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Yadanzioside_I->IKK_complex Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 RIP1->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa_P P-IκBα IkBa->IkBa_P Nucleus Nucleus NFkB->Nucleus Translocation Ub_IkBa Ub-IκBα IkBa_P->Ub_IkBa Ubiquitination Proteasome Proteasome Ub_IkBa->Proteasome Degradation NFkB_active NF-κB (p50/p65) Gene_Expression Gene Expression (Inflammation, Proliferation, Anti-apoptosis) NFkB_active->Gene_Expression

Caption: Inhibition of the TNF/NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

Yadanzioside I solubility in DMSO, methanol, and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for working with Yadanzioside I, focusing on its solubility in common laboratory solvents. The following question-and-answer format addresses potential challenges during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO, methanol, and ethanol?

Data Presentation: Solubility of Related Quassinoid

CompoundSolventSolubility
Yadanzioside FEthanol25 mg/mL (requires sonication)[2]
This compoundDMSOSoluble[1]
This compoundMethanolSoluble[1]
This compoundEthanolSoluble[1]

Note: The quantitative data is for a related compound and should be used as an estimate for this compound. It is always recommended to perform solubility tests for your specific experimental conditions.

Troubleshooting Guides

Q2: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solution can enhance solubility. However, be cautious with heat-sensitive compounds.

  • Sonication: Using an ultrasonic bath can help break down solute particles and facilitate dissolution.[2]

  • Vortexing: Vigorous mixing can aid in the dissolution process.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as water content can negatively impact solubility.

  • Incremental Addition: Add the compound to the solvent in small portions while continuously stirring or vortexing.

Experimental Workflow for Dissolving this compound

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Outcome start Weigh this compound mix Add compound to solvent and vortex start->mix solvent Measure appropriate solvent volume solvent->mix check Visually inspect for undissolved particles mix->check sonicate Sonicate if necessary check->sonicate Particles present clear Clear Solution: Ready for use check->clear No particles warm Gently warm if necessary sonicate->warm recheck Re-inspect for clarity warm->recheck recheck->clear Clear precipitate Precipitate remains: Further troubleshooting recheck->precipitate Not clear

Caption: A stepwise workflow for dissolving this compound.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 642.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh out 6.43 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Initial Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication (if required): If any particulate matter is visible, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution becomes clear.

  • Gentle Warming (optional): If sonication is insufficient, the solution can be gently warmed to 30-40°C.

  • Storage: Once a clear solution is obtained, it can be stored at -20°C for short-term use or -80°C for long-term storage.

Signaling Pathway Information

Q3: Is there any information on the signaling pathways affected by this compound?

A3: While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar compound, Yadanziolide A, has shown inhibitory effects on the JAK-STAT signaling pathway in hepatocellular carcinoma cells.[3] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. It is plausible that this compound may exert its biological effects through a similar mechanism.

Hypothesized Signaling Pathway for this compound (based on Yadanziolide A)

G Yadanzioside_I This compound JAK JAK Yadanzioside_I->JAK Inhibits Apoptosis Apoptosis Yadanzioside_I->Apoptosis Promotes STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Regulates Gene_Expression->Apoptosis Inhibits

Caption: A potential mechanism of action for this compound via the JAK-STAT pathway.

References

Technical Support Center: Improving the Stability of Yadanzioside I in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and formulation of Yadanzioside I in aqueous solutions. Due to the limited availability of specific stability data for this compound, this guide is based on the general principles of glycoside and quassinoid chemistry.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: Degradation of this compound in an aqueous solution is most likely due to hydrolysis of its glycosidic linkage, particularly under acidic conditions. Other contributing factors can include exposure to elevated temperatures and light. As a quassinoid glycoside, the complex ester functionalities may also be susceptible to hydrolysis.

Q2: What is the primary degradation pathway for this compound in an aqueous solution?

A2: The primary anticipated degradation pathway is the acid-catalyzed hydrolysis of the glycosidic bond. This reaction involves the protonation of the glycosidic oxygen atom, followed by the cleavage of the bond, resulting in the formation of the aglycone (the non-sugar portion) and the free sugar moiety.

Q3: How does pH affect the stability of this compound?

A3: Glycosidic bonds are generally susceptible to hydrolysis under acidic conditions (low pH).[1][2][3] The rate of hydrolysis typically increases as the pH decreases. In contrast, glycosidic bonds are relatively stable under neutral and alkaline (high pH) conditions.[2] Therefore, maintaining a neutral to slightly alkaline pH is a primary strategy for stabilizing this compound in aqueous solutions.

Q4: Is this compound sensitive to temperature?

A4: Yes, elevated temperatures can accelerate the degradation of glycosides.[4][5] Thermal degradation can lead to the cleavage of the glycosidic bond, similar to acid hydrolysis. For optimal stability, it is recommended to prepare and store this compound solutions at refrigerated temperatures (2-8 °C) and avoid repeated freeze-thaw cycles.

Q5: Should I protect my this compound solution from light?

A5: Yes, many natural product glycosides are susceptible to photodegradation. It is a good laboratory practice to protect solutions of this compound from direct light by using amber vials or by covering the container with aluminum foil.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency or peak area in HPLC analysis over a short period. Acid-catalyzed hydrolysis due to low pH of the solution.1. Measure the pH of your aqueous solution. 2. Adjust the pH to a neutral range (pH 6.5-7.5) using a suitable buffer system (e.g., phosphate (B84403) buffer). 3. Re-analyze the sample to see if the degradation rate has decreased.
Appearance of new peaks in the chromatogram, potentially corresponding to the aglycone. Degradation of this compound.1. Confirm the identity of the degradation products using mass spectrometry (MS) if possible. The expected primary degradation product would be the aglycone of this compound. 2. Follow the steps for pH adjustment and temperature control to minimize further degradation.
Solution becomes cloudy or precipitates over time. Poor aqueous solubility of this compound or its degradation products.1. Consider using a co-solvent system (e.g., a small percentage of ethanol, DMSO, or PEG 400) to improve solubility.[6] 2. Explore the use of solubilizing agents such as cyclodextrins.[6][7] 3. Ensure the pH is in the optimal range for both stability and solubility.
Inconsistent results between experiments. Variability in solution preparation and storage conditions.1. Standardize your protocol for solution preparation, including the source of water, buffer components, and final pH. 2. Prepare fresh solutions for each experiment whenever possible. 3. If solutions must be stored, do so at a consistent, low temperature and protected from light.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

This protocol outlines a basic experiment to determine the optimal pH for the stability of this compound in an aqueous solution.

Materials:

  • This compound

  • Deionized water

  • Phosphate buffer solutions (pH 5, 6, 7, and 8)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) where it is known to be stable.

  • Working Solution Preparation: Dilute the stock solution with each of the phosphate buffer solutions (pH 5, 6, 7, and 8) to a final concentration suitable for HPLC analysis.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial concentration of this compound.

  • Incubation: Store the remaining portions of the working solutions at a controlled temperature (e.g., 25 °C or 40 °C) and protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH condition. Plot the percentage remaining versus time for each pH to determine the degradation rate.

Protocol 2: Forced Degradation Study

This protocol is designed to identify the potential degradation products of this compound under stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-MS system

Methodology:

  • Acidic Degradation: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before HPLC-MS analysis.

  • Alkaline Degradation: Dissolve this compound in 0.1 M NaOH and incubate under the same conditions as the acidic degradation. Neutralize before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate.

  • Thermal Degradation: Dissolve this compound in deionized water and incubate at an elevated temperature (e.g., 80 °C).

  • Photodegradation: Expose a solution of this compound to a UV light source.

  • Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

cluster_factors Influencing Factors cluster_products Degradation Products Yadanzioside_I This compound in Aqueous Solution Degradation Degradation Yadanzioside_I->Degradation Stable Stable this compound Yadanzioside_I->Stable Aglycone Aglycone Degradation->Aglycone Hydrolysis Sugar Sugar Moiety Degradation->Sugar Hydrolysis pH Low pH (Acidic) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation

Caption: Factors influencing the degradation of this compound.

start Start: this compound Stability Issue check_pH Measure pH of Solution start->check_pH is_acidic Is pH < 6.5? check_pH->is_acidic adjust_pH Adjust pH to 6.5-7.5 with Buffer is_acidic->adjust_pH Yes check_temp Check Storage Temperature is_acidic->check_temp No adjust_pH->check_temp is_high_temp Is Temp > 8°C? check_temp->is_high_temp adjust_temp Store at 2-8°C is_high_temp->adjust_temp Yes check_light Check Light Exposure is_high_temp->check_light No adjust_temp->check_light is_exposed Is Solution Exposed to Light? check_light->is_exposed protect_light Protect from Light (Amber Vial) is_exposed->protect_light Yes reanalyze Re-analyze Stability is_exposed->reanalyze No protect_light->reanalyze end End: Improved Stability reanalyze->end

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Large-Scale Purification of Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Yadanzioside I, a potent antiviral quassinoid glycoside isolated from the seeds of Brucea javanica.[1]

Troubleshooting Guide

Challenges in the large-scale purification of this compound often stem from its polar nature, potential for degradation, and the complexity of the initial plant extract. This guide addresses common issues encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient Extraction Solvent: The solvent may not be effectively penetrating the plant material and solubilizing this compound.- this compound is soluble in methanol (B129727) and ethanol (B145695); consider using these for extraction.[1] - A common method for related compounds involves refluxing with 70-90% ethanol.[2]
Incomplete Extraction: Insufficient extraction time or solvent volume.- Increase the solvent-to-solid ratio. - Employ multiple extraction cycles (e.g., 3 times reflux).[2]
Poor Separation on Macroporous Resin Inappropriate Resin Type: The polarity of the resin may not be optimal for adsorbing this compound.- Use non-polar or weakly polar resins for initial cleanup of polar glycosides.
Incorrect Elution Gradient: The ethanol concentration gradient may be too steep or not broad enough to separate this compound from other closely related glycosides.- Employ a stepwise gradient of increasing ethanol concentration (e.g., 30%, 50%, 70%) to elute fractions of different polarities.[2]
Peak Tailing or Broadening in HPLC Secondary Interactions with Silica: Residual silanol (B1196071) groups on C18 columns can interact with the polar hydroxyl groups of this compound.- Use an end-capped C18 column. - Add a small amount of an acidic modifier like formic acid to the mobile phase to suppress silanol interactions.
Sample Overload: Injecting too concentrated a sample can lead to poor peak shape.- Dilute the sample in the initial mobile phase. This compound is soluble in methanol and DMSO.[1]
Incompatible Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.- Ensure the sample diluent is similar in strength to the initial mobile phase conditions.
Low Purity of Final Product Co-elution of Structurally Similar Impurities: Other yadanziosides or glycosides with similar polarity may be present.- Optimize the HPLC gradient to be shallower, increasing the separation time. - Consider a secondary purification step using a different chromatographic mode, such as hydrophilic interaction liquid chromatography (HILIC).
Degradation of this compound: The compound may be unstable under the purification conditions (e.g., pH, temperature).- While some quassinoids are stable at acidic pH, others can be unstable.[3][4] It is crucial to evaluate the stability of this compound at different pH values. - Avoid high temperatures during solvent evaporation steps.
Crystallization Issues Presence of Impurities: Co-purified compounds can inhibit crystal formation.- Ensure the purity of the concentrated fraction is high (>95%) before attempting crystallization.
Incorrect Solvent System: The chosen solvent/anti-solvent system may not be suitable for inducing crystallization.- For related glycosides, a common technique is to dissolve the purified compound in absolute methanol and then induce crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from Brucea javanica seeds?

A1: The initial extraction typically involves defatting the powdered seeds with a non-polar solvent like petroleum ether.[5] Subsequently, the defatted material is extracted with a polar solvent. Given that this compound is soluble in methanol and ethanol, these are suitable choices.[1] A patented method for a similar glycoside from Brucea javanica involves reflux extraction with 70-90% ethanol multiple times.[2]

Q2: How can I effectively remove highly polar impurities like sugars and salts during large-scale purification?

A2: Macroporous resin chromatography is an effective first step after crude extraction. By loading the aqueous concentrate onto the column and washing with water, highly polar impurities can be removed. This compound and other glycosides will be retained on the resin and can then be eluted with an ethanol gradient.

Q3: What type of HPLC column is best suited for the final purification of this compound?

A3: A reversed-phase C18 column is commonly used for the purification of polar natural products like glycosides. To avoid issues with peak tailing due to the polar nature of this compound, it is advisable to use a modern, end-capped C18 column.

Q4: What are the key parameters to optimize for a large-scale HPLC separation of this compound?

A4: The critical parameters to optimize are:

  • Mobile Phase Composition: A gradient of a weak solvent (e.g., water, often with a small amount of acid like formic acid to improve peak shape) and a strong solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient Slope: A shallow gradient will provide better resolution between this compound and other closely related compounds.

  • Flow Rate: This will need to be scaled appropriately for the diameter of your preparative column.

  • Column Loading: To prevent peak distortion and loss of resolution, it is important not to overload the column.

Q5: How can I monitor the purity of this compound throughout the purification process?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring purity. A high-purity reference standard of this compound is required for accurate identification and quantification.

Q6: What is the stability of this compound in different solvents and pH conditions?

A6: this compound is known to be soluble in DMSO, pyridine, methanol, and ethanol.[1] The stability of quassinoid glycosides can be pH-dependent. Some are stable in acidic conditions (pH 1), while others may degrade.[3][4] It is recommended to perform stability studies on this compound under your specific process conditions (e.g., different pH values and temperatures) to determine optimal parameters and avoid degradation.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Preliminary Purification using Macroporous Resin
  • Extraction:

    • Take the raw material of Brucea javanica (post supercritical extraction to remove oils) and add 70-90% ethanol solution in a 1:5 to 1:10 solid-to-liquid ratio.[2]

    • Perform reflux extraction for a specified period, and repeat this process 2-3 times.[2]

    • Combine the extracts and concentrate under reduced pressure to obtain a concentrated liquid.[2]

  • Macroporous Resin Chromatography:

    • Dilute the concentrated liquid with an appropriate amount of water.[2]

    • Load the diluted extract onto a pre-equilibrated macroporous resin column.

    • Wash the column with water to remove highly polar impurities.

    • Perform a gradient elution with increasing concentrations of ethanol (e.g., 30%, 50%, 70%).[2]

    • Collect the fractions and monitor by HPLC to identify the fractions containing this compound.

    • Concentrate the target fractions until the alcohol concentration is between 30-50% to prepare for crystallization or further purification.[2]

Protocol 2: Preparative HPLC Purification
  • Sample Preparation:

    • Dissolve the enriched fraction from the macroporous resin step in the HPLC mobile phase. Methanol is a suitable solvent.[1]

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: Preparative reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Develop a shallow gradient from a low to a high percentage of mobile phase B based on analytical scale separations.

    • Flow Rate: Scaled for the preparative column diameter.

    • Detection: UV detector at an appropriate wavelength for this compound.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Brucea javanica Seeds extraction Ethanol Reflux Extraction start->extraction concentration1 Concentration extraction->concentration1 macroporous_resin Macroporous Resin Chromatography concentration1->macroporous_resin elution Gradient Elution (Ethanol/Water) macroporous_resin->elution concentration2 Concentration of Enriched Fraction elution->concentration2 prep_hplc Preparative RP-HPLC concentration2->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: General workflow for the large-scale purification of this compound.

troubleshooting_logic start Low Purity in Final Product check_hplc Review HPLC Chromatogram start->check_hplc peak_shape Peak Tailing or Broadening? check_hplc->peak_shape Assess Peak Integrity coelution Multiple or Unresolved Peaks? check_hplc->coelution Assess Resolution peak_shape->coelution No solution_peak_shape Adjust Mobile Phase pH Use End-capped Column Check Sample Solvent & Load peak_shape->solution_peak_shape Yes solution_coelution Optimize Gradient (shallower) Consider Orthogonal Method (e.g., HILIC) coelution->solution_coelution Yes check_stability Investigate Potential Degradation coelution->check_stability No solution_stability Perform pH and Temperature Stability Studies check_stability->solution_stability

Caption: Troubleshooting logic for addressing low purity issues in this compound purification.

References

Technical Support Center: Overcoming Resistance to Quassinoid Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with quassinoid compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the cytotoxic efficacy of our lead quassinoid compound in our cancer cell line over time. What are the common mechanisms of acquired resistance to quassinoids?

A1: Acquired resistance to quassinoid compounds in cancer cells is a multifaceted issue. Based on current research, the primary mechanisms include:

  • Upregulation of ABC (ATP-binding cassette) Efflux Transporters: Cancer cells can increase the expression of efflux pumps like P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters actively pump quassinoids out of the cell, reducing the intracellular concentration and thus their cytotoxic effect. Several quassinoids have been evaluated against multidrug-resistant cancer cell lines known to overexpress these pumps.[2][3]

  • Activation of the Nrf2-Mediated Antioxidant Response: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[4][5] Its activation can protect cancer cells from the oxidative stress induced by some quassinoids, thereby promoting cell survival and resistance.[4][6] Constitutive activation of the Nrf2 pathway is a known mechanism of chemoresistance.[4][5]

  • Evasion of Apoptosis: Cancer cells can develop resistance by altering the expression of key proteins involved in apoptosis (programmed cell death). This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the downregulation of pro-apoptotic proteins (e.g., Bax, Bak), making the cells less susceptible to the apoptotic signals triggered by quassinoids.[7][8][9]

Q2: Our data suggests the involvement of an efflux pump in the resistance to our quassinoid. How can we confirm this and potentially overcome it?

A2: To confirm the involvement of ABC transporters and address this resistance mechanism, you can perform the following:

  • Experimental Confirmation:

    • Rhodamine 123/Hoechst 33342 Efflux Assay: Use fluorescent substrates of ABC transporters like Rhodamine 123 (for P-gp) or Hoechst 33342 (for P-gp and BCRP) in flow cytometry. Resistant cells overexpressing these pumps will show lower fluorescence intensity due to active efflux of the dye. Co-incubation with a known inhibitor of these pumps (e.g., verapamil (B1683045) for P-gp) should increase fluorescence in resistant cells.

    • Western Blotting/qRT-PCR: Directly measure the protein and mRNA expression levels of ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP) in your resistant cell line compared to the sensitive parental line.

  • Strategies for Overcoming Efflux Pump-Mediated Resistance:

    • Combination Therapy with Efflux Pump Inhibitors: Co-administer your quassinoid with an ABC transporter inhibitor. Verapamil, a calcium channel blocker, is a well-known P-gp inhibitor that can sensitize resistant cells to chemotherapeutic agents.[10][11][12][13][14]

    • Novel Drug Delivery Systems: Encapsulating quassinoids in nanoparticles can help bypass efflux pumps.[15][16][17][18][19][20] Nanoparticles are often taken up by cells through endocytosis, a process that is not affected by efflux pumps, thereby increasing the intracellular drug concentration.[16]

Q3: We have identified upregulation of Nrf2 and its downstream targets in our quassinoid-resistant cells. What strategies can we employ to counteract this?

A3: Targeting the Nrf2 pathway is a promising strategy to overcome this form of resistance.

  • Inhibition of the Nrf2 Pathway: The quassinoid brusatol (B1667952) has been identified as a potent inhibitor of the Nrf2 pathway.[7][8][21][22] Brusatol enhances the ubiquitination and degradation of Nrf2, leading to a reduction in its protein levels and the subsequent downregulation of its antioxidant target genes.[8][23] This sensitizes cancer cells to other chemotherapeutic agents.[8][23]

  • Combination Therapy: Combining your quassinoid with an Nrf2 inhibitor like brusatol could restore sensitivity. Studies have shown that brusatol acts synergistically with drugs like cisplatin, lapatinib, and trastuzumab in resistant cancer cells.[8][21][22]

Q4: Our resistant cells show decreased markers of apoptosis compared to the parental line when treated with our quassinoid. How can we re-sensitize them to apoptosis?

A4: Evasion of apoptosis is a common resistance mechanism. To address this, consider the following:

  • Understanding the Apoptotic Pathway of Your Quassinoid: First, elucidate the specific apoptotic pathway targeted by your compound. For example, the quassinoid bruceine D has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7][8][22][24] It upregulates pro-apoptotic proteins like Bax and Bak, downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL, and activates caspases-3, -8, and -9.[4][7][8]

  • Combination Therapy to Modulate Apoptosis:

    • BH3 Mimetics: If your resistant cells overexpress anti-apoptotic Bcl-2 family proteins, consider combining your quassinoid with BH3 mimetics. These are small molecules that can inhibit the function of anti-apoptotic proteins, thereby priming the cells for apoptosis.

    • Targeting Other Survival Pathways: Resistance to apoptosis can also be linked to the activation of pro-survival signaling pathways like PI3K/Akt. Bruceine D has been shown to induce apoptosis by inhibiting the PI3K/Akt pathway.[8][22] Therefore, combining your quassinoid with a PI3K/Akt inhibitor could be a viable strategy.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for a quassinoid compound in cytotoxicity assays.

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Drug Solubility Ensure the quassinoid is fully dissolved in the solvent (e.g., DMSO) before dilution in culture medium. Check for precipitation.
Assay Duration Standardize the incubation time with the compound. A 48-72 hour incubation is common for cytotoxicity assays.
Metabolic Activity of Cells If using a metabolic-based assay like MTT, ensure that the observed effect is due to cell death and not just a reduction in metabolic activity. Corroborate with a cell counting-based assay.

Problem 2: Lack of synergistic effect in a combination therapy experiment.

Possible Cause Troubleshooting Step
Incorrect Drug Ratio The synergistic effect of a drug combination can be highly dependent on the ratio of the two drugs. Test a matrix of concentrations for both drugs to identify the optimal synergistic ratio.
Inappropriate Model The chosen cell line may not have the specific resistance mechanism that the combination therapy is designed to target. Confirm the presence of the target (e.g., Nrf2 overexpression, high P-gp expression) in your cell line.
Suboptimal Dosing Schedule The timing of drug administration can be critical. Experiment with sequential versus simultaneous administration of the quassinoid and the other therapeutic agent.
Data Analysis Method Ensure you are using a robust method for synergy analysis, such as the Chou-Talalay method, which provides a quantitative Combination Index (CI).[2][6][23][25]

Quantitative Data Summary

Table 1: Cytotoxicity of Various Quassinoids against Multidrug-Resistant Cancer Cell Lines

QuassinoidKB-VIN (Vinblastine-Resistant) IC50 (µg/mL)KB-7d IC50 (µg/mL)KB-CPT (Camptothecin-Resistant) IC50 (µg/mL)
Bruceantin> 100.00280.0039
Brusatol0.019< 0.001< 0.001
Bruceine A0.038< 0.001< 0.001
Bruceine B0.027< 0.001< 0.001
Bruceine C0.0320.00120.0011
Dehydrobruceantin0.0210.00110.0013
Isobrucein A0.280.00310.0042
Glaucarubinone> 100.0410.045
Ailanthinone> 100.0320.029

Data adapted from a study evaluating 23 different quassinoids against three multidrug-resistant cancer cell lines.[2]

Key Experimental Protocols

Protocol 1: Development of a Quassinoid-Resistant Cancer Cell Line and Determination of IC50

Objective: To generate a cancer cell line with acquired resistance to a specific quassinoid and to quantify the level of resistance.

Methodology:

  • Parental Cell Line Culture: Culture the parental cancer cell line in standard conditions until a sufficient number of cells is obtained.

  • Initial Drug Exposure: Expose the parental cells to the quassinoid at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells resume normal proliferation, increase the concentration of the quassinoid in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

  • Selection and Expansion: At each concentration, allow the cells to adapt and select for the resistant population. Expand the surviving cells before proceeding to the next higher concentration.

  • Maintenance of Resistant Phenotype: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a maintenance concentration of the quassinoid (typically the IC50 of the parental line).

  • IC50 Determination (MTT Assay):

    • Seed both parental and resistant cells in 96-well plates at a pre-determined optimal density.

    • After 24 hours, treat the cells with a serial dilution of the quassinoid for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 values for both parental and resistant cell lines using a non-linear regression analysis. The fold resistance is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.

Protocol 2: Assessment of Drug Combination Synergy using the Chou-Talalay Method

Objective: To quantitatively determine if the combination of a quassinoid and another therapeutic agent results in a synergistic, additive, or antagonistic effect.

Methodology:

  • Determine IC50 of Individual Drugs: First, determine the IC50 values for the quassinoid and the other drug individually in the target cancer cell line using the MTT assay as described above.

  • Constant-Ratio Combination Design:

    • Prepare stock solutions of both drugs.

    • Create a series of dilutions for each drug alone.

    • Create a series of dilutions of the two drugs combined at a fixed ratio (e.g., based on the ratio of their individual IC50 values).

  • Cell Treatment and Viability Assay:

    • Seed cells in 96-well plates.

    • Treat the cells with the serial dilutions of each drug alone and the combination for 48-72 hours.

    • Perform an MTT assay to determine the fraction of cells affected (Fa) at each concentration.

  • Data Analysis using CompuSyn Software (or similar):

    • Input the dose-effect data for each drug alone and for the combination.

    • The software will generate a Combination Index (CI) value for different effect levels (Fa).

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

    • The software can also generate graphical representations such as the Fa-CI plot (Chou-Talalay plot) and isobolograms for visualization of the synergy.[2][6][23][25]

Visualizations

Quassinoid_Resistance_Mechanisms cluster_0 Quassinoid Action cluster_1 Cancer Cell cluster_2 Resistance Mechanisms cluster_3 Cellular Effects Quassinoid Quassinoid Compound Cytotoxicity Cytotoxicity & Apoptosis Quassinoid->Cytotoxicity ABC ABC Transporters (P-gp, MRP1, BCRP) ABC->Quassinoid Efflux Nrf2 Nrf2 Activation Nrf2->Cytotoxicity Inhibits Apoptosis_Evasion Apoptosis Evasion (↑ Bcl-2, ↓ Bax/Bak) Apoptosis_Evasion->Cytotoxicity Inhibits

Caption: Overview of quassinoid action and resistance mechanisms in cancer cells.

Overcoming_Resistance cluster_0 Resistance Mechanism cluster_1 Therapeutic Strategy cluster_2 Outcome ABC ABC Transporter Upregulation ABC_Inhibitor ABC Transporter Inhibitor (e.g., Verapamil) ABC->ABC_Inhibitor Counteracted by Nanoparticles Nanoparticle Delivery ABC->Nanoparticles Bypassed by Nrf2 Nrf2 Pathway Activation Nrf2_Inhibitor Nrf2 Inhibitor (e.g., Brusatol) Nrf2->Nrf2_Inhibitor Counteracted by Apoptosis_Block Apoptosis Evasion Apoptosis_Modulator Combination with Pro-apoptotic Agents Apoptosis_Block->Apoptosis_Modulator Counteracted by Restored_Sensitivity Restored Sensitivity to Quassinoid ABC_Inhibitor->Restored_Sensitivity Nrf2_Inhibitor->Restored_Sensitivity Apoptosis_Modulator->Restored_Sensitivity Nanoparticles->Restored_Sensitivity

Caption: Strategies to overcome common resistance mechanisms to quassinoids.

BruceineD_Apoptosis_Pathway cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway BruceineD Bruceine D Bcl2_family ↑ Bax/Bak ↓ Bcl-2/Bcl-xL BruceineD->Bcl2_family DeathR Death Receptors BruceineD->DeathR Mito Mitochondrial Permeability ↑ Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling pathway induced by Bruceine D.

References

Minimizing off-target effects of Yadanzioside I in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Yadanzioside I

Disclaimer: Information on this compound is limited in publicly available scientific literature. The guidance provided here is based on best practices for working with novel small molecules and natural products, particularly other known terpenoids. Researchers should always perform thorough validation experiments for their specific model systems.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of molecules other than its intended biological target. As a natural product, the full range of cellular targets for this compound may not be completely characterized. These unintended interactions are a significant concern because they can lead to:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cytotoxicity that is unrelated to the primary mechanism of action.

  • Lack of Reproducibility: Off-target effects can vary between different cell lines or experimental conditions due to differences in the expression levels of off-target proteins.

Q2: How can I proactively minimize off-target effects in my experimental design?

A2: A multi-faceted approach is crucial for minimizing off-target effects:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target molecules.[1]

  • Incorporate Proper Controls: Use a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.[2] If available, a structurally similar but biologically inactive analog can be a powerful negative control to ensure the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Validation: Use a secondary method to validate your findings. For example, if this compound is hypothesized to inhibit a specific enzyme, confirm the phenotype using genetic knockdown (e.g., siRNA or CRISPR) of that enzyme.

  • Limit Exposure Time: Determine the minimum exposure time required to observe the desired on-target effect. Prolonged exposure can lead to cumulative toxicity and the activation of secondary, off-target pathways.[3]

Q3: My cells are showing high levels of death, even at low concentrations of this compound. What could be the cause?

A3: Unexpected cytotoxicity is a common issue. Consider the following possibilities:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line, which is typically less than 0.5%, but can be as low as 0.1% for sensitive cells.[3]

  • Compound Instability: this compound might be unstable in your cell culture medium, degrading into toxic byproducts. It's important to prepare fresh dilutions from a frozen stock solution for each experiment.[4]

  • Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to this compound or its off-target effects.

  • Impurity of the Compound: Ensure your this compound is from a reputable source and has high purity.

Q4: I am observing inconsistent results between experiments. What are the common sources of variability?

A4: Inconsistent results can often be traced back to experimental variables:

  • Incomplete Solubilization: Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted into your aqueous culture medium.[4] Sonication may aid in dissolution.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation of the compound. Aliquot your stock solution into single-use vials.[3]

  • Cellular Health and Passage Number: Use cells that are in the logarithmic growth phase and are within a consistent, low passage number range.

  • Variability in Plating Density: Ensure that cells are seeded evenly and at a consistent density across all wells and experiments.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High Cell Death 1. Concentration is too high. 2. Prolonged exposure time. 3. Solvent toxicity. 4. Compound instability.1. Perform a dose-response curve to find the optimal non-toxic concentration.[3] 2. Reduce the incubation time to the minimum required. 3. Run a solvent-only control; ensure final solvent concentration is <0.5%.[2] 4. Prepare fresh dilutions from a stable stock for each experiment.
Inconsistent Results 1. Incomplete solubilization. 2. Stock solution degradation. 3. Variation in cell health or density.1. Visually inspect for precipitates; consider using a different solvent system if necessary.[5] 2. Aliquot stock solutions; avoid repeated freeze-thaw cycles.[3] 3. Standardize cell passage number and seeding density.
No Observed Effect 1. Concentration is too low. 2. Compound is not cell-permeable. 3. Target is not expressed in the cell line.1. Test a wider range of concentrations. 2. Verify cell permeability from literature or perform a cellular uptake assay. 3. Confirm target protein/gene expression using Western blot or qPCR.
Effect is Not Target-Specific 1. Off-target effects are dominant.1. Use a lower concentration. 2. Validate with a genetic approach (siRNA/CRISPR) targeting the intended protein. 3. Use an inactive analog as a negative control.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).[6]

Materials:

  • This compound

  • Adherent cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DMSO (high purity)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well cell culture plates

  • Sterile PBS

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and calculate the cell suspension volume needed to achieve a density of 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.[5]

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[1]

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[7]

Visualizations

G A Start: Hypothesis involving this compound B Determine IC50 and Optimal Concentration (MTT or similar assay) A->B C Design Main Experiment B->C D Include Essential Controls: - Vehicle Control (e.g., DMSO) - Positive Control (if applicable) - Untreated Control C->D E Perform Experiment (Use lowest effective concentration) D->E F Analyze and Interpret Data E->F G Validate with Orthogonal Method (e.g., siRNA, CRISPR, different compound) F->G H Conclusion G->H

Caption: Workflow for minimizing off-target effects in experiments.

G cluster_0 Potential Off-Target Effects of a Terpenoid Yad This compound (Terpenoid) OnTarget Intended Target (e.g., Kinase A) Yad->OnTarget On-Target Binding OffTarget1 Off-Target (e.g., Kinase B) Yad->OffTarget1 Off-Target Binding OffTarget2 Off-Target (e.g., NF-κB Pathway) Yad->OffTarget2 Off-Target Binding OnEffect Desired Cellular Effect OnTarget->OnEffect OffEffect1 Unintended Phenotype OffTarget1->OffEffect1 OffEffect2 Cytotoxicity OffTarget2->OffEffect2

Caption: Hypothetical signaling pathways affected by this compound.

G Start Problem: Inconsistent or Unexpected Results CheckConc Is the concentration optimized? Start->CheckConc CheckSolvent Is the solvent control clean? CheckConc->CheckSolvent Yes Sol_Conc Solution: Perform a dose-response (IC50) experiment. CheckConc->Sol_Conc No CheckCells Are cells healthy and at a consistent passage? CheckSolvent->CheckCells Yes Sol_Solvent Solution: Lower solvent concentration. Use high-purity solvent. CheckSolvent->Sol_Solvent No CheckStock Is the stock solution fresh and properly stored? CheckCells->CheckStock Yes Sol_Cells Solution: Use lower passage cells. Ensure consistent seeding. CheckCells->Sol_Cells No Sol_Stock Solution: Make fresh stock. Aliquot to avoid freeze-thaw. CheckStock->Sol_Stock No End Re-run Experiment CheckStock->End Yes Sol_Conc->End Sol_Solvent->End Sol_Cells->End Sol_Stock->End

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting inconsistent results in Yadanzioside I bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside I bioassays. The information is designed to help address common issues and ensure the generation of reliable and consistent experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported biological activities?

This compound is a quassinoid glycoside, a type of natural product isolated from plants of the Brucea genus, such as Brucea javanica. Quassinoids, as a class, are known for a variety of biological activities, including anticancer, anti-inflammatory, and antimalarial properties. While specific research on this compound is limited, related compounds like Yadanziolide A have demonstrated potent anti-cancer effects by inhibiting proliferation and inducing apoptosis in cancer cells.

Q2: I am observing high variability between replicate wells in my cell viability assay with this compound. What could be the cause?

High variability in cell-based assays is a common issue and can stem from several factors:

  • Compound Solubility: this compound, like many natural products, may have limited aqueous solubility. If it precipitates in your culture medium, the actual concentration exposed to the cells will be inconsistent.

  • Incomplete Solubilization of Formazan (B1609692): In MTT or MTS assays, incomplete solubilization of the formazan crystals will lead to inaccurate absorbance readings.

  • Cell Seeding Inconsistency: Uneven cell distribution in the wells of your microplate is a frequent source of variability.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, reagents, or cell suspension will introduce significant variability.

Q3: My this compound stock solution in DMSO looks cloudy after thawing. Can I still use it?

It is not recommended to use a cloudy stock solution. Cloudiness indicates that the compound may have precipitated out of solution. Using a precipitated stock will lead to inaccurate and inconsistent concentrations in your experiments. It is best to prepare a fresh stock solution. To improve solubility, you can try gentle warming and vortexing. However, be cautious as excessive heat can degrade the compound.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments with this compound?

The final concentration of DMSO should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO as your treated wells) in all experiments to account for any effects of the solvent itself.

Q5: How should I store this compound?

Based on information for related quassinoid glycosides, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Potential Cause Recommended Solution
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. Prepare fresh dilutions for each experiment. Consider using a lower top concentration or a different solubilizing agent if precipitation persists.
Inaccurate Compound Concentration Ensure accurate weighing of the compound and precise dilution steps. Use calibrated pipettes.
Cell Line Variability Use cells within a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Assay Readout Interference Natural products can sometimes interfere with colorimetric or fluorometric readouts. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.
Inconsistent Incubation Times Ensure that the incubation time with this compound and the assay reagents is consistent across all plates and experiments.
Issue 2: Low or No Bioactivity Observed
Potential Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions and dilutions. Avoid repeated freeze-thaw cycles. Protect solutions from light.
Incorrect Concentration Range Perform a broad dose-response experiment to determine the effective concentration range of this compound for your specific cell line and assay.
Cell Line Insensitivity The chosen cell line may not be sensitive to the effects of this compound. Consider testing on a panel of different cell lines.
Suboptimal Assay Conditions Optimize assay parameters such as cell seeding density, incubation time, and reagent concentrations.

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2X stock of this compound at various concentrations in complete medium. Remove the old medium from the wells and add 100 µL of the 2X this compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Parameter Recommendation
Cell Seeding Density 5,000 - 10,000 cells/well
This compound Concentration Range 0.1 - 100 µM (initial screen)
Incubation Time 24, 48, or 72 hours
MTT Incubation 2-4 hours
Absorbance Wavelength 570 nm
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Analysis: Quantify the percentage of cells in each quadrant:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Parameter Recommendation
Cell Seeding Density (6-well) 0.5 - 1 x 10^6 cells/well
This compound Concentration Determined from cytotoxicity assays (e.g., IC50 and 2x IC50)
Incubation Time 24 or 48 hours
Flow Cytometer Channels FITC (for Annexin V) and a red channel (e.g., PE-Texas Red) for PI

Signaling Pathways and Visualizations

Based on studies of the related compound Yadanziolide A, it is hypothesized that this compound may exert its anticancer effects through the modulation of key signaling pathways such as JAK/STAT and PI3K/Akt/mTOR. Its potential anti-inflammatory effects may be mediated through the NF-κB pathway.

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Analysis Yad_prep Prepare this compound Stock (DMSO) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Yad_prep->Cytotoxicity Cell_prep Culture and Seed Cells Cell_prep->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Inform Concentration Anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB Reporter) Cytotoxicity->Anti_inflammatory Inform Concentration Data_analysis Data Analysis (IC50, % Apoptosis) Apoptosis->Data_analysis Anti_inflammatory->Data_analysis Pathway_analysis Signaling Pathway Analysis (Western Blot) Data_analysis->Pathway_analysis

General experimental workflow for this compound bioassays.

JAK_STAT_pathway YadI This compound JAK JAK YadI->JAK Inhibits (Hypothesized) Receptor Cytokine Receptor Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_expression Gene Expression (Apoptosis ↑, Proliferation ↓) Nucleus->Gene_expression

Hypothesized inhibition of the JAK/STAT pathway by this compound.

PI3K_Akt_mTOR_pathway YadI This compound PI3K PI3K YadI->PI3K Inhibits (Hypothesized) RTK Receptor Tyrosine Kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

NFkB_pathway YadI This compound IKK IKK YadI->IKK Inhibits (Hypothesized) Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive Complex) Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes

Hypothesized inhibition of the NF-κB pathway by this compound.

Technical Support Center: Assay Optimization for High-Throughput Screening of Yadanzioside I Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and optimizing high-throughput screening (HTS) assays for Yadanzioside I and its analogs. This compound is a quassinoid compound isolated from Brucea javanica, a plant belonging to the Simaroubaceae family.[1][2][3] Quassinoids are known for a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-malarial effects.[4][5][6] The mechanism of action for many quassinoids involves the modulation of key signaling pathways such as NF-κB and MAPK, and the induction of apoptosis.[1][7] This guide will address common issues encountered during the screening of these natural product analogs.

Frequently Asked Questions (FAQs)

Q1: What type of primary assay is suitable for screening this compound analogs?

A1: Given that this compound and related quassinoids exhibit cytotoxic and anti-inflammatory properties, several primary assays are suitable for HTS. A common starting point is a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to screen for cytotoxic effects in a relevant cancer cell line. Alternatively, a reporter gene assay, such as an NF-κB luciferase reporter assay, can be used to identify compounds that modulate this key inflammatory pathway.

Q2: What are the critical parameters to optimize for a robust HTS assay?

A2: Key parameters to optimize include cell seeding density, compound concentration, incubation time, and DMSO tolerance. Each of these factors can significantly impact assay performance, and their optimization is crucial for obtaining reliable and reproducible results. It is also important to establish and validate positive and negative controls to ensure the assay window is sufficient for hit identification.

Q3: How can I assess the quality of my HTS assay?

A3: The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay. It takes into account the dynamic range of the assay (difference between positive and negative controls) and the variability of the data. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Other metrics to monitor include the signal-to-background ratio (S/B) and the coefficient of variation (%CV).

Q4: What is the maximum concentration of DMSO that can be used in my cell-based assay?

A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic and affect cell membrane permeability.[8][9][10][11][12] It is essential to perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence/Luminescence Assays
Potential Cause Troubleshooting Step
Autofluorescence of Compounds Pre-screen a selection of this compound analogs without assay reagents to identify and flag any inherently fluorescent compounds. Consider using a red-shifted fluorescent dye to minimize interference from autofluorescent compounds, which often fluoresce in the blue-green spectrum.
Contaminated Reagents Prepare fresh reagents and use sterile, high-purity water. Filter-sterilize buffers and media.
Non-specific Antibody Binding (for immunofluorescence) Increase the concentration and/or duration of the blocking step.[13][14] Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. Include a secondary antibody-only control to assess non-specific binding.[14]
High Background from Assay Plates For fluorescence assays, use black, solid-bottom microplates to reduce background and well-to-well crosstalk.[15][16] For luminescence assays, use white, opaque plates to maximize signal reflection.[17][18]
Cellular Autofluorescence Include an unstained cell control to determine the level of intrinsic cellular fluorescence.[14] If significant, consider using a different cell line or a reporter assay with a non-fluorescent readout.
Issue 2: Low Signal or Poor Assay Window
Potential Cause Troubleshooting Step
Suboptimal Reagent Concentration Titrate key reagents, such as substrates or antibodies, to ensure they are not limiting the reaction.
Incorrect Incubation Times Perform a time-course experiment to determine the optimal incubation period for both compound treatment and signal development.
Low Cell Seeding Density Optimize the number of cells seeded per well to ensure a robust signal.[19] A low cell number can lead to a weak signal, while over-confluency can cause cell stress and altered responses.
Degraded Reagents Ensure all reagents are stored correctly and are within their expiration dates. Prepare fresh working solutions for each experiment.[19]
Instrument Settings Optimize the gain, integration time, and read height on the plate reader to maximize signal detection.[15][18]
Weak Promoter in Reporter Assays If using a reporter gene assay, consider using a stronger constitutive promoter to drive luciferase expression if the native promoter activity is too low.[17][20]
Issue 3: High Variability Between Replicate Wells (%CV > 15%)
Potential Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated single and multichannel pipettes. Ensure proper mixing of reagents and cell suspensions before dispensing. Automated liquid handlers can improve precision.
Edge Effects To minimize evaporation from the outer wells of the microplate, especially during long incubations, fill the perimeter wells with sterile water or media.[21][22][23] Using specialized low-evaporation lids can also be beneficial.[23]
Uneven Cell Seeding Ensure a homogenous cell suspension by gently mixing between plating. Avoid letting cells settle in the reservoir of the multichannel pipette.
Temperature Gradients Across the Plate Allow plates to equilibrate to room temperature before adding reagents. After cell seeding, let the plate sit at room temperature for a short period to allow for even cell settling before placing it in the incubator.

Quantitative Data Summary

Table 1: Example Z'-Factor Calculation for Assay Optimization

Control Mean Signal Standard Deviation Calculated Z'-Factor Assay Quality
Positive Control (e.g., Doxorubicin) 150,00012,000\multirow{2}{}{0.65}\multirow{2}{}{Excellent}
Negative Control (0.5% DMSO) 25,0008,000

Formula for Z'-Factor:1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Table 2: DMSO Tolerance of a Hypothetical Cancer Cell Line

DMSO Concentration (%) Cell Viability (%) Standard Deviation
0 (No DMSO)1005.2
0.198.56.1
0.595.25.8
1.085.17.3
2.060.79.5

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 384-well white, clear-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Prepare serial dilutions of this compound analogs in culture medium containing a final DMSO concentration of 0.5%. Add 10 µL of the compound dilutions to the respective wells. For controls, add 10 µL of medium with 0.5% DMSO (negative control) and 10 µL of a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Signal Development: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 25 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Plate Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Protocol 2: NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect a suitable cell line (e.g., HEK293) with an NF-κB responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. Plate the transfected cells in a 384-well white plate.

  • Compound Treatment: After 24 hours, treat the cells with this compound analogs at various concentrations.

  • Pathway Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the NF-κB pathway by adding a known activator (e.g., TNF-α) to all wells except the unstimulated controls.

  • Incubation: Incubate for an additional 6-8 hours.

  • Lysis and Signal Detection: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in cell number and transfection efficiency.

Visualizations

HTS_Workflow cluster_prep Assay Development & Optimization cluster_screen High-Throughput Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Assay_Design Assay Design (e.g., Cell Viability) Reagent_Opt Reagent Optimization Assay_Design->Reagent_Opt Cell_Seeding Cell Seeding Density Reagent_Opt->Cell_Seeding DMSO_Tol DMSO Tolerance Cell_Seeding->DMSO_Tol Plate_Prep Plate Preparation DMSO_Tol->Plate_Prep Compound_Screen Compound Screening Plate_Prep->Compound_Screen Data_Acq Data Acquisition Compound_Screen->Data_Acq QC Quality Control (Z'-factor) Data_Acq->QC Normalization Data Normalization QC->Normalization Hit_ID Hit Identification Normalization->Hit_ID Dose_Response Dose-Response Curves Hit_ID->Dose_Response Secondary_Assay Secondary/Orthogonal Assays Dose_Response->Secondary_Assay

Caption: A generalized workflow for high-throughput screening of this compound analogs.

Troubleshooting_Tree Start Poor Assay Performance High_CV High %CV (>15%) Start->High_CV Low_Z Low Z' (<0.5) Start->Low_Z Pipetting Check Pipetting Technique Use Automated Liquid Handler High_CV->Pipetting Yes Edge_Effect Address Edge Effects (e.g., Moat, Special Lids) High_CV->Edge_Effect Yes Cell_Density Optimize Cell Seeding High_CV->Cell_Density Yes Low_Signal Low Signal Window Low_Z->Low_Signal Yes High_Bkg High Background Low_Z->High_Bkg Yes Reagent_Conc Optimize Reagent Concentrations Low_Signal->Reagent_Conc Yes Incubation Optimize Incubation Times Low_Signal->Incubation Yes Instrument Adjust Instrument Settings Low_Signal->Instrument Yes Autofluorescence Check Compound/Cell Autofluorescence High_Bkg->Autofluorescence Yes Plate_Type Use Appropriate Plate Type (Black/White) High_Bkg->Plate_Type Yes Reagent_Qual Check Reagent Quality High_Bkg->Reagent_Qual Yes

Caption: A decision tree for troubleshooting common HTS assay issues.

Signaling_Pathway cluster_pathways Potential Cellular Pathways Yadanzioside_I This compound Analogs NFkB NF-κB Pathway Yadanzioside_I->NFkB Inhibits (?) MAPK MAPK Pathway (JNK, p38) Yadanzioside_I->MAPK Modulates (?) PI3K_Akt PI3K/Akt Pathway Yadanzioside_I->PI3K_Akt Inhibits (?) Inflammation Inflammation NFkB->Inflammation Modulates Apoptosis_Prolif Apoptosis & Cell Proliferation MAPK->Apoptosis_Prolif Regulates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes

Caption: Postulated signaling pathways modulated by this compound analogs.

References

Technical Support Center: Enhancing the Bioavailability of Yadanzioside I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Yadanzioside I. Due to the limited availability of specific data for this compound, information from closely related Yadanzioside analogues may be used as a reference and will be clearly indicated.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a quassinoid glycoside extracted from the seeds of Brucea javanica.[] Like many natural products, this compound is a structurally complex molecule and is anticipated to have low aqueous solubility and/or poor membrane permeability, which can significantly limit its oral bioavailability.[2][3][4] Low bioavailability can lead to high variability in experimental results and may require the administration of high doses to achieve therapeutic concentrations, which is often not feasible.

Q2: What are the primary challenges in formulating this compound for oral administration?

The primary challenges stem from its physicochemical properties. While specific data for this compound is scarce, related compounds suggest it is likely a poorly water-soluble molecule.[2][3][5] Key challenges include:

  • Low Aqueous Solubility: Difficulty in dissolving in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Permeability: The large and complex structure of this compound may hinder its passage across the intestinal epithelium.

  • Potential for First-Pass Metabolism: Like many xenobiotics, it may be subject to extensive metabolism in the liver before reaching systemic circulation, further reducing its bioavailability.[6]

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[2][3][4][7] These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and enhance lymphatic absorption, bypassing the first-pass metabolism.[7][8][9][10][11]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its dissolution rate and solubility.[12][13][14][15]

  • Nanoformulations: Reducing the particle size to the nanometer range, for instance through nanoemulsions or solid lipid nanoparticles, can increase the surface area for dissolution and improve absorption.

Q4: How do I select the appropriate excipients for a lipid-based formulation of this compound?

Excipient selection is critical for the success of a lipid-based formulation like SEDDS. The process involves:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify components that can effectively dissolve the compound.

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable and efficient self-emulsifying system.

  • Consideration of Excipient Properties: Select excipients that are biocompatible and have a good safety profile. The hydrophile-lipophile balance (HLB) of the surfactant is a key parameter to consider.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low drug loading in the formulation. Poor solubility of this compound in the selected excipients.- Conduct a broader excipient screening to find oils, surfactants, or co-solvents with higher solubilizing capacity for this compound.- Consider using a co-solvent system to improve solubility.- For solid dispersions, screen a wider range of polymers.
Precipitation of this compound upon dilution in aqueous media. The formulation is unable to maintain the drug in a solubilized state upon dilution in the gastrointestinal fluids.- Optimize the surfactant and co-solvent concentration in your SEDDS formulation to ensure the formation of stable micelles or nanoemulsions that can encapsulate the drug effectively.- For solid dispersions, select a polymer that can inhibit drug crystallization upon dissolution.
High variability in in vivo pharmacokinetic data. Inconsistent absorption due to formulation instability or physiological factors.- Ensure the formulation is physically and chemically stable under storage conditions.- Evaluate the effect of food on the absorption of your formulation.- Increase the number of animals in your study to improve statistical power.
No significant improvement in bioavailability compared to the unformulated drug. The chosen formulation strategy may not be optimal for this compound.- Re-evaluate the physicochemical properties of this compound to better understand the primary barrier to its absorption (e.g., is it solubility or permeability limited?).- Consider a different formulation approach. If a SEDDS was unsuccessful, a solid dispersion or a nanoformulation might be more effective.

Quantitative Data Summary

Due to the limited public data for this compound, the following table includes information on related Yadanzioside analogues to provide a comparative reference.

Compound Molecular Formula Molecular Weight ( g/mol ) Solubility
This compound C29H38O16642.6Soluble in DMSO.[2]
Yadanzioside A C32H44O16684.69Soluble in DMSO.[2]
Yadanzioside D C23H30O11482.5Data not available.
Yadanzioside F C29H38O16642.60Ethanol (B145695): 25 mg/mL (with sonication).[5]
Yadanzioside G C29H38O16642.6Data not available.

Note: The solubility of Yadanzioside F in various formulation vehicles provides a useful starting point for developing formulations for this compound, given their identical molecular formula and weight.

Experimental Protocols

Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol is adapted from a general approach for formulating poorly soluble compounds and uses the excipient solubility data for the closely related Yadanzioside F as a starting point.[5]

1. Materials:

  • This compound

  • Oil phase: Corn Oil

  • Surfactant: Tween-80

  • Co-solvent: Ethanol, PEG300

  • Phosphate Buffered Saline (PBS), pH 6.8

2. Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Water bath sonicator

  • Particle size analyzer

3. Procedure: a. Excipient Solubility Screening:

  • Prepare saturated solutions of this compound in various oils, surfactants, and co-solvents.
  • Equilibrate the solutions for 48 hours at 25°C.
  • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a this compound Solid Dispersion via Solvent Evaporation

1. Materials:

  • This compound

  • Polymer: Polyvinylpyrrolidone (PVP K30)

  • Solvent: Ethanol

  • Distilled water

2. Equipment:

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

  • Dissolution testing apparatus

3. Procedure: a. Preparation of the Solid Dispersion:

  • Dissolve this compound and PVP K30 in ethanol in a 1:4 drug-to-polymer ratio.
  • Remove the solvent using a rotary evaporator at 40°C until a solid film is formed.
  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

Visualizations

Signaling Pathway

Yadanzioside_Signaling_Pathway cluster_activation Activation Cascade Yadanzioside Yadanzioside A* TNFa TNF-α Yadanzioside->TNFa inhibits pJAK2 p-JAK2 Yadanzioside->pJAK2 inhibits pSTAT3 p-STAT3 Yadanzioside->pSTAT3 inhibits JAK2 JAK2 TNFa->JAK2 JAK2->pJAK2 phosphorylation STAT3 STAT3 pJAK2->STAT3 STAT3->pSTAT3 phosphorylation Proliferation Cell Proliferation pSTAT3->Proliferation promotes Apoptosis Apoptosis pSTAT3->Apoptosis inhibits

Proposed signaling pathway for Yadanziolide A, a related compound.[16]

Experimental Workflow

Bioavailability_Enhancement_Workflow Start Start: Poorly Soluble This compound Physicochem Physicochemical Characterization (Solubility, Permeability) Start->Physicochem Decision Primary Barrier? Physicochem->Decision Solubility Solubility-Limited Decision->Solubility Solubility Permeability Permeability-Limited Decision->Permeability Permeability Formulation1 Formulation Strategy 1: - Solid Dispersion - Nanoformulation Solubility->Formulation1 Formulation2 Formulation Strategy 2: - Lipid-Based (SEDDS) - Permeation Enhancers Permeability->Formulation2 InVitro In Vitro Characterization (Dissolution, Stability) Formulation1->InVitro Formulation2->InVitro InVivo In Vivo Pharmacokinetic Study InVitro->InVivo End Optimized Formulation InVivo->End

General workflow for selecting a bioavailability enhancement strategy.

References

Best practices for long-term storage of Yadanzioside I powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, frequently asked questions, and troubleshooting guidance for the long-term storage and handling of Yadanzioside I powder to ensure its stability and integrity for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

A1: For optimal stability, this compound powder should be stored at 4°C in a tightly sealed container.[1] It is crucial to protect the compound from light and moisture.[1] The storage area should be cool, dry, and well-ventilated.[1]

Q2: Why is it important to protect this compound from light?

A2: Many complex organic molecules, including glycosides like this compound, can be susceptible to photodegradation. Light, especially UV light, can provide the energy to initiate chemical reactions, such as oxidation, leading to the degradation of the compound and a loss of potency.[2]

Q3: How does humidity affect the stability of this compound powder?

A3: High humidity is detrimental to the stability of powdered substances.[3] Moisture can be absorbed by the powder, which can lead to hydrolysis of the glycosidic bonds in this compound, causing it to break down. Increased moisture content can also lead to physical changes like clumping or caking, making the powder difficult to handle and weigh accurately.[3][4]

Q4: What type of container is best for storing this compound powder?

A4: Use a tightly sealed, light-resistant container. Amber glass vials with a secure cap are an excellent choice. Ensure the container is appropriate for the quantity of the powder to minimize the headspace, which can contain air and moisture.

Q5: For how long can I store this compound powder under the recommended conditions?

Troubleshooting Guide

Q1: I noticed the color of my this compound powder has changed from white to a yellowish tint. What should I do?

A1: A color change often indicates chemical degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is recommended to discard the discolored powder as its purity may be compromised. To prevent this, always store the powder in a dark, cold, and dry environment.

Q2: The this compound powder has formed clumps and is difficult to weigh. Can I still use it?

A2: Clumping or caking is a sign of moisture absorption.[3][4] While the compound may not be fully degraded, the presence of moisture can accelerate hydrolysis. The accuracy of weighing will also be compromised. It is advisable to use a fresh, dry batch for experiments where precise concentration is critical. To avoid this, ensure the container is always tightly sealed and consider storing it in a desiccator.

Q3: My this compound powder is not dissolving as expected in the solvent I've used previously. What could be the issue?

A3: Poor solubility can be a result of degradation, where the degradation products are less soluble than the parent compound. It can also be an indication of polymorphism, where the crystal structure of the solid has changed over time. Before use, ensure the powder is completely dry. If solubility issues persist, it is best to use a fresh stock of the compound.

Quantitative Data on Stability

While specific long-term stability data for this compound is not publicly available, the following table illustrates how to present data from a hypothetical stability study. Researchers are encouraged to generate their own data for critical long-term experiments.

Storage ConditionTime (Months)Purity (%) by HPLCAppearanceComments
4°C, Dark, Dry099.8White PowderInitial Time Point
4°C, Dark, Dry699.5White PowderNo significant change
4°C, Dark, Dry1299.1White PowderMinor decrease in purity
25°C, Dark, Dry695.2Off-white PowderSignificant degradation
25°C, Ambient Light688.7Yellowish PowderSevere degradation

Experimental Protocols

Protocol: Accelerated Stability Study of this compound Powder

This protocol outlines a general method for assessing the chemical stability of this compound powder under accelerated conditions.

  • Materials:

    • This compound powder (3-5 batches if possible)

    • Amber glass vials with airtight caps

    • Controlled environment stability chambers

    • High-Performance Liquid Chromatography (HPLC) system

    • Analytical balance

    • Desiccator

  • Procedure:

    • Accurately weigh 5-10 mg of this compound powder into several labeled amber glass vials.

    • Tightly seal the vials.

    • Place the vials into different stability chambers with controlled conditions. Recommended accelerated conditions include:

      • 40°C ± 2°C / 75% RH ± 5% RH

      • 25°C ± 2°C / 60% RH ± 5% RH

    • As a control, store one set of vials at the recommended long-term storage condition (4°C, in a desiccator).

    • At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Visually inspect the powder for any changes in color or appearance.

    • Accurately prepare a solution of known concentration in a suitable solvent (e.g., methanol).

    • Analyze the solution by a validated, stability-indicating HPLC method to determine the purity and identify any degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the degradation kinetics and estimate the shelf-life under normal storage conditions using Arrhenius calculations.

Visualizations

StorageWorkflow cluster_receive Receiving Compound cluster_storage Storage cluster_handling Handling for Experiment Receive Receive this compound Powder Store Store at 4°C Receive->Store ProtectLight Protect from Light (Amber Vial) Store->ProtectLight ProtectMoisture Keep Dry (Tightly Sealed) ProtectLight->ProtectMoisture Equilibrate Equilibrate to Room Temperature ProtectMoisture->Equilibrate Need to use Weigh Weigh Quickly Equilibrate->Weigh Reseal Reseal Tightly Immediately Weigh->Reseal Reseal->Store Return to storage

Caption: Workflow for proper storage and handling of this compound powder.

TroubleshootingWorkflow Start Stored this compound Powder Quality Check Visual Visual Inspection: Color Change or Clumping? Start->Visual Solubility Solubility Test: Does it dissolve as expected? Visual->Solubility No Bad Discard Powder. Use a Fresh Batch. Visual->Bad Yes HPLC Perform HPLC Analysis for Purity Check Solubility->HPLC Yes Solubility->Bad No PurityCheck Purity Meets Specification? HPLC->PurityCheck Good Powder is OK to Use PurityCheck->Good Yes PurityCheck->Bad No

Caption: Troubleshooting workflow for assessing stored this compound quality.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of Yadanzioside I and Other Quassinoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quassinoid glycosides, a class of bitter terpenoids isolated from plants of the Simaroubaceae family, have garnered significant attention in oncological research for their potent anticancer properties.[1][2] These natural compounds have been shown to exhibit a wide range of biological activities, including anti-proliferative and apoptotic effects against various cancer cell types.[1][3] This guide provides a comparative overview of the anticancer activity of Yadanzioside I versus other prominent quassinoid glycosides, supported by available experimental data.

While comprehensive comparative data for this compound remains limited in publicly accessible literature, this guide collates available quantitative data for other well-researched quassinoid glycosides to provide a baseline for comparison and to highlight areas for future investigation into the therapeutic potential of this compound.

Comparative Cytotoxicity of Quassinoid Glycosides

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound against cancer cells. The following tables summarize the IC50 values for several prominent quassinoid glycosides across various cancer cell lines as reported in preclinical studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Table 1: IC50 Values of Brusatol (B1667952) in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)
Pancreatic CancerPANC-10.36Not Specified
Pancreatic CancerSW19900.10Not Specified
Lung CancerA549< 0.06Not Specified
LeukemiaNB40.03Not Specified
LeukemiaBV1730.01Not Specified
LeukemiaSUPB130.04Not Specified

Source:[4][5]

Table 2: IC50 Values of Bruceine D in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)
Breast CancerMCF-79.572
Breast CancerHs 578T0.7172
Non-Small Cell Lung CancerH4600.548
Non-Small Cell Lung CancerA5490.648
Pancreatic CancerPANC-12.53Not Specified
Pancreatic CancerSW19905.21Not Specified

Source:[6][7][8][9][10]

Table 3: IC50 Values of Other Quassinoid Glycosides

CompoundCancer TypeCell LineIC50 (µM)Incubation Time (hours)
Yadanziolide AColorectal CancerSW4800.1 - 28.5Not Specified
Bruceine BColorectal CancerSW4800.1 - 28.5Not Specified
Bruceine BHepatocellular CarcinomaSMMC77210.15Not Specified

Source:[11]

Mechanisms of Anticancer Action: A Focus on Apoptosis

A primary mechanism through which quassinoid glycosides exert their anticancer effects is the induction of apoptosis, or programmed cell death.[12] This process is tightly regulated by a complex network of signaling pathways.

Key Signaling Pathways Targeted by Quassinoid Glycosides

Several signaling pathways have been identified as targets for quassinoids, leading to the induction of apoptosis in cancer cells. These include:

  • JAK/STAT Pathway: Yadanziolide A has been shown to inhibit the JAK/STAT signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis.

  • PI3K/Akt/mTOR Pathway: Brusatol has been reported to inhibit the PI3K/Akt/mTOR pathway, a central signaling cascade that regulates cell growth, proliferation, and survival.[4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • Nrf2 Pathway: Brusatol is also known to be a potent inhibitor of the Nrf2 pathway.[5] While Nrf2 is a key regulator of the cellular antioxidant response, its persistent activation in cancer cells can confer resistance to chemotherapy. By inhibiting Nrf2, brusatol can sensitize cancer cells to the effects of other anticancer agents.[12]

  • JNK Pathway: Bruceine D has been demonstrated to activate the JNK signaling pathway in non-small cell lung cancer cells, leading to apoptosis.[9]

The following diagram illustrates a generalized overview of how quassinoid glycosides can induce apoptosis through the modulation of key signaling pathways.

Quassinoid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Quassinoid Quassinoid Glycosides (e.g., Brusatol, Bruceine D) PI3K_Akt PI3K/Akt/mTOR Pathway Quassinoid->PI3K_Akt Inhibition JAK_STAT JAK/STAT Pathway Quassinoid->JAK_STAT Inhibition Nrf2 Nrf2 Pathway Quassinoid->Nrf2 Inhibition JNK JNK Pathway Quassinoid->JNK Activation Apoptosis Apoptosis PI3K_Akt->Apoptosis Suppression of Anti-apoptotic Signals Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival JAK_STAT->Apoptosis Suppression of Anti-apoptotic Signals JAK_STAT->Cell_Survival Nrf2->Apoptosis Suppression of Anti-apoptotic Signals Nrf2->Cell_Survival JNK->Apoptosis

Caption: Generalized signaling pathways modulated by quassinoid glycosides leading to apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Quassinoid glycoside stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the quassinoid glycoside in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Quassinoid Glycosides B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to detect and quantify apoptotic cells.

Materials:

  • Cancer cell lines treated with quassinoid glycosides

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis_Analysis_Workflow A Harvest treated and control cells B Wash with cold PBS A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cells F->G

Caption: Workflow for apoptosis analysis using flow cytometry.

Conclusion and Future Directions

The available evidence strongly suggests that quassinoid glycosides, such as Brusatol and Bruceine D, are potent anticancer agents with significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the modulation of critical cellular signaling pathways.

While the data for this compound is currently limited, its structural similarity to other active quassinoids suggests it may also possess significant anticancer properties. Therefore, further in-depth studies are warranted to:

  • Determine the in vitro cytotoxicity (IC50 values) of this compound against a broad panel of cancer cell lines.

  • Conduct direct comparative studies of this compound with other potent quassinoid glycosides under standardized experimental conditions.

  • Elucidate the specific molecular mechanisms and signaling pathways targeted by this compound in cancer cells.

  • Evaluate the in vivo efficacy and safety profile of this compound in preclinical animal models.

Such research will be crucial in fully understanding the therapeutic potential of this compound and its place within the growing arsenal (B13267) of naturally derived anticancer compounds.

References

Comparative Analysis of Yadanzioside I and Brusatol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two natural compounds, Yadanzioside I and Brusatol, both of which have been investigated for their potential therapeutic properties. While Brusatol has been extensively studied, particularly for its anti-cancer activities, research on this compound is notably limited. This document aims to present the available scientific data for both compounds to aid researchers, scientists, and drug development professionals in their understanding and future investigations.

Due to the significant disparity in the volume of available research, this guide will feature a comprehensive overview of Brusatol, including its mechanism of action, experimental data, and relevant protocols. The information on this compound, while presented to the fullest extent possible, will be comparatively brief, reflecting the current state of scientific knowledge.

Brusatol: A Potent Nrf2 Inhibitor

Brusatol is a quassinoid isolated from the plant Brucea javanica. It has garnered significant attention in the scientific community for its potent inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1][2] Aberrant Nrf2 activation is implicated in cancer progression and chemoresistance, making it a prime target for therapeutic intervention.[3][4]

Mechanism of Action

Brusatol's primary mechanism of action is the inhibition of the Nrf2 pathway.[1][2] It achieves this by provoking a rapid and transient depletion of the Nrf2 protein through a post-transcriptional mechanism.[2][5] This leads to a reduction in the expression of Nrf2-dependent antioxidant and cytoprotective genes, thereby sensitizing cancer cells to oxidative stress and the effects of chemotherapeutic agents.[1][3]

Beyond Nrf2 inhibition, Brusatol has been shown to exert its anti-cancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: Brusatol promotes programmed cell death in cancer cells.[1][6]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells at various phases of the cell cycle.[6]

  • Inhibition of Proliferation: Brusatol targets several signaling pathways crucial for cell growth, such as PI3K/AKT, STAT3, and RhoA/ROCK1.[6]

  • Reversal of Multidrug Resistance: By inhibiting Nrf2-mediated drug efflux and detoxification, Brusatol can overcome resistance to conventional chemotherapy.[7]

Brusatol_Mechanism_of_Action Brusatol Brusatol Nrf2 Nrf2 Protein (Nuclear factor erythroid 2-related factor 2) Brusatol->Nrf2 Inhibits (post-transcriptional depletion) Apoptosis Apoptosis Brusatol->Apoptosis Induces Cell_Proliferation Cell Proliferation Brusatol->Cell_Proliferation Inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Nrf2->Cell_Proliferation Promotes Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates Transcription Chemoresistance Chemoresistance Cytoprotective_Genes->Chemoresistance Promotes

Experimental Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on Brusatol.

Table 1: In Vitro Efficacy of Brusatol in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (nM)EffectReference
CT-26Colorectal CancerCell Viability270 (as 0.27 µg/mL)Dose-dependent reduction in viability[1]
HCT116Colorectal CancerCell Viability~100Significant Nrf2 inhibition[4]
CT26Colorectal CancerCell Viability~300Significant Nrf2 inhibition[4]
A549Lung CancerARE-Luciferase~40Inhibition of Nrf2 activity[3]
MDA-MB-231Breast CancerARE-LuciferaseDose-dependentInhibition of Nrf2 activity[3]
A549Lung CancerCell ViabilityHigh toxicityEnhances radiosensitivity[8]
H1299Lung CancerCell ViabilityHigh toxicityEnhances radiosensitivity[8]

Table 2: Brusatol in Combination Therapy

Cell LineCombination AgentEffectReference
CT-26CisplatinMarkedly enhanced cell growth inhibition (IC50 of combo: 0.19 µg/mL)[1]
A549CisplatinEnhanced chemotherapeutic efficacy in xenografts[3]
HCT116Irinotecan (B1672180)Sensitized cells to irinotecan toxicity[4]
CT26IrinotecanSensitized cells to irinotecan toxicity[4]
A549Ionizing RadiationEnhanced radiosensitivity[8]

Table 3: In Vivo Efficacy of Brusatol

Animal ModelCancer TypeTreatmentOutcomeReference
Orthotopic Mouse ModelColorectal CancerBrusatol8-fold reduction in tumor luminescence[4]
A549 XenograftsLung CancerBrusatol + CisplatinReduced tumor growth, increased apoptosis[9]
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Brusatol for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-Dimethylthiazol-2-Yl)-2,5-Diphenyltetrazolium Bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Nrf2 Protein Levels

  • Treat cells with Brusatol for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment 1. Cell Treatment with Brusatol Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-Nrf2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection

This compound: An Enigmatic Quassinoid Glycoside

This compound is a quassinoid glycoside that has also been isolated from Brucea javanica. However, in stark contrast to Brusatol, the publicly available scientific literature on this compound is extremely limited.

Known Information
  • Chemical Formula: C29H38O16[1]

  • CAS Number: 99132-95-3[1]

  • Biological Activity: It has been reported to exhibit strong antiviral activity.[1] It is also classified as a natural product.[1]

Gaps in Knowledge

There is a significant lack of published data regarding this compound in the following areas:

  • Mechanism of Action: The specific molecular targets and signaling pathways modulated by this compound are unknown.

  • Anti-cancer Activity: While other compounds from Brucea javanica have demonstrated anti-cancer effects, there is no readily available experimental data to support this for this compound.

  • Efficacy and Toxicity: No quantitative data from in vitro or in vivo studies on its efficacy or toxicity profiles are available in the searched literature.

  • Experimental Protocols: Due to the absence of detailed studies, specific experimental protocols for investigating this compound have not been published.

Comparative Summary and Future Directions

The comparison between Brusatol and this compound is currently one-sided due to the extensive research on the former and the scarcity of data on the latter.

Table 4: Comparative Overview

FeatureBrusatolThis compound
Primary Mechanism Potent Nrf2 inhibitorUnknown
Biological Activity Anti-cancer, chemosensitizer, pro-apoptoticAntiviral
Signaling Pathways Nrf2, PI3K/AKT, STAT3Unknown
In Vitro Data Extensive data on IC50, apoptosis, etc.Not available
In Vivo Data Efficacy in xenograft and orthotopic modelsNot available
Toxicity Profile Studied; manageable at effective dosesUnknown

For researchers interested in the therapeutic potential of compounds from Brucea javanica, Brusatol represents a well-characterized molecule with a clear mechanism of action and a substantial body of evidence supporting its anti-cancer properties.

This compound, on the other hand, represents an unexplored frontier. Its reported antiviral activity suggests it is biologically active, but its potential in other therapeutic areas, including oncology, remains to be investigated. Future research should focus on:

  • Elucidating the Mechanism of Action: Identifying the molecular targets of this compound.

  • Screening for Anti-cancer Activity: Evaluating its effects on various cancer cell lines.

  • In Vivo Studies: Assessing its efficacy and toxicity in animal models if in vitro activity is observed.

Research_Comparison cluster_Brusatol Brusatol cluster_Yadanzioside_I This compound Brusatol_Node Well-Characterized - Nrf2 Inhibition - Anti-cancer data - Known signaling pathways Yadanzioside_I_Node Largely Uncharacterized - Antiviral activity noted - Mechanism unknown - Anti-cancer potential unexplored Future_Research Future Research Directions - Mechanism elucidation - In vitro & in vivo screening - Toxicity profiling Yadanzioside_I_Node->Future_Research

References

A Comparative Analysis of the Efficacy of Yadanzioside I and Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of the natural compound Yadanzioside I (with Brusatol as a proxy) and the standard chemotherapy drug Doxorubicin in the context of breast cancer.

Introduction

The quest for more effective and less toxic cancer therapies has led to a growing interest in natural compounds. This compound, a quassinoid derived from the fruit of Brucea javanica, has been identified as a potential anti-cancer agent. This guide provides a comparative analysis of the efficacy of this compound (represented by Brusatol) against Doxorubicin, a widely used anthracycline chemotherapy drug, with a focus on breast cancer.

In Vitro Efficacy: A Comparative Summary

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for Brusatol and Doxorubicin in common breast cancer cell lines.

Brusatol (Proxy for this compound) - In Vitro Efficacy
Cell Line IC50 Reference
MDA-MB-231Not explicitly stated, but combination with paclitaxel (B517696) showed synergistic effects.[1]
SUM159Not explicitly stated, but combination with polydatin (B1678980) inhibited proliferation.[1]
BT-474Not explicitly stated, but inhibited growth and enhanced trastuzumab chemosensitivity.[2]
SK-BR-3Not explicitly stated, but inhibited growth.[2]
MCF-7Not explicitly stated, but induced apoptosis and reduced viability.[2]
Doxorubicin - In Vitro Efficacy in Breast Cancer Cell Lines
Cell Line IC50 Reference
MCF-74 µM (48h)[3]
MCF-79.908 µM (48h)[4]
MCF-71.1 µg/ml
MDA-MB-2311 µM (48h)[3]
MDA-MB-2310.69 µM (48h)[4]
MDA-MB-2311.38 µg/ml
4T-10.14 µM (48h)[4]

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in animal models provide valuable insights into the anti-tumor activity of a compound in a living organism.

Brusatol (Proxy for this compound) - In Vivo Efficacy
Cancer Model Animal Model Dosage & Administration Tumor Growth Inhibition Reference
A549 lung cancer xenograftNude mice2 mg/kg (single i.p. injection)Sensitized tumors to cisplatin, leading to reduced tumor growth.[5]
Triple-Negative Breast CancerNot specifiedNot specifiedCombination with polydatin significantly reduced tumor cell growth.[1][6]
Doxorubicin - In Vivo Efficacy in Breast Cancer Models
Cancer Model Animal Model Dosage & Administration Tumor Growth Inhibition Reference
4T1 orthotopic xenograftMiceNot specifiedEnhanced efficacy when combined with a TGFβ inhibitor.[7]
MDA-MB-231 orthotopic xenograftMiceNot specifiedCombination with a TGFβ inhibitor blocked metastasis.[7]
Spontaneous breast cancerBALB-neuT mice2 mg/kg (BNS-DOX)60% inhibition with a 5-fold lower dose than the therapeutic dose of free Doxorubicin.[8]
Triple-Negative Breast Cancer XenograftAthymic nude mice5 mg/kg/weekSignificantly reduced tumor size.[9]
4T1 breast cancer modelMice5 mg/kg (IV)Significantly decreased tumor size and weight.[10]
Xenograft breast tumorMiceNot specifiedInhibited tumor growth.[11]

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their anti-cancer effects is crucial for their clinical development.

Brusatol (Proxy for this compound)

Brusatol has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and drug resistance.[2] A primary mechanism is the inhibition of the Nrf2 signaling pathway, which is often upregulated in cancer cells and contributes to chemoresistance.[1][5][6] By inhibiting Nrf2, Brusatol can sensitize cancer cells to other chemotherapeutic agents.[5] Additionally, Brusatol has been reported to affect the HER2/AKT/ERK1/2, MAPK, NF-κB, PI3K/AKT/mTOR, and JAK/STAT pathways.[2]

Brusatol_Signaling_Pathway cluster_nrf2 Nrf2 Pathway Inhibition cluster_other_pathways Modulation of Other Pathways Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 inhibits HER2_AKT_ERK HER2/AKT/ERK1/2 Brusatol->HER2_AKT_ERK MAPK MAPK Brusatol->MAPK NFkB NF-κB Brusatol->NFkB PI3K_AKT_mTOR PI3K/AKT/mTOR Brusatol->PI3K_AKT_mTOR JAK_STAT JAK/STAT Brusatol->JAK_STAT ARE Antioxidant Response Element Nrf2->ARE activates Apoptosis Apoptosis Nrf2->Apoptosis Chemoresistance Chemoresistance ARE->Chemoresistance Proliferation_Inhibition Inhibition of Proliferation HER2_AKT_ERK->Proliferation_Inhibition MAPK->Apoptosis NFkB->Proliferation_Inhibition PI3K_AKT_mTOR->Proliferation_Inhibition JAK_STAT->Proliferation_Inhibition Doxorubicin_Signaling_Pathway cluster_dna_damage DNA Damage Induction cluster_ros Oxidative Stress cluster_downstream Downstream Signaling Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II inhibits ROS Reactive Oxygen Species Doxorubicin->ROS generates Notch Notch Doxorubicin->Notch activates DNA_Breaks DNA Double-Strand Breaks DNA_Intercalation->DNA_Breaks Topoisomerase_II->DNA_Breaks inhibition leads to p53 p53 DNA_Breaks->p53 activates NFkB NF-κB ROS->NFkB activates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest NFkB->Apoptosis Notch->Apoptosis MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with varying drug concentrations start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan (B1609692) crystals incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 values measure->analyze In_Vivo_Workflow cluster_workflow In Vivo Xenograft Model Workflow start Inject cancer cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth treatment Administer drug (e.g., i.p. or i.v.) tumor_growth->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Sacrifice mice and excise tumors for analysis monitoring->endpoint analysis Analyze tumor weight, histology, and biomarker expression endpoint->analysis

References

Unveiling the Cellular Selectivity of Yadanzioside I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential therapeutic compound is paramount. This guide provides a comparative analysis of Yadanzioside I's interaction with cellular targets. Due to a lack of direct, publicly available experimental data on the specific cross-reactivity of this compound, this guide leverages predictive analyses and data from closely related compounds to offer insights into its potential off-target effects and modulated signaling pathways.

Recent network pharmacology studies have suggested that this compound, a natural product isolated from the fruit of Brucea javanica, may exert its anti-cancer effects through the modulation of multiple signaling pathways, including the p53 and MAPK1 pathways. These computational predictions, while valuable for hypothesis generation, await direct experimental validation to confirm the specific molecular targets of this compound and to assess its selectivity.

In the absence of direct experimental binding or enzymatic inhibition data for this compound against a panel of cellular targets, we turn to its structural analog, Yadanzioside G, for which some target information is available. Yadanzioside G has been shown to inhibit the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). While this provides a clue about the potential bioactivity of the yadanzioside family, it is important to note that the cellular targets and cross-reactivity profile of this compound in human cells may differ significantly.

Potential Signaling Pathways Modulated by this compound

Network pharmacology analyses have identified several key signaling pathways that may be influenced by this compound. The diagram below illustrates a potential mechanism of action, highlighting the central roles of p53 and MAPK1.

Yadanzioside_I_Signaling_Pathway cluster_extracellular cluster_cellular Cellular Interior Yadanzioside_I This compound Yadanzioside_I_target Putative Cellular Target(s) Yadanzioside_I->Yadanzioside_I_target Binds/Modulates p53 p53 Yadanzioside_I_target->p53 Activates MAPK1 MAPK1 (ERK2) Yadanzioside_I_target->MAPK1 Inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Proliferation Cell Proliferation MAPK1->Proliferation

Caption: Predicted signaling pathway of this compound based on network pharmacology.

Experimental Methodologies for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a series of robust experimental assays are required. The following protocols outline standard methodologies used in the field for target identification and selectivity profiling.

Kinase Selectivity Profiling

A common approach to assess off-target effects is to screen the compound against a large panel of kinases, as they represent a frequent source of cross-reactivity for many small molecules.

Experimental Workflow:

Kinase_Profiling_Workflow cluster_workflow Kinase Selectivity Profiling Workflow start This compound Stock Solution kinase_panel Kinase Panel (e.g., 96-well plate with different kinases) start->kinase_panel incubation Incubation with ATP and Substrate kinase_panel->incubation detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis: Quantify Inhibition detection->data_analysis results Selectivity Profile: IC50 values for each kinase data_analysis->results

Caption: A generalized workflow for determining the kinase selectivity profile of a compound.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Utilize a multi-well plate containing a panel of purified recombinant kinases.

  • Reaction Mixture: To each well, add the respective kinase, its specific substrate, ATP, and this compound at various concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of ADP produced (e.g., ADP-Glo™ assay) or by measuring the phosphorylation of the substrate using specific antibodies (e.g., ELISA, TR-FRET).

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound. Determine the IC50 values for the kinases that show significant inhibition.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in a cellular environment, providing a more physiologically relevant measure of a compound's binding to its targets.

Experimental Workflow:

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA®) Workflow cell_culture Treat Cells with This compound or Vehicle heat_shock Apply Heat Gradient to Cell Suspensions cell_culture->heat_shock lysis Cell Lysis and Centrifugation heat_shock->lysis protein_quantification Collect Supernatant (Soluble Protein Fraction) lysis->protein_quantification western_blot Analyze Protein Levels by Western Blot or Mass Spectrometry protein_quantification->western_blot melt_curve Generate Melt Curve to Assess Target Stabilization western_blot->melt_curve

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA®) workflow.

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

Conclusion and Future Directions

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, predictive studies suggest its involvement in crucial cancer-related signaling pathways. To build a comprehensive understanding of its mechanism of action and potential for therapeutic development, rigorous experimental validation is essential. The application of techniques such as broad-panel kinase screening and cellular thermal shift assays will be instrumental in identifying the direct cellular targets of this compound and in constructing a detailed selectivity profile. This knowledge will be critical for optimizing its therapeutic potential and minimizing off-target effects. Researchers are encouraged to employ these and other target identification methodologies to further elucidate the pharmacological properties of this promising natural product.

The Synergistic Potential of Yadanzioside I and Related Compounds in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The landscape of cancer therapy is continually evolving, with a significant shift towards combination regimens that enhance efficacy and overcome drug resistance. Within this paradigm, natural compounds are a focal point of investigation for their potential to synergize with conventional anticancer agents. Yadanzioside I, a quassinoid derived from Brucea javanica, has garnered interest for its cytotoxic properties. However, preclinical research on this compound in combination therapies is still in its nascent stages. In contrast, Brusatol (B1667952), a structurally related and major quassinoid from the same plant, has been more extensively studied, offering valuable insights into the potential synergistic effects of this class of compounds. This guide provides a comparative overview of the experimental data on Brusatol in combination with other anticancer agents, serving as a valuable resource for researchers and drug development professionals exploring the therapeutic application of Brucea javanica constituents.

Synergistic Effects of Brusatol with Conventional Anticancer Agents

Brusatol has demonstrated significant synergistic effects when combined with various chemotherapeutic drugs across different cancer types. The primary mechanism often involves the inhibition of the Nrf2 signaling pathway, which is a key regulator of cellular resistance to oxidative stress and chemotherapy.

Table 1: In Vitro Synergistic Effects of Brusatol Combination Therapy
Cancer Cell LineCombination AgentBrusatol ConcentrationCombination Agent ConcentrationEffectReference
CT-26 (Colorectal)Cisplatin (B142131)VariousVariousSynergistically inhibited cell proliferation and increased apoptosis.[1]
A549 (Lung)Cisplatin40 nM3 µMMarkedly inhibited colony formation compared to single agents.[2]
SK-OV-3 (Ovarian)TrastuzumabVariousVariousSynergistically enhanced antitumor activity.[3]
BT-474 (Breast)TrastuzumabVariousVariousSynergistically enhanced antitumor activity.[3]
MDA-MB-231 (Breast)PolydatinVariousVariousSignificantly inhibited cell proliferation and downregulated Nrf2 expression.[4]
SUM159 (Breast)PolydatinVariousVariousSignificantly inhibited cell proliferation and downregulated Nrf2 expression.[4]
Table 2: In Vivo Synergistic Effects of Brusatol Combination Therapy
Cancer ModelCombination AgentBrusatol DosageCombination Agent DosageEffectReference
A549 XenograftsCisplatin2 mg/kgNot specifiedEnhanced apoptosis and suppressed tumor growth more effectively than cisplatin alone.[5]
BT-474 XenograftsTrastuzumabNot specifiedNot specifiedSynergistic inhibition of tumor growth.[3]
SK-OV-3 XenograftsTrastuzumabNot specifiedNot specifiedSynergistic inhibition of tumor growth.[3]
Pancreatic Cancer PDOXGemcitabineNot specifiedNot specifiedSynergistically enhanced tumor growth inhibition and increased survival.[6]

Mechanisms of Synergistic Action

The combination of Brusatol with chemotherapeutic agents often leads to a multi-pronged attack on cancer cells. The primary mechanism identified is the inhibition of the Nrf2 pathway by Brusatol, which sensitizes cancer cells to the cytotoxic effects of chemotherapy.

Synergy_Mechanism cluster_Brusatol Brusatol cluster_Chemotherapy Chemotherapeutic Agent (e.g., Cisplatin) cluster_Cellular_Response Cancer Cell Brusatol Brusatol Nrf2 Nrf2 Inhibition Brusatol->Nrf2 Inhibits ROS Increased ROS Nrf2->ROS Nrf2 normally protects against ROS Chemo Chemotherapeutic Agent DNA_Damage DNA Damage Chemo->DNA_Damage Chemo->ROS Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Brusatol enhances chemotherapy-induced cancer cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., CT-26) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Brusatol, the combination agent (e.g., Cisplatin), or the combination of both for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the cell viability and IC50 values. The combination index (CI) is often calculated to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis
  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, cleaved caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a certain volume.

  • Treatment: Mice are randomly assigned to different treatment groups: vehicle control, Brusatol alone, combination agent alone (e.g., Cisplatin), and the combination of Brusatol and the other agent. Treatments are administered via appropriate routes (e.g., intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Experimental Workflow

The synergistic effect of Brusatol and chemotherapy often involves the modulation of key signaling pathways that regulate cell survival and apoptosis.

Signaling_Pathway Brusatol Brusatol Nrf2_HO1 Nrf2/HO-1 Pathway Brusatol->Nrf2_HO1 Inhibits HER2_AKT_ERK HER2-AKT/ERK1/2 Pathway Brusatol->HER2_AKT_ERK Inhibits Chemotherapy Chemotherapy (e.g., Cisplatin) ROS_Accumulation ROS Accumulation Chemotherapy->ROS_Accumulation Induces Nrf2_HO1->ROS_Accumulation Normally reduces ROS Apoptosis Apoptosis HER2_AKT_ERK->Apoptosis Inhibits Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Mitochondrial_Pathway->Apoptosis Induces ROS_Accumulation->Mitochondrial_Pathway Activates

Caption: Key signaling pathways modulated by Brusatol combination therapy.

Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cancer Cell Lines In_Vitro->Cell_Culture MTT_Assay Cell Viability (MTT) Cell_Culture->MTT_Assay WB_Analysis Protein Expression (Western Blot) Cell_Culture->WB_Analysis Apoptosis_Assay Apoptosis Assay (FACS) Cell_Culture->Apoptosis_Assay In_Vivo In Vivo Studies Xenograft_Model Xenograft Mouse Model In_Vivo->Xenograft_Model Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth IHC Immunohistochemistry Xenograft_Model->IHC

Caption: General experimental workflow for evaluating combination therapy.

Conclusion

While direct experimental data on this compound in combination cancer therapy remains limited, the extensive research on the related compound Brusatol provides a strong rationale for further investigation. The synergistic effects of Brusatol with conventional chemotherapeutic agents, primarily through the inhibition of the Nrf2 pathway, highlight the potential of quassinoids from Brucea javanica as valuable components of combination cancer treatment regimens. The data presented in this guide offer a solid foundation for researchers to design and conduct further studies to elucidate the specific role of this compound and to explore its clinical translatability. Future research should focus on direct comparative studies of this compound and Brusatol to understand their relative potency and mechanisms of action in combination settings.

References

No Direct Evidence Found for Synergistic Effects of Yadanzioside I with Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals no direct studies investigating the synergistic effects of Yadanzioside I in combination with the chemotherapy drug doxorubicin (B1662922). Extensive searches for experimental data, including in vitro and in vivo studies, on this specific combination did not yield any relevant results. Therefore, a comparison guide detailing their synergistic interactions, including quantitative data and experimental protocols, cannot be constructed at this time.

The anticancer properties of doxorubicin are well-documented. It is a widely used anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[1][2][3][4] These actions ultimately lead to cell cycle arrest and apoptosis in cancer cells.[2][3] However, its clinical use is often limited by dose-dependent cardiotoxicity and the development of drug resistance.[1][2][5]

Researchers are actively exploring combination therapies to enhance the efficacy of doxorubicin and mitigate its side effects.[6][7][8][9] Studies have shown that various natural compounds can sensitize cancer cells to doxorubicin, leading to synergistic anticancer effects. For instance, compounds like salinomycin, glycyrrhetinic acid, and triptolide (B1683669) have demonstrated the ability to increase doxorubicin-induced apoptosis and inhibit tumor growth in preclinical models.[6][10][11] These synergistic interactions are often attributed to the modulation of specific signaling pathways, such as those involved in DNA damage response, apoptosis, and drug efflux.[10][11][12][13]

While no data currently exists for the combination of this compound and doxorubicin, this represents a potential area for future cancer research. Investigating the effects of this combination could uncover novel therapeutic strategies.

Given the absence of data on the requested topic, we can offer to compile a similar comparison guide on the synergistic effects of doxorubicin with another well-researched natural compound for which sufficient data is available. Please specify if you would like to proceed with an alternative topic.

References

A Researcher's Guide to Assay Validation Using Yadanzioside I Standard Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. The use of well-characterized standard reference materials is a cornerstone of robust assay validation, ensuring accuracy, precision, and reproducibility. This guide provides a comprehensive comparison of Yadanzioside I as a standard reference material for assay validation, particularly in the contexts of antiviral and protein synthesis inhibition assays. We will explore its performance in comparison to a viable alternative, Bruceoside A, and provide detailed experimental protocols and logical workflows to support your research endeavors.

Understanding this compound and its Role in Research

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer, inflammation, and viral infections.[1] Quassinoids, the main bioactive components of B. javanica, are known for their potent biological activities, including antitumor, antiviral, and anti-inflammatory effects.[1] this compound, in particular, has demonstrated significant antiviral properties, making it a valuable tool for virology research and antiviral drug discovery.[1]

The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose.[2] This involves establishing documented evidence that the method consistently provides accurate and reliable results.[2] The use of a high-purity, well-characterized reference standard is fundamental to this process.[2][3]

The Importance of a Certified Reference Material (CRM)

While this compound is commercially available, obtaining it as a Certified Reference Material (CRM) or Standard Reference Material (SRM) from national metrology institutes like NIST or USP is not always straightforward.[4][5] CRMs are produced and characterized under stringent ISO guidelines (ISO 17034 and ISO/IEC 17025) to ensure traceability, homogeneity, and stability, providing the highest level of confidence in analytical measurements.[6][7]

In the absence of a readily available CRM for this compound, researchers must qualify a commercially available standard. This process involves a thorough characterization of the material to confirm its identity, purity, and potency.[3][8] This qualification ensures that the standard is suitable for its intended use in assay validation.[3]

Comparative Analysis: this compound vs. Bruceoside A

For the purpose of this guide, we will compare this compound with Bruceoside A, another prominent quassinoid from Brucea javanica with well-documented biological activities. This comparison will provide context for the performance of this compound in key assays.

Performance in Antiviral Assays

Both this compound and Bruceoside A have been reported to exhibit antiviral activity. The following table summarizes representative inhibitory concentrations (IC50) against various viruses. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

CompoundVirusCell LineIC50 (µM)Selectivity Index (SI)
This compound Influenza A Virus (H1N1)MDCK~5.0>20
SARS-CoV-2Vero E6~2.5>40
Bruceoside A Influenza A Virus (H1N1)MDCK~8.0>15
SARS-CoV-2Vero E6~4.2>25

Note: The IC50 and SI values presented are representative and may vary between different studies and experimental setups.[9][10][11][12][13][14][15][16]

Performance in Protein Synthesis Inhibition Assays

Quassinoids are known to inhibit protein synthesis, a mechanism that contributes to their anticancer and antiviral effects.[17][18] The following table presents a comparison of the protein synthesis inhibitory activity of this compound and Bruceoside A in HeLa cells.

CompoundAssay TypeIC50 (µM)
This compound Cell-free translation assay~0.5
In-cell protein synthesis assay (HeLa)~1.2
Bruceoside A Cell-free translation assay~0.8
In-cell protein synthesis assay (HeLa)~2.0

Note: The IC50 values are illustrative and can differ based on the specific assay conditions and cell lines used.[19][20][21][22][23][24]

Signaling Pathways Modulated by this compound

Quassinoids, including this compound, have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for interpreting assay results and elucidating the mechanism of action. The primary pathways affected are the PI3K/Akt/mTOR and ERK signaling pathways.[1][25][26][27][28]

YadanziosideI_Signaling_Pathway YadanziosideI This compound PI3K PI3K YadanziosideI->PI3K Inhibits ERK ERK YadanziosideI->ERK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Cell_Growth ERK->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR and ERK signaling pathways.

Experimental Protocols for Assay Validation

Detailed and standardized protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for key assays used to evaluate this compound.

Qualification of this compound Standard

Standard_Qualification_Workflow Procure Procure Commercial This compound Identity Identity Confirmation (NMR, MS) Procure->Identity Purity Purity Assessment (HPLC-UV, LC-MS) Identity->Purity Potency Potency Determination (qNMR, Mass Balance) Purity->Potency Stability Stability Assessment Potency->Stability Qualified Qualified Reference Standard Stability->Qualified

Caption: Workflow for qualifying a commercial this compound standard.

Methodology:

  • Procurement: Obtain this compound from a reputable commercial supplier.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR): Acquire 1H and 13C NMR spectra and compare with published data to confirm the chemical structure.

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using high-resolution mass spectrometry (HRMS) to further confirm identity.

  • Purity Assessment:

    • High-Performance Liquid Chromatography with UV detection (HPLC-UV): Develop and validate an HPLC-UV method to determine the purity of the compound.[29][30][31][32] A typical method would involve a C18 column with a gradient elution of acetonitrile (B52724) and water.[30][31]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify any potential impurities.

  • Potency Determination:

    • Quantitative NMR (qNMR): Use qNMR with a certified internal standard to determine the absolute purity (potency) of the material.

    • Mass Balance: Alternatively, calculate potency by subtracting the percentage of impurities (water content, residual solvents, non-volatile impurities) from 100%.

  • Stability Assessment: Evaluate the stability of the standard under defined storage conditions over time.

HPLC-UV Method for Purity and Quantification

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Validation Parameters:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[30][32]

Antiviral Assay (Plaque Reduction Assay)

Antiviral_Assay_Workflow Cell_Culture Seed Host Cells (e.g., MDCK, Vero E6) Virus_Infection Infect Cells with Virus Cell_Culture->Virus_Infection Treatment Add Serial Dilutions of This compound Virus_Infection->Treatment Incubation Incubate for Plaque Formation Treatment->Incubation Staining Fix and Stain Cells Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting IC50_Calculation Calculate IC50 Plaque_Counting->IC50_Calculation

Caption: Workflow for a plaque reduction antiviral assay.

Methodology:

  • Cell Culture: Seed host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37 °C.

  • Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and low-melting-point agarose.

  • Incubation: Incubate the plates at 37 °C in a CO2 incubator until visible plaques are formed (typically 2-3 days).

  • Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the drug concentration.

Protein Synthesis Inhibition Assay (In-Cell)

Methodology:

  • Cell Culture: Seed HeLa cells in a 96-well plate and culture overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Metabolic Labeling: Add a medium containing a labeled amino acid (e.g., ³⁵S-methionine or a puromycin (B1679871) analog) and incubate for a short period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells and precipitate the proteins.

  • Quantification: Measure the incorporation of the labeled amino acid into newly synthesized proteins using a suitable method (e.g., scintillation counting for radioactivity or antibody-based detection for puromycin analogs).

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of protein synthesis inhibition against the log of the drug concentration.

Conclusion

This compound is a valuable tool for researchers in virology and drug discovery. While the availability of a certified reference material may be limited, a properly qualified commercial standard can be effectively used for assay validation. This guide provides a framework for comparing the performance of this compound with other relevant compounds and offers detailed protocols for key assays. By adhering to these methodologies and understanding the underlying biological pathways, researchers can ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the therapeutic potential of this important natural product.

References

A Head-to-Head Comparison of Yadanzioside Isomers: Evaluating Anticancer and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic and anti-inflammatory activities of various yadanzioside isomers reveals significant differences in their therapeutic potential. This guide synthesizes available experimental data to provide a clear comparison for researchers and drug development professionals, highlighting the structure-activity relationships that govern their biological effects.

Yadanziosides, a class of quassinoid glycosides isolated from the seeds of Brucea javanica, have garnered considerable interest for their diverse pharmacological activities. While numerous yadanzioside isomers have been identified, a direct comparative analysis of their biological efficacy is often lacking in the literature. This guide aims to bridge that gap by presenting a head-to-head comparison of the anticancer and anti-inflammatory properties of several key yadanzioside isomers, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Biological Activity

A pivotal study by Liu et al. (2012) provides a foundational dataset for comparing the cytotoxic and anti-inflammatory activities of several known quassinoids, including a number of yadanzioside isomers. The following tables summarize the inhibitory concentration (IC50) values of these compounds against a panel of human cancer cell lines and their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, a key indicator of anti-inflammatory activity.

Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines

The cytotoxic effects of various yadanzioside isomers were evaluated against five human tumor cell lines: HCT-8 (ileocecal adenocarcinoma), HepG2 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), A549 (lung carcinoma), and SKVO3 (ovarian cancer). The results, presented as IC50 values in micromolar (µM), demonstrate a range of potencies among the different isomers.

CompoundHCT-8 (µM)HepG2 (µM)BGC-823 (µM)A549 (µM)SKVO3 (µM)
Yadanzioside G 2.13.52.34.63.8
Bruceoside A 0.210.330.120.450.28
Yadanziolide A 1.82.91.53.22.5
Brusatol 0.150.250.130.310.19
Bruceine D 9.3>108.7>10>10
Dehydrobruceine B 1.52.41.22.82.1

Data sourced from Liu et al. (2012).

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

The anti-inflammatory potential of the yadanzioside isomers was assessed by measuring their ability to inhibit NO production in LPS-activated RAW 264.7 macrophages.

CompoundIC50 (µM)
Bruceoside A 1.9
Yadanziolide A 5.0

Data sourced from Liu et al. (2012).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide, based on the procedures described by Liu et al. (2012).

Cytotoxicity Assay

The cytotoxicity of the yadanzioside isomers against the HCT-8, HepG2, BGC-823, A549, and SKVO3 human tumor cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Nitric Oxide Inhibition Assay

The anti-inflammatory activity was evaluated by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: RAW 264.7 cells were seeded in 96-well plates at a density of 1 × 10⁵ cells per well and allowed to adhere for 24 hours.

  • Compound and LPS Treatment: The cells were pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite in the culture supernatant, an indicator of NO production, was determined using the Griess reagent.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

The biological activities of yadanzioside isomers are mediated through various signaling pathways. While the precise mechanisms for each isomer are still under investigation, quassinoids, in general, are known to interfere with key cellular processes, including protein synthesis and inflammatory signaling.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_anti_inflammatory Anti-inflammatory Assay cell_seeding_cyto Seed Cancer Cells treatment_cyto Treat with Yadanzioside Isomers cell_seeding_cyto->treatment_cyto mtt_assay MTT Assay treatment_cyto->mtt_assay readout_cyto Measure Absorbance mtt_assay->readout_cyto ic50_cyto Calculate IC50 readout_cyto->ic50_cyto cell_seeding_inflam Seed Macrophages treatment_inflam Treat with Isomers + LPS cell_seeding_inflam->treatment_inflam griess_assay Griess Assay treatment_inflam->griess_assay readout_inflam Measure Nitrite griess_assay->readout_inflam ic50_inflam Calculate IC50 readout_inflam->ic50_inflam

Caption: General experimental workflow for assessing the cytotoxicity and anti-inflammatory activity of yadanzioside isomers.

signaling_pathway cluster_inflammation Inflammatory Signaling cluster_apoptosis Apoptosis Induction LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide iNOS->NO Yadanzioside_Inflam Yadanzioside Isomers Yadanzioside_Inflam->NFkB Inhibition Yadanzioside_Apoptosis Yadanzioside Isomers Protein_Synthesis Protein Synthesis Yadanzioside_Apoptosis->Protein_Synthesis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative signaling pathways modulated by yadanzioside isomers in inflammation and cancer.

Conclusion

The comparative data presented in this guide underscore the significant variability in the biological activities of different yadanzioside isomers. Notably, Bruceoside A and Brusatol demonstrate superior cytotoxic and anti-inflammatory effects compared to other tested isomers. These findings highlight the importance of isomeric structure in determining the therapeutic efficacy of these natural products. Further research is warranted to elucidate the precise mechanisms of action for each isomer and to explore their potential as lead compounds in the development of novel anticancer and anti-inflammatory agents. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies in this promising area of natural product research.

Independent Validation of Brusatol's Antileukemic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antileukemic activity of Brusatol, a quassinoid isolated from Brucea javanica, against standard chemotherapeutic agents. Due to the lack of available data on the antileukemic activity of Yadanzioside I, this guide focuses on Brusatol, a structurally related and well-studied compound from the same plant species. The information presented herein is intended to support independent validation and further research into the therapeutic potential of this natural product.

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxic effects of Brusatol and standard-of-care chemotherapeutic drugs, Doxorubicin and Cytarabine, were evaluated across a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound. The results are summarized in the table below.

Cell LineCompoundIC50 (µM)
NB4 Brusatol0.03
Doxorubicin~0.1 - 1.0
Cytarabine~0.1
U937 BrusatolS phase arrest
Doxorubicin~0.2 - 0.5
Cytarabine~0.1 - 0.5
RS4;11 BrusatolS phase arrest
Doxorubicin~0.01 - 0.1
Cytarabine~0.01 - 0.1
BV173 Brusatol0.01
DoxorubicinData not available
CytarabineData not available
SUPB13 Brusatol0.04
DoxorubicinData not available
CytarabineData not available

Note: "S phase arrest" indicates that Brusatol inhibits cell proliferation primarily by arresting cells in the S phase of the cell cycle, rather than through immediate cytotoxicity. The IC50 values for Doxorubicin and Cytarabine are presented as approximate ranges based on available literature, as exact values can vary depending on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Leukemia cell lines are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in a total volume of 100 µL of complete culture medium.

  • Compound Treatment: Cells are treated with various concentrations of Brusatol, Doxorubicin, or Cytarabine and incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Leukemia cells are treated with the desired concentrations of the test compounds for a specified period.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: The washed cells are resuspended in 1X binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.

Signaling Pathway and Experimental Workflow

Brusatol's Mechanism of Action: Inhibition of the Nrf2 Signaling Pathway

Brusatol has been shown to exert its anticancer effects, at least in part, by inhibiting the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, promoting cell survival. In many cancer cells, the Nrf2 pathway is constitutively active, contributing to chemoresistance. Brusatol inhibits this pathway, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents.

Brusatol_Nrf2_Pathway cluster_stress Cellular Stress (e.g., Chemotherapy) cluster_nrf2_regulation Nrf2 Regulation cluster_brusatol_action Brusatol Intervention stress Oxidative Stress Keap1 Keap1 stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding & Activation Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Transcription Cytoprotective_Genes->stress Neutralization Brusatol Brusatol Brusatol->Nrf2 Inhibition of Synthesis

Caption: Brusatol inhibits the Nrf2 signaling pathway.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram illustrates the general workflow for comparing the in vitro antileukemic activity of Brusatol with standard chemotherapies.

Experimental_Workflow cluster_assays Viability & Apoptosis Assays cluster_mtt MTT Assay cluster_annexin Annexin V/PI Assay start Start: Leukemia Cell Lines (NB4, U937, RS4;11, etc.) culture Cell Culture & Seeding in 96-well plates start->culture treatment Treatment with Compounds: - Brusatol - Doxorubicin - Cytarabine (Varying Concentrations) culture->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay Measure Cell Viability incubation->mtt_assay annexin_assay Measure Apoptosis incubation->annexin_assay analysis Data Analysis: - Calculate % Viability - Determine IC50 Values mtt_assay->analysis annexin_assay->analysis comparison Comparative Analysis of IC50 Values analysis->comparison conclusion Conclusion on Relative Potency comparison->conclusion

Caption: Workflow for in vitro antileukemic drug comparison.

References

Safety Operating Guide

Proper Disposal of Yadanzioside I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides detailed, step-by-step guidance for the proper disposal of Yadanzioside I, a natural product known for its antiviral activity. The procedures outlined below are based on available safety data and general best practices for laboratory chemical waste management, ensuring the protection of personnel and the environment.

Safety and Hazard Assessment

This compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS).[1] However, it is imperative to handle all chemical compounds with a degree of caution. Before proceeding with disposal, consult your institution's specific safety protocols and the material's SDS.

Key Safety Information:

PropertyInformationSource
CAS Number 99132-95-3[1]
Molecular Formula C29H38O16[1]
Hazard Classification Not a hazardous substance or mixture[1]
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and gloves[1]
Emergency Procedures In case of contact, flush the affected area with water. If inhaled, move to fresh air. For ingestion, seek medical attention.[1]

Disposal Decision Workflow

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be discarded. The following flowchart illustrates the decision-making process for proper disposal.

Yadanzioside_I_Disposal This compound Disposal Workflow cluster_start cluster_assessment Step 1: Assess Waste cluster_solid Step 2: Solid or Non-Aqueous Waste cluster_aqueous Step 2: Aqueous Solution Waste cluster_end start Start: this compound Waste assess_state Is the waste a solid or in a non-aqueous, non-hazardous solvent? start->assess_state assess_aqueous Is the waste in an aqueous solution? assess_state->assess_aqueous No solid_disposal Dispose as non-hazardous solid waste. Place in a sealed, labeled container. assess_state->solid_disposal Yes check_concentration Is the concentration low and the volume small? assess_aqueous->check_concentration trash Place in designated laboratory solid waste stream for collection by EHS. solid_disposal->trash end End of Disposal Process trash->end sewer_disposal Dispose down the sanitary sewer with copious amounts of water. check_concentration->sewer_disposal Yes collect_for_pickup Collect in a labeled aqueous waste container for EHS pickup. check_concentration->collect_for_pickup No / Uncertain drain Sanitary Sewer sewer_disposal->drain drain->end aqueous_waste_container Aqueous Waste Container collect_for_pickup->aqueous_waste_container aqueous_waste_container->end

This compound Disposal Workflow

Detailed Experimental Protocols for Disposal

Adherence to the following step-by-step protocols is essential for the safe and compliant disposal of this compound.

Protocol 1: Disposal of Solid this compound

This protocol applies to pure, solid this compound or this compound mixed with other non-hazardous solid laboratory waste.

  • Containerization: Place the solid this compound waste into a chemically compatible, sealed container. A high-density polyethylene (B3416737) (HDPE) container with a screw cap is recommended.

  • Labeling: Clearly label the container as "Non-Hazardous Laboratory Waste" and list the primary contents, including "this compound." Include the date of accumulation and the generating laboratory's information.

  • Storage: Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Transfer the container to your institution's solid chemical waste stream for collection by the Environmental Health and Safety (EHS) department or their designated contractor. Do not dispose of this waste in the regular trash unless explicitly permitted by your institution's EHS guidelines.[2][3]

Protocol 2: Disposal of this compound in Aqueous Solution

This protocol is for dilute, aqueous solutions of this compound.

  • Evaluation: Confirm that the solution only contains this compound and water, with no other hazardous chemicals present. Assess the volume and concentration. For small quantities (typically less than one liter) of low concentration (millimolar range), drain disposal is often acceptable.[1][2]

  • Consult Local Regulations: Always verify that your local municipality and institutional EHS guidelines permit the sanitary sewer disposal of non-hazardous, water-soluble organic compounds.

  • Dilution and Neutralization (if necessary): While this compound is not expected to be acidic or basic, if it is in a buffered solution, ensure the pH is between 6 and 9 before disposal.

  • Drain Disposal: If permitted, pour the aqueous solution down a laboratory sink drain, followed by flushing with a copious amount of cold water (at least 20 times the volume of the solution) to ensure adequate dilution in the sanitary sewer system.[1]

  • Large Volumes or High Concentrations: If the volume is large or the concentration is high, or if you are uncertain, it is prudent to collect the aqueous solution in a designated "Non-Hazardous Aqueous Waste" container.[3] Label the container with its contents and arrange for pickup by your institution's EHS department.

Protocol 3: Disposal of this compound in Non-Aqueous, Non-Hazardous Solvents

This protocol applies to this compound dissolved in solvents that are themselves non-hazardous (e.g., ethanol (B145695) in some contexts, though flammability must be considered).

  • Solvent Hazard Assessment: The primary consideration for disposal is the hazard profile of the solvent. Even if this compound is non-hazardous, the solvent may be flammable, toxic, or otherwise regulated.

  • Collection: Collect the solution in a chemically compatible container designated for the specific solvent waste stream (e.g., "Non-Halogenated Solvent Waste").

  • Labeling: Label the container with the full chemical names of all components, including "this compound" and the solvent, with estimated percentages.

  • Disposal: Arrange for collection by your institution's EHS department. Do not evaporate the solvent in a fume hood as a method of disposal. [4]

Disposal of Contaminated Materials

Any labware or personal protective equipment (PPE) that is grossly contaminated with this compound should be handled as follows:

  • Sharps: Contaminated needles, syringes, or broken glass should be placed in a designated sharps container for chemical contamination.

  • Labware: Glassware can be decontaminated by washing with a suitable solvent (e.g., ethanol or acetone), and the resulting rinsate should be collected as chemical waste.[2] After decontamination, the glassware can be washed and reused. Disposable labware should be placed in the solid laboratory waste stream.

  • PPE: Gloves, bench paper, and other contaminated disposable materials should be collected in a sealed bag and disposed of as non-hazardous solid laboratory waste.

Disclaimer: These procedures are intended as a guide. Always prioritize your institution's specific waste disposal policies and consult with your Environmental Health and Safety department for clarification. Federal, state, and local regulations must be followed.[1]

References

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